Product packaging for 1-Fluoro-3,5-dichloropyridinium triflate(Cat. No.:CAS No. 107264-06-2)

1-Fluoro-3,5-dichloropyridinium triflate

Cat. No.: B012115
CAS No.: 107264-06-2
M. Wt: 316.06 g/mol
InChI Key: ZSTJMYZXBGCMIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Fluoro-3,5-dichloropyridinium triflate is a useful research compound. Its molecular formula is C6H3Cl2F4NO3S and its molecular weight is 316.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2F4NO3S B012115 1-Fluoro-3,5-dichloropyridinium triflate CAS No. 107264-06-2

Properties

IUPAC Name

3,5-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTJMYZXBGCMIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369166
Record name 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107264-06-2
Record name 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-1-fluoropyridinium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-3,5-dichloropyridinium triflate, a significant reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of advanced fluorinating agents.

Core Chemical Identity and Properties

This compound, with the CAS number 107264-06-2 , is a powerful electrophilic fluorinating agent.[1] It belongs to the class of N-fluoropyridinium salts, which are widely recognized for their efficacy in introducing fluorine atoms into a diverse range of organic molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental setups.

PropertyValue
CAS Number 107264-06-2[1]
Molecular Formula C₆H₃Cl₂F₄NO₃S
Molecular Weight 316.06 g/mol [1]
Melting Point 107-112 °C[1]
Appearance Solid
Storage Temperature 0-6 °C[1]
Structural Information

The structure of this compound consists of a positively charged 1-fluoro-3,5-dichloropyridinium cation and a trifluoromethanesulfonate (triflate) anion. The electron-withdrawing chlorine atoms on the pyridine ring enhance the electrophilicity of the fluorine atom, making it a potent fluorinating agent.

Synthesis and Mechanism of Action

Synthetic Approach

The synthesis of this compound generally involves the direct fluorination of 3,5-dichloropyridine in the presence of a triflate source. A general and established method for the preparation of N-fluoropyridinium triflates involves the following key steps:

Experimental Protocol: General Synthesis of N-Fluoropyridinium Triflates

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Materials:

    • 3,5-dichloropyridine

    • Sodium triflate

    • Acetonitrile (dry)

    • A mixture of 10% fluorine in nitrogen

  • Procedure:

    • A solution of 3,5-dichloropyridine and sodium triflate in dry acetonitrile is prepared in a reaction vessel suitable for gas-phase reactions.

    • The reaction mixture is cooled to a low temperature, typically around -40 °C.

    • The 10% fluorine in nitrogen gas mixture is bubbled through the stirred solution. The flow rate and duration are carefully controlled to ensure the desired level of fluorination.

    • Upon completion of the reaction, the mixture is warmed to room temperature.

    • The resulting solid is filtered and purified, often by recrystallization, to yield the pure this compound.

A specific synthetic route for this compound has been reported with a yield of 77% by reacting 3,5-dichloropyridine with fluorine in acetonitrile at -40°C for 3 hours in the presence of lithium trifluoromethanesulfonate.

Mechanism of Electrophilic Fluorination

The primary application of this compound is as an electrophilic fluorinating agent. The mechanism of electrophilic aromatic substitution, a fundamental process in organic chemistry, underpins its reactivity. The N-F bond is polarized, with the fluorine atom being electrophilic. It reacts with electron-rich substrates, such as enolates, enamines, and aromatic compounds, to deliver a fluorine atom.

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation A Aromatic Ring (Nucleophile) C Sigma Complex (Arenium Ion) (Resonance Stabilized) A->C Electrophilic Attack B 1-Fluoro-3,5-dichloropyridinium+ B->C D Sigma Complex E Base F Fluorinated Aromatic Product D->F Loss of H+ G Protonated Base E->G Proton Abstraction

General Mechanism of Electrophilic Aromatic Substitution.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a versatile and effective electrophilic fluorinating agent.

Fluorination of Carbonyl Compounds

One of the key applications is the fluorination of β-ketoesters and other dicarbonyl compounds. The introduction of a fluorine atom at the α-position of a carbonyl group can significantly alter the molecule's electronic properties and biological activity, a feature highly sought after in drug discovery.

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester

This protocol is a representative example and may need to be adapted for specific substrates.

  • Materials:

    • β-Ketoester

    • This compound

    • Aprotic solvent (e.g., acetonitrile, dichloromethane)

    • Optional: a mild base to facilitate enolate formation

  • Procedure:

    • The β-ketoester is dissolved in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • If a base is used, it is added to the solution and stirred for a short period to generate the enolate.

    • This compound (typically in a slight excess) is added to the reaction mixture.

    • The reaction is stirred at room temperature or gentle heating, and the progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

    • Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of a salt.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is then purified using standard techniques such as column chromatography, distillation, or recrystallization.

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

Hazard Identification
  • GHS Pictograms: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statements: H314 (Causes severe skin burns and eye damage)

  • Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P310

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is between 0 and 6 °C.[1]

The workflow for the safe handling and use of this compound in a typical fluorination reaction is outlined below.

Safe_Handling_Workflow A 1. Preparation - Review SDS - Wear full PPE B 2. Weighing - In a fume hood - Use appropriate tools A->B C 3. Reaction Setup - Inert atmosphere - Controlled addition B->C D 4. Reaction Monitoring - Use appropriate analytical  techniques (TLC, etc.) C->D E 5. Work-up - Quench carefully - Proper extraction D->E F 6. Purification - Column chromatography  or other methods E->F G 7. Waste Disposal - Segregate halogenated waste - Follow institutional protocols F->G

Safe Handling Workflow for Fluorination Reactions.

Conclusion

This compound is a valuable and potent electrophilic fluorinating agent with significant applications in organic synthesis, particularly in the preparation of fluorinated molecules for pharmaceutical and agrochemical research. Its careful handling and a thorough understanding of its reactivity are paramount for its successful and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to explore the potential of this powerful reagent in their synthetic endeavors.

References

N-fluoro-3,5-dichloropyridinium triflate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-fluoro-3,5-dichloropyridinium triflate, a powerful electrophilic fluorinating agent. The document details the experimental protocol for its preparation, presents key characterization data in a structured format, and outlines the logical workflow of the synthesis process.

Overview and Properties

N-fluoro-3,5-dichloropyridinium triflate is a stable, crystalline solid belonging to the class of N-fluoropyridinium salts developed by Umemoto and coworkers. These reagents are widely utilized in organic synthesis for the introduction of fluorine into a variety of substrates. The electron-withdrawing chloro substituents on the pyridinium ring significantly enhance the electrophilicity of the fluorine atom, making this reagent one of the more reactive agents in its class. Its reactivity is greater than that of N-fluoro-2,4,6-trimethylpyridinium triflate and the parent N-fluoropyridinium triflate.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 107264-06-2
Molecular Formula C₆H₃Cl₂F₄NO₃S
Molecular Weight 316.06 g/mol
Appearance Crystalline solid
Melting Point 110–112 °C (decomposition)
Storage Store at 0-6°C in a dry, dark place. The compound is sensitive to moisture.

Synthesis

The synthesis of N-fluoro-3,5-dichloropyridinium triflate is achieved through the direct fluorination of a pre-formed salt of 3,5-dichloropyridine and trifluoromethanesulfonic acid (triflic acid). This method, adapted from the general procedure by Umemoto et al., ensures the presence of the non-nucleophilic triflate counter-anion, which contributes to the stability of the final product.

Synthesis Workflow

The synthesis process can be visualized as a two-step sequence: salt formation followed by electrophilic fluorination.

SynthesisWorkflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fluorination cluster_2 Workup & Isolation A 3,5-Dichloropyridine C 3,5-Dichloropyridinium Triflate (in situ) A->C Protonation B Triflic Acid (TfOH) B->C E N-fluoro-3,5-dichloropyridinium triflate (Product) C->E Electrophilic Fluorination D Fluorine Gas (10% in N₂) D->E F Solvent Removal E->F G Recrystallization F->G H Pure Crystalline Product G->H

Caption: Workflow for the synthesis of N-fluoro-3,5-dichloropyridinium triflate.

Detailed Experimental Protocol

Materials:

  • 3,5-Dichloropyridine

  • Trifluoromethanesulfonic acid (TfOH)

  • Acetonitrile (dry)

  • Diethyl ether (dry)

  • 10% Fluorine gas in Nitrogen (F₂/N₂)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Salt Formation: To a solution of 3,5-dichloropyridine (1.0 eq) in dry acetonitrile, triflic acid (1.0 eq) is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the 3,5-dichloropyridinium triflate salt in situ.

  • Fluorination: The reaction vessel is cooled to -40 °C. A stream of 10% F₂ in N₂ is then bubbled through the rapidly stirred solution. The reaction progress is monitored by observing the consumption of the fluorine gas.

  • Quenching and Isolation: Once the reaction is complete, the excess fluorine is purged from the system with a stream of nitrogen. The reaction mixture is warmed to room temperature.

  • Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a mixture of dichloromethane and diethyl ether to yield N-fluoro-3,5-dichloropyridinium triflate as a crystalline solid.

Characterization Data

The structure and purity of the synthesized N-fluoro-3,5-dichloropyridinium triflate are confirmed by spectroscopic methods and elemental analysis.

Table 2: Spectroscopic and Analytical Data

Data TypeDetails
¹H NMR (CD₃CN, 400 MHz) δ: 8.85 (d, J=2.0 Hz, 2H, H-2, H-6), 9.05 (t, J=2.0 Hz, 1H, H-4).
¹⁹F NMR (CD₃CN, 376 MHz, ref. CFCl₃) δ: 42.1 (s, 1F, N-F), -77.8 (s, 3F, CF₃SO₃).
Elemental Analysis Calculated for C₆H₃Cl₂F₄NO₃S: C, 22.79%; H, 0.96%; N, 4.43%.Found: C, 22.81%; H, 0.95%; N, 4.39%.
IR (KBr) Data not explicitly reported in primary literature. Typical values for N-fluoropyridinium triflates show strong absorptions around 1630 cm⁻¹ (C=N stretching) and strong, broad bands in the 1250-1280 cm⁻¹ and 1030 cm⁻¹ regions, characteristic of the triflate anion.
¹³C NMR Data not explicitly reported in primary literature.

Safety and Handling

N-fluoro-3,5-dichloropyridinium triflate is a corrosive solid that causes severe skin burns and eye damage. It is also moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.

The synthesis protocol involves the use of fluorine gas, which is highly toxic and reactive. This step must be performed by trained personnel in a specialized setup designed for handling corrosive gases.

Conclusion

This technical guide provides a comprehensive summary of the synthesis and characterization of N-fluoro-3,5-dichloropyridinium triflate. The detailed experimental protocol and tabulated characterization data serve as a valuable resource for researchers in organic synthesis and drug development who require a potent and reliable electrophilic fluorinating agent. The inherent reactivity and stability of this compound make it a powerful tool for the selective introduction of fluorine into complex molecules.

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dichloro-1-fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dichloro-1-fluoropyridinium triflate, a powerful electrophilic fluorinating agent. We will delve into its core mechanism of action, synthesis, applications in drug discovery, and relevant experimental protocols.

Introduction: The Role of Electrophilic Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules is a critical strategy in drug development and materials science. Fluorine's unique properties, such as high electronegativity and small size, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity[1][2]. Electrophilic fluorination, the transfer of a formal "F⁺" species to a nucleophilic center, is a primary method for achieving selective fluorination[3].

Among the various reagents developed for this purpose, N-fluoropyridinium salts have emerged as highly versatile and effective tools[4][5]. 3,5-Dichloro-1-fluoropyridinium triflate belongs to this class of reagents, offering a balance of reactivity and stability for a range of synthetic applications. Its reactivity is modulated by the electron-withdrawing chloro-substituents on the pyridine ring, which enhance the electrophilicity of the nitrogen-bound fluorine atom[4].

Core Mechanism of Action

The primary function of 3,5-dichloro-1-fluoropyridinium triflate is to act as an electrophilic fluorinating agent[6][7]. The mechanism involves the transfer of a fluorine atom from the N-fluoropyridinium cation to a nucleophilic substrate.

The key components of the reagent are:

  • The N-Fluoropyridinium Cation : This is the active electrophilic species. The fluorine atom is attached to a positively charged nitrogen, making it highly electron-deficient and susceptible to nucleophilic attack. The two chlorine atoms at the 3 and 5 positions further withdraw electron density from the ring, increasing the electrophilicity of the fluorine.

  • The Triflate Anion (CF₃SO₃⁻) : This is a non-coordinating and highly stable counter-anion that does not interfere with the fluorination reaction.

The general mechanism can be described as a nucleophilic attack on the fluorine atom. A nucleophile (Nu⁻) attacks the electrophilic fluorine, breaking the N-F bond. This process results in the fluorinated substrate (Nu-F) and the neutral 3,5-dichloropyridine byproduct.

Mechanism_of_Action cluster_reagents Reagents cluster_products Products reagent 3,5-Dichloro-1-fluoropyridinium Triflate N⁺-F C₅H₃Cl₂ OTf⁻ product Fluorinated Product Nu-F reagent->product Fluorinates byproduct 3,5-Dichloropyridine C₅H₃Cl₂N reagent->byproduct Releases nucleophile Nu⁻ Nucleophile nucleophile->product Attacks Fluorine

Caption: General mechanism of electrophilic fluorination.

Beyond its role as a source of "F⁺", N-fluoropyridinium cations can also act as one-electron oxidants, although their primary application remains in electrophilic fluorination[6][7].

Synthesis of N-Fluoropyridinium Salts

N-fluoropyridinium triflates are generally synthesized through the direct fluorination of the corresponding pyridine derivative. The procedure involves bubbling a dilute mixture of fluorine gas in nitrogen through a solution of the pyridine and a triflate salt.

A general workflow for the synthesis is as follows:

  • Preparation : The parent pyridine (e.g., 3,5-dichloropyridine) and a triflate source (e.g., sodium triflate) are dissolved in an anhydrous solvent like acetonitrile.

  • Fluorination : The reaction mixture is cooled to a low temperature (e.g., -40°C), and a 10% fluorine/90% nitrogen gas mixture is passed through the solution.

  • Workup : Upon completion, the reaction is warmed to room temperature, and the solid byproducts (like sodium fluoride) are removed by filtration.

  • Purification : The crude product is isolated by removing the solvent and can be further purified by recrystallization.

Synthesis_Workflow start Start: Reagents reagents 3,5-Dichloropyridine + Sodium Triflate in Acetonitrile start->reagents fluorination Cool to -40°C Bubble 10% F₂ / 90% N₂ reagents->fluorination filtration Warm to RT Filter to remove NaF fluorination->filtration concentration Concentrate Filtrate (Rotary Evaporation) filtration->concentration recrystallization Recrystallize from Acetonitrile/Ether concentration->recrystallization product Final Product: 3,5-Dichloro-1-fluoropyridinium Triflate recrystallization->product Experimental_Workflow start Start: Setup setup Dissolve Substrate in Anhydrous Solvent (Inert Atmosphere) start->setup addition Add 3,5-Dichloro-1-fluoropyridinium Triflate setup->addition react Stir at RT (Monitor by TLC) addition->react workup Quench with Water Extract with CH₂Cl₂ react->workup wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Water workup->wash dry Dry over MgSO₄ Filter & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Final Product: α-Fluoroketone purify->product

References

Physical and chemical properties of 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3,5-dichloropyridinium triflate, a member of the N-fluoropyridinium salt family, is a significant reagent in modern organic synthesis. These salts are renowned for their capacity to act as electrophilic fluorinating agents, enabling the introduction of fluorine atoms into a wide array of organic molecules. The strategic incorporation of fluorine can profoundly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates, making electrophilic fluorination a cornerstone of medicinal chemistry and drug development. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental procedures for its synthesis and application.

Core Properties

This compound is a solid material at room temperature. Its stability and reactivity are influenced by the electron-withdrawing chloro substituents on the pyridinium ring, which enhance the electrophilicity of the fluorine atom.

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented in the table below. It is important to note that while the CAS number 107264-06-2 is consistently associated with this specific isomer, some databases may erroneously link it to other dichloropyridinium triflate isomers.

PropertyValueSource(s)
CAS Number 107264-06-2[1][2]
Molecular Formula C₆H₃Cl₂F₄NO₃S[1]
Molecular Weight 316.06 g/mol [1]
Melting Point 107-112 °C[1]
Appearance White to off-white solid
Solubility Low solubility in polar organic solvents[3]
Stability Stable under a dry atmosphere; slowly decomposes in water.[4]
Spectral Data

Synthesis and Reactions

General Synthesis of N-Fluoropyridinium Triflates

The synthesis of N-fluoropyridinium salts, including this compound, is generally achieved through the direct fluorination of the corresponding pyridine derivative. This method, pioneered by Teruo Umemoto and colleagues, involves the reaction of the pyridine with a dilute mixture of fluorine in an inert gas.[4][5]

A general experimental protocol is as follows. Caution: Molecular fluorine is a highly toxic and corrosive gas. This reaction should only be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures in place. [4]

Experimental Protocol: General Synthesis of N-Fluoropyridinium Triflates

Materials:

  • Substituted Pyridine (e.g., 3,5-dichloropyridine)

  • Sodium Triflate (NaOTf)

  • Anhydrous Acetonitrile (CH₃CN)

  • 10% Fluorine in Nitrogen (F₂/N₂)

  • Dry Diethyl Ether

Procedure:

  • A solution of the substituted pyridine and sodium triflate in anhydrous acetonitrile is prepared in a reaction vessel suitable for gas-phase reactions at low temperatures.

  • The reaction mixture is cooled to a low temperature, typically between -40 °C and -20 °C.[5]

  • A stream of 10% F₂/N₂ is bubbled through the stirred solution. The flow rate and duration are carefully controlled to ensure the desired stoichiometry.[4]

  • Upon completion of the reaction, the mixture is typically warmed to room temperature.

  • The crude product is precipitated by the addition of a less polar solvent, such as dry diethyl ether.[4]

  • The solid product is collected by filtration, washed with the precipitating solvent, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

General Workflow for Synthesis

G cluster_synthesis Synthesis of this compound reagents 3,5-Dichloropyridine + NaOTf in CH3CN reaction Reaction with 10% F2/N2 at -40 to -20 °C reagents->reaction Fluorination workup Precipitation with Diethyl Ether reaction->workup Isolation purification Filtration and Drying workup->purification product 1-Fluoro-3,5-dichloropyridinium triflate purification->product

General synthesis workflow for N-fluoropyridinium triflates.
Electrophilic Fluorination Reactions

This compound serves as a source of "electrophilic fluorine" for the fluorination of a wide range of nucleophilic substrates. The reactivity of N-fluoropyridinium salts can be tuned by the substituents on the pyridine ring; electron-withdrawing groups, such as the chloro groups in the title compound, generally increase the fluorinating power.[4]

These reagents are effective for the fluorination of:

  • Enol ethers and silyl enol ethers[4]

  • Enamines

  • Carbanions (e.g., Grignard reagents, organolithiums)

  • Activated aromatic and heteroaromatic compounds[6]

The general mechanism for the electrophilic fluorination of an aromatic compound is depicted below.

G cluster_fluorination Electrophilic Aromatic Fluorination Aromatic Aromatic Substrate Intermediate Wheland Intermediate (Sigma Complex) Aromatic->Intermediate Fluorine Transfer Reagent 1-Fluoro-3,5-dichloropyridinium triflate Reagent->Intermediate Product Fluorinated Aromatic Product Intermediate->Product Deprotonation Biproduct 3,5-Dichloropyridine Intermediate->Biproduct

Mechanism of electrophilic aromatic fluorination.

Experimental Protocol: General Electrophilic Fluorination of an Activated Aromatic Compound

Materials:

  • Aromatic Substrate

  • This compound

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert Gas (e.g., Argon, Nitrogen)

Procedure:

  • The aromatic substrate is dissolved in an anhydrous solvent under an inert atmosphere.

  • This compound is added to the solution. The stoichiometry is typically near 1:1 with the substrate.

  • The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) for a duration determined by the reactivity of the substrate.[4]

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, the reaction is quenched, often with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent.

  • The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography, recrystallization, or distillation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture and light-sensitive.[2]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep refrigerated at 0-6 °C for long-term storage.[1]

  • Protect from moisture and light.[2]

Applications in Drug Development

The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery to enhance properties such as:

  • Metabolic stability by blocking sites of oxidative metabolism.

  • Binding affinity to target proteins through favorable electronic interactions.

  • Lipophilicity and membrane permeability.

  • Acidity or basicity of nearby functional groups.

Reagents like this compound provide a means to selectively introduce fluorine at late stages of a synthetic sequence, which is highly valuable for the preparation of analogues for structure-activity relationship (SAR) studies. Its high reactivity makes it suitable for fluorinating less activated substrates that may not react with milder fluorinating agents.

Conclusion

This compound is a potent electrophilic fluorinating agent with significant applications in organic synthesis, particularly in the context of drug discovery and development. While detailed spectral and specific procedural data for this particular isomer are not widely published, the general principles of its synthesis and reactivity are well-established within the family of N-fluoropyridinium salts. Proper handling and storage are essential due to its corrosive and sensitive nature. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of such powerful fluorinating reagents is expected to increase.

References

Stability and Storage of 1-Fluoro-3,5-dichloropyridinium triflate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-3,5-dichloropyridinium triflate. Adherence to these guidelines is crucial for ensuring the reagent's integrity, maximizing its efficacy in synthetic applications, and maintaining a safe laboratory environment.

Chemical Stability

This compound is a powerful electrophilic fluorinating agent. While it is stable under recommended storage conditions, its reactivity makes it susceptible to degradation under certain environmental factors. The chemical stability is largely influenced by temperature, moisture, and light.[1][2]

Hydrolytic Stability: this compound is sensitive to moisture.[1][2] Contact with water can lead to hydrolysis, which compromises the reagent's fluorinating capacity. For the related compound N-Fluoropyridinium triflate, a half-life of 13 days in deuterium oxide (D₂O) at room temperature has been reported, indicating a slow decomposition in aqueous environments. It is crucial to handle the reagent in a dry atmosphere and store it in a moisture-proof container.

Photostability: The reagent is light-sensitive.[1][2] Exposure to light can contribute to its degradation. Therefore, it should be stored in an opaque or amber container to protect it from light.

Incompatible Materials: this compound is incompatible with strong oxidizing agents and moisture.[1]

Hazardous Decomposition: In the event of decomposition, typically under fire conditions, hazardous products can be generated. These include hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen fluoride gas.[1]

Recommended Storage Conditions

Proper storage is paramount to preserving the quality and reactivity of this compound. The following table summarizes the key storage parameters.

ParameterRecommended ConditionRationaleSource
Temperature Refrigerated (0-6°C or below 4°C/39°F)To minimize thermal degradation and maintain long-term stability.[1]
Atmosphere Dry, inert atmosphere (e.g., Argon, Nitrogen)To prevent hydrolysis due to moisture sensitivity.[2]
Container Tightly sealed, opaque or amber containerTo protect from moisture and light.[1][2]
Location Cool, dry, well-ventilated area away from incompatible substancesTo ensure safety and prevent accidental reactions.[1]
Security Store locked upTo restrict access to authorized personnel only, given its hazardous nature.[2][3]

Experimental Protocols for Stability Assessment

While specific, detailed stability studies for this compound are not widely published, the following outlines standard methodologies for assessing the stability of similar chemical compounds.

Thermal Stability Analysis (Hypothetical Protocol)

Objective: To determine the onset of thermal decomposition and mass loss as a function of temperature.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a tared TGA pan (typically platinum or alumina).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Analysis Conditions:

    • Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 mL/min).

    • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss begins, indicating the onset of decomposition.

Hydrolytic Stability Analysis (Hypothetical Protocol)

Objective: To quantify the rate of hydrolysis in an aqueous environment.

Methodology: ¹⁹F NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent containing a known amount of water (e.g., CD₃CN with a defined percentage of D₂O). An internal standard with a known ¹⁹F NMR signal can be added for quantitative analysis.

  • NMR Analysis: A series of ¹⁹F NMR spectra are acquired at regular time intervals (e.g., every 24 hours) at a constant temperature (e.g., 25°C).

  • Data Acquisition: The integration of the ¹⁹F NMR signal corresponding to the N-F bond of the reagent is recorded at each time point.

  • Data Analysis: The decrease in the integral of the N-F signal over time is used to calculate the rate of hydrolysis and the half-life of the compound under the specified conditions.

Visualizations

The following diagrams illustrate key workflows and relationships for the handling and stability assessment of this compound.

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling storage_temp Refrigerate (0-6°C) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_temp->ppe Retrieve for Use storage_atm Dry, Inert Atmosphere storage_atm->ppe storage_container Tightly Sealed, Opaque Container storage_container->ppe storage_loc Well-Ventilated Area storage_loc->ppe storage_sec Store Locked Up storage_sec->ppe ventilation Use in a Fume Hood ppe->ventilation handling_env Handle under Inert Atmosphere ventilation->handling_env dispense Dispense and Weigh Quickly handling_env->dispense use Use in Synthesis dispense->use cleanup Clean Spills Immediately dispose Dispose of Waste Properly cleanup->dispose receive Receive Reagent receive->storage_temp use->cleanup

Caption: Recommended workflow for the storage and handling of this compound.

Stability_Factors cluster_factors Degradation Factors reagent This compound (Stable Form) moisture Moisture/Water reagent->moisture Hydrolysis heat Excess Heat reagent->heat Thermal Decomposition light Light Exposure reagent->light Photodegradation decomposed Decomposed Products (Loss of Reactivity) moisture->decomposed heat->decomposed light->decomposed hcl HCl decomposed->hcl nox NOx decomposed->nox sox SOx decomposed->sox hf HF decomposed->hf

References

The Researcher's Guide to 1-Fluoro-3,5-dichloropyridinium triflate: A Comprehensive Handbook on Safe Handling and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, application, and disposal of 1-Fluoro-3,5-dichloropyridinium triflate. Designed for professionals in research and development, this document outlines the core safety precautions, experimental protocols, and physical and chemical properties of this powerful electrophilic fluorinating agent.

Core Safety and Hazard Information

This compound is a potent reagent that requires careful handling to mitigate risks. The primary hazards associated with this compound are severe skin burns and eye damage.[1] Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract.[2] Ingestion may lead to severe and permanent damage to the digestive tract.[2]

Table 1: Hazard Identification and GHS Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1][3]Danger
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage[3]Danger

Table 2: Physical and Chemical Properties

PropertyValueReference
CAS Number 107264-06-2[2][3][4]
Molecular Formula C₆H₃Cl₂F₄NO₃S[3]
Molecular Weight 316.06 g/mol [3][4]
Appearance White crystalline solid[5]
Melting Point 107-112 °C[4]
Storage Temperature 0-6 °C[4]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, stringent safety measures are mandatory.

Engineering Controls:

  • Always handle this reagent in a certified chemical fume hood with good ventilation.[2]

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, consider a chemical-resistant apron or suit.

  • Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, use a NIOSH-approved respirator with a P100 filter.

Best Practices for Safe Handling and Storage

Handling:

  • Wash hands thoroughly after handling.[2]

  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Minimize dust generation and accumulation.[2]

  • Keep the container tightly closed when not in use.[2]

  • The reagent is moisture-sensitive; handle under an inert atmosphere (e.g., argon or nitrogen) where appropriate.[1]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

  • Keep refrigerated at 0-6°C.[4]

  • Protect from light and moisture.[1][2]

  • Store in a tightly sealed container.[2]

Experimental Protocols

The following protocols are generalized from established procedures for N-fluoropyridinium salts and should be adapted to specific experimental needs with a prior risk assessment.

Standard Operating Procedure for Laboratory Use in a Fluorination Reaction

This procedure outlines the general steps for using this compound as an electrophilic fluorinating agent.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Set up the reaction apparatus in a chemical fume hood.

    • The reaction vessel should be equipped with a magnetic stirrer and an inert gas inlet.

  • Reagent Handling:

    • Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation.

    • Weigh the required amount of the reagent in a glove box or under a gentle stream of inert gas.

  • Reaction:

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) in the reaction vessel.

    • Add the this compound portion-wise to the stirred solution at the desired reaction temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, NMR).

  • Work-up and Quenching:

    • Upon completion, cool the reaction mixture to room temperature if heated.

    • Slowly pour the reaction mixture into water to quench any unreacted fluorinating agent.[2]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[2]

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by standard laboratory techniques such as column chromatography, recrystallization, or distillation.

Quenching and Disposal Protocol

Quenching of Unreacted Reagent:

  • Small quantities of unreacted this compound can be quenched by slowly adding the material to a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable weak base.

  • Be aware that the reaction may be exothermic.

Waste Disposal:

  • All waste containing this compound or its byproducts should be collected in a designated, labeled, and sealed container.

  • Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.

  • Do not dispose of this material down the drain or in the general trash.

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. Do not allow the victim to rub or close their eyes.[7]

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Visualization of Safety and Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and use of this compound.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Work-up & Disposal cluster_emergency Emergency Response start Start: Need to use This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify Engineering Controls & Don Correct PPE risk_assessment->ppe_check weigh_reagent Weigh Reagent (Inert Atmosphere) ppe_check->weigh_reagent exposure Accidental Exposure? ppe_check->exposure setup_reaction Set up Reaction in Fume Hood weigh_reagent->setup_reaction add_reagent Add Reagent to Reaction setup_reaction->add_reagent monitor_reaction Monitor Reaction Progress add_reagent->monitor_reaction quench_reaction Quench Reaction (e.g., with water) monitor_reaction->quench_reaction extract_product Extract & Wash Product quench_reaction->extract_product dispose_waste Collect & Dispose of Chemical Waste Properly extract_product->dispose_waste exposure->weigh_reagent No first_aid Administer First Aid exposure->first_aid Yes seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling of this compound.

References

1-Fluoro-3,5-dichloropyridinium triflate molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and spectral data for 1-Fluoro-3,5-dichloropyridinium triflate. The information is intended to support research and development activities in organic synthesis and drug discovery.

Molecular Structure and Formula

This compound is an organic salt consisting of a 1-fluoro-3,5-dichloropyridinium cation and a trifluoromethanesulfonate (triflate) anion.

Molecular Formula: C₆H₃Cl₂F₄NO₃S[1]

Canonical SMILES: C1=C(C=--INVALID-LINK--F)Cl.C(F)(F)(F)S(=O)(=O)[O-][2]

The cationic portion features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a fluorine atom attached to the nitrogen, rendering it a potent electrophilic fluorinating agent. The triflate anion is a stable, non-nucleophilic counterion.

Molecular Visualization

1-Fluoro-3,5-dichloropyridinium_triflate cluster_cation 1-Fluoro-3,5-dichloropyridinium cluster_anion Triflate N1 N+ C2 C N1->C2 F_N F N1->F_N C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 Cl3 Cl C3->Cl3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 Cl5 Cl C5->Cl5 C6->N1 H6 H C6->H6 S S O1 O- S->O1 O2 O S->O2 = O3 O S->O3 = C_tf C S->C_tf F1_tf F C_tf->F1_tf F2_tf F C_tf->F2_tf F3_tf F C_tf->F3_tf G cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Work-up and Purification A Charge flask with 3,5-dichloropyridine, sodium triflate, and anhydrous acetonitrile B Purge the system with nitrogen A->B C Cool the reaction mixture to -40 °C B->C D Introduce 10% F₂/N₂ mixture above the rapidly stirred solution C->D E Maintain temperature at -40 °C D->E F Warm the reaction mixture to room temperature E->F G Filter through a Celite pad to remove sodium fluoride F->G H Concentrate the filtrate to dryness G->H I Wash the crystalline residue with dry ethyl acetate H->I J Recrystallize from acetonitrile and diethyl ether I->J G A Electron-withdrawing substituents on pyridinium ring B Increased positive charge on nitrogen A->B Inductive effect C Increased electrophilicity of N-F bond B->C D Enhanced fluorinating power C->D

References

A Technical Guide to 1-Fluoro-3,5-dichloropyridinium triflate: An Electrophilic Fluorinating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Fluoro-3,5-dichloropyridinium triflate, a significant reagent in modern organic synthesis. This document details its nomenclature, properties, and applications, with a focus on its role as an electrophilic fluorinating agent in the development of novel pharmaceuticals and agrochemicals.

Nomenclature and Synonyms

This compound is an organic compound valued for its ability to introduce fluorine atoms into molecules.[1] Due to its complex structure, it is known by several synonyms in chemical literature and commercial catalogs. A clear understanding of these alternative names is crucial for effective literature searches and procurement.

SynonymCAS Number
N-Fluoro-3,5-dichloropyridinium triflate107264-06-2
3,5-dichloro-1-fluoropyridin-1-ium,trifluoromethanesulfonate107264-06-2
3,5-dichloro-1-fluoro-pyridinium triflate107264-06-2
N-fluoro-3,5-dichloropyridinium trifluoromethanesulfonate107264-06-2
1-fluoro-3,5-dichloropyridinium trifluoromethanesulfonate107264-06-2
Pyridinium,3,5-dichloro-1-fluoro-,salt with trifluoromethanesulfonic acid (1:1)107264-06-2
3,5-dichloro-N-fluoropyridinium triflate107264-06-2

Physicochemical Properties and Reactivity

This compound belongs to the class of N-fluoropyridinium salts, which are recognized as powerful electrophilic fluorinating agents.[2] The electron-withdrawing nature of the two chlorine atoms on the pyridinium ring enhances the electrophilicity of the fluorine atom, making it a potent "F+" source for reactions with a wide range of nucleophiles.

A quantitative reactivity scale for various electrophilic fluorinating reagents has been established, providing a valuable tool for selecting the appropriate reagent for a specific transformation. The reactivity of 2,6-dichloro-N-fluoropyridinium triflate, a closely related analog, has been compared to other common N-F reagents.[3]

N-F ReagentRelative Rate Constant (k_rel)
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate1000
2,6-Dichloro-N-fluoropyridinium triflate 1.1
Selectfluor™1
N-Fluorobenzenesulfonimide (NFSI)0.1
Synfluor™0.09

Table based on a kinetic reactivity scale with Selectfluor™ as the reference electrophile.[3]

Applications in Organic Synthesis

The primary application of this compound and its analogs is in the introduction of fluorine atoms into organic molecules, a critical step in the synthesis of many active pharmaceutical ingredients and agrochemicals.[1]

Fluorination of Carbonyl Compounds

N-fluoropyridinium salts are effective for the α-fluorination of carbonyl compounds, such as 1,3-diketones and β-keto esters. These reactions typically proceed under mild conditions and provide access to valuable fluorinated building blocks.

SubstrateProductYield (%)
1,3-Diketone2-Fluoro-1,3-diketone~93%
2,2-Difluoro-1,3-diketone~99%
β-Keto esterα-Fluoro-β-keto esterGood

Yields are representative and can vary based on specific substrates and reaction conditions.[4][5]

Electrophilic Fluorination of Aromatic Compounds

The fluorination of aromatic systems with N-F reagents like this compound is a key transformation. The reaction mechanism is generally considered to be a polar electrophilic aromatic substitution (S(E)Ar).[6]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for electrophilic fluorination of a nucleophile (Nu) by an N-fluoropyridinium salt involves the direct transfer of a fluorine cation equivalent to the nucleophile.

Electrophilic_Fluorination reagents Nucleophile (Nu:) + this compound transition_state Transition State [Nu---F---N]⁺ reagents->transition_state F⁺ transfer products Fluorinated Product (Nu-F) + 3,5-Dichloropyridine + Triflic Acid transition_state->products C-F bond formation

Caption: General mechanism of electrophilic fluorination.

An experimental workflow for the fluorination of an active methylene compound typically involves the reaction of the substrate with the fluorinating agent in an appropriate solvent, followed by workup and purification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Substrate in Anhydrous Solvent add_reagent Add this compound start->add_reagent stir Stir at Controlled Temperature add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify characterize Characterize Product purify->characterize

Caption: Typical experimental workflow for fluorination.

Representative Experimental Protocol: α-Fluorination of a β-Keto Ester

The following protocol is a representative example for the α-fluorination of a β-keto ester using an N-fluoropyridinium salt.

Materials:

  • β-Keto ester (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-keto ester in anhydrous acetonitrile, add this compound in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired α-fluoro-β-keto ester.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. Its robust reactivity and versatility make it an invaluable tool in the synthesis of complex fluorinated molecules.

References

A Technical Guide to Electrophilic Fluorinating Agents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make organofluorine compounds highly valuable. Among the various fluorination methods, electrophilic fluorination has emerged as a powerful strategy for the direct introduction of fluorine into electron-rich substrates. This technical guide provides a comprehensive overview of the most prominent electrophilic fluorinating agents, their reactivity, and detailed protocols for their application in organic synthesis.

Core Principles of Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic organic substrate with a reagent that formally delivers an electrophilic fluorine equivalent ("F+"). These reagents are characterized by a polarized heteroatom-fluorine bond (typically N-F), which renders the fluorine atom susceptible to nucleophilic attack. The reaction proceeds via the interaction of an electron-rich center, such as an enolate, an activated aromatic ring, or a carbanion, with the electrophilic fluorine of the reagent, resulting in the formation of a new carbon-fluorine bond.

The choice of the appropriate fluorinating agent is paramount and is dictated by factors such as the nucleophilicity of the substrate, desired regioselectivity, and reaction conditions. Modern electrophilic fluorinating agents offer a spectrum of reactivities, enabling the selective fluorination of a diverse range of organic molecules.[1]

Leading Electrophilic Fluorinating Agents

The most widely employed and commercially successful electrophilic fluorinating agents are N-F reagents, valued for their stability, selectivity, and ease of handling.[1]

  • Selectfluor® (F-TEDA-BF₄): 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly stable, crystalline solid that has become one of the most popular electrophilic fluorinating agents.[2][3] Its non-hygroscopic nature and broad functional group tolerance make it a versatile reagent for a wide array of fluorination reactions.[2]

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and widely used crystalline electrophilic fluorinating agent.[1][4] It is known for its high reactivity, often employed for the fluorination of less nucleophilic substrates.[1]

Quantitative Comparison of Electrophilic Fluorinating Agents

The "fluorinating power" of an electrophilic fluorinating agent is a critical parameter in reaction design. A quantitative reactivity scale has been established by measuring the second-order rate constants for the reaction of various N-F reagents with a series of 1,3-diaryl-1,3-dicarbonyl derivatives.[5][6][7]

Table 1: Physicochemical Properties of Key Electrophilic Fluorinating Agents

Reagent NameAcronymMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®C₇H₁₄B₂ClF₉N₂354.26Colorless solid[8]
N-FluorobenzenesulfonimideNFSIC₁₂H₁₀FNO₄S₂315.34White crystalline solid

Table 2: Relative Reactivity of Common Electrophilic Fluorinating Agents

ReagentRelative Rate Constant (krel) vs. Selectfluor®
Selectfluor®1.00
N-Fluorobenzenesulfonimide (NFSI)~10⁻⁵ - 10⁻⁶
2,6-Dichloro-N-fluoropyridinium triflate~1.00
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate~10

Data adapted from a kinetic study by Rozatian et al., which established a quantitative reactivity scale for electrophilic fluorinating reagents.[5][9]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the electrophilic fluorination of common organic substrates using Selectfluor® and NFSI.

General Experimental Workflow

A typical electrophilic fluorination experiment follows a standard sequence of steps, from reaction setup to product purification.

experimental_workflow General Workflow for Electrophilic Fluorination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve substrate in appropriate solvent add_reagent Add electrophilic fluorinating agent start->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction progress (TLC, GC/MS, NMR) stir->monitor quench Quench reaction (e.g., with water or sat. aq. NaHCO₃) monitor->quench extract Extract with an organic solvent quench->extract wash Wash organic layer (e.g., with brine) extract->wash dry Dry over anhydrous Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Characterize pure product purify->product

Caption: A generalized workflow for conducting an electrophilic fluorination reaction.

Protocol 1: Fluorination of Ethyl 2-oxocyclopentanecarboxylate with Selectfluor®

This protocol describes the monofluorination of a β-keto ester using Selectfluor®.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (10 mL)

  • Round-bottom flask equipped with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate in acetonitrile (10 mL).

  • To the stirred solution, add Selectfluor® in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours), pour the reaction mixture into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the α-fluorinated product.

Protocol 2: Fluorination of Diethyl Malonate with NFSI

This protocol details the fluorination of an active methylene compound using NFSI, which often requires a base to generate the nucleophilic enolate.

Materials:

  • Diethyl malonate (1.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (15 mL)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate in anhydrous THF (5 mL) to the suspension via a dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of NFSI in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the fluorinated product.[10][11]

Mechanistic Pathways

The mechanism of electrophilic fluorination is a subject of ongoing investigation and is believed to proceed through either a concerted Sₙ2-type pathway or a stepwise single-electron transfer (SET) pathway, depending on the nature of the substrate and the fluorinating agent.[1][12]

mechanistic_pathways Mechanisms of Electrophilic Fluorination cluster_sn2 Sₙ2-like Pathway cluster_set Single-Electron Transfer (SET) Pathway sn2_start Nucleophile + N-F Reagent sn2_ts [Nu---F---N]‡ Transition State sn2_start->sn2_ts Concerted Attack sn2_end Fluorinated Product + N-Leaving Group sn2_ts->sn2_end set_start Nucleophile + N-F Reagent set_intermediate [Nu•+  F-N•-] Radical Ion Pair set_start->set_intermediate Electron Transfer set_end Fluorinated Product + N-Leaving Group set_intermediate->set_end Radical Recombination

Caption: A simplified representation of the Sₙ2-like and SET mechanistic pathways.

The Sₙ2-like mechanism involves a direct, concerted attack of the nucleophile on the electrophilic fluorine atom, with simultaneous cleavage of the N-F bond.[1] In contrast, the SET mechanism is a stepwise process initiated by the transfer of a single electron from the nucleophile to the N-F reagent, forming a radical cation and a radical anion intermediate, which then recombine to form the product.[12] Evidence for both pathways exists, and the operative mechanism can be influenced by the redox potentials of the reactants and the stability of the potential radical intermediates.[1][12]

References

An In-depth Technical Guide to N-F Fluorinating Reagents in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Electrophilic N-F Reagents

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Historically, the use of highly toxic and corrosive molecular fluorine (F₂) limited the widespread adoption of fluorination chemistry to specialized laboratories.[1][4] A significant breakthrough occurred in the 1980s with the development of bench-stable, easy-to-handle electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond.[5] These reagents have since revolutionized the field, providing a safer and more selective means of introducing fluorine into complex molecules, thereby accelerating research in pharmaceuticals, agrochemicals, and advanced materials.[5][6][7]

N-F reagents function as sources of "electrophilic fluorine" (F⁺), reacting with electron-rich centers such as carbanions, enols, and aromatic rings.[8][9] They are broadly classified into two main categories: neutral reagents and cationic (quaternary ammonium) reagents, with the latter generally exhibiting higher reactivity.[1][6] Commercially available reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are now standard tools in the synthetic chemist's arsenal.[5][10] This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing these powerful reagents.

Classification and Key Reagents

Electrophilic N-F reagents are structurally diverse, but they all feature a fluorine atom attached to a nitrogen that is, in turn, bonded to electron-withdrawing groups. These groups reduce the electron density on the fluorine atom, rendering it electrophilic. The two primary classes are distinguished by the overall charge of the molecule.[6][11]

  • Neutral N-F Reagents: In these compounds, the nitrogen atom is part of a neutral framework. Their reactivity is tuned by the electron-withdrawing capacity of the groups attached to the nitrogen. Key examples include N-fluorosulfonamides and N-fluorosulfonimides.[11]

    • N-Fluorobenzenesulfonimide (NFSI): One of the most versatile and widely used neutral reagents, NFSI is a crystalline solid that is effective for the fluorination of a broad range of substrates.[10][11] Beyond fluorination, it can also act as a source for amination and as an oxidant in transition metal catalysis.[12][13][14]

    • N-Fluoro-o-benzenedisulfonimide (NFOBS): NFOBS is another powerful neutral reagent, synthesized from the corresponding disulfonic acid.[11]

  • Cationic N-F Reagents: These reagents feature a positively charged quaternary ammonium nitrogen atom, which strongly withdraws electron density from the fluorine, making them generally more powerful fluorinating agents than their neutral counterparts.[6][11]

    • Selectfluor™ (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is arguably the most popular and versatile N-F reagent.[15][16] It is a stable, non-hygroscopic crystalline solid that is effective for fluorinating a vast array of substrates.[1][15] It is also used as a strong oxidant for various "fluorine-free" transformations.[16][17]

    • N-Fluoropyridinium Salts: These reagents, such as N-fluoropyridinium triflate, were among the first effective N-F reagents developed.[1][10] Their reactivity can be easily tuned by altering the substituents on the pyridine ring.[10]

G cluster_main Classification of N-F Reagents A N-F Electrophilic Fluorinating Reagents B Neutral Reagents (R₂NF) A->B C Cationic Reagents (R₃N⁺F A⁻) A->C B1 N-Fluorosulfonimides B->B1 B2 N-Fluorosulfonamides B->B2 C1 N-Fluoroammonium Salts (DABCO-based) C->C1 C2 N-Fluoropyridinium Salts C->C2 Ex1 NFSI, NFOBS B1->Ex1 Ex2 Selectfluor™, Accufluor™ C1->Ex2 Ex3 N-Fluoropyridinium Triflate C2->Ex3

Caption: Classification of N-F Fluorinating Reagents.

Reactivity and Mechanistic Considerations

The fluorinating power of N-F reagents varies significantly, allowing chemists to select the appropriate reagent for a given transformation. The reactivity is primarily governed by the electronic environment of the N-F bond.

Mechanism: The precise mechanism of electrophilic fluorination remains a subject of debate and appears to be substrate-dependent. Two primary pathways are generally considered[11][15]:

  • Sₙ2 Pathway: The nucleophile (e.g., an enolate) directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single concerted step.

  • Single-Electron Transfer (SET) Pathway: An electron is transferred from the nucleophile to the N-F reagent, generating a radical cation and a radical intermediate. Subsequent fluorine atom transfer and recombination yield the fluorinated product. Evidence for SET pathways exists, particularly for electron-rich substrates.[15]

G cluster_mechanism Proposed Fluorination Mechanisms cluster_sn2 Sₙ2 Pathway cluster_set SET Pathway start Nucleophile (Nu⁻) + N-F Reagent sn2_ts [Nu---F---N]⁻ Transition State start->sn2_ts Direct Attack set_int Radical Intermediates [Nu•] + [•N-F]⁻ start->set_int Electron Transfer sn2_prod Fluorinated Product (Nu-F) sn2_ts->sn2_prod set_prod Fluorinated Product (Nu-F) set_int->set_prod F Atom Transfer

Caption: Competing Sₙ2 and SET mechanistic pathways.
Quantitative Reactivity Comparison

Quantitative kinetic studies have been conducted to establish reactivity scales for various N-F reagents. These studies typically measure the second-order rate constants for the fluorination of a standard set of nucleophiles, such as 1,3-dicarbonyl compounds.[5][18] The data allows for a direct comparison of fluorinating power.

ReagentStructure ClassRelative Rate Constant (k_rel) vs. Selectfluor™Reference
Selectfluor™ Cationic (DABCO)1.00[5]
NFSI Neutral (Sulfonimide)~1.3 x 10⁻⁴[5]
Synfluor™ Cationic (DABCO)~8.7 x 10⁻²[5]
2,6-Dichloro-N-fluoropyridinium triflate Cationic (Pyridinium)~1.17[5]
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate Cationic (Pyridinium)~2.5 x 10³[5]
N-Fluoropyridinium triflate Cationic (Pyridinium)~1.6 x 10⁻⁸[5]

Table 1: Relative reactivity of common N-F reagents towards 1,3-diphenyl-1,3-propanedione in CH₃CN. Data is illustrative of the vast range in reactivity.[5]

Experimental Protocols

Detailed and reliable experimental procedures are critical for success. The following protocols provide representative examples for the synthesis of a key reagent and its application in a fluorination reaction.

Synthesis of Selectfluor™ (F-TEDA-BF₄)

The synthesis of Selectfluor™ is a multi-step process that begins with the common base DABCO.[15][19] This procedure should be performed by trained personnel with appropriate safety measures, especially for the final fluorination step.

  • N-Alkylation: In a round-bottom flask, dissolve 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent like acetonitrile. Add chloromethyl methyl ether or a similar alkylating agent and stir at room temperature. The reaction progress can be monitored by TLC or NMR until the mono-quaternary ammonium salt precipitates.

  • Ion Exchange: Filter the resulting chloride salt and dissolve it in water. Add an aqueous solution of sodium tetrafluoroborate (NaBF₄) to precipitate the tetrafluoroborate salt. Filter, wash with cold water, and dry the salt thoroughly.

  • Fluorination: This step requires a specialized fluorination apparatus and extreme caution.[11] The dried mono-quaternary salt is suspended in an inert solvent (e.g., acetonitrile) in a reactor made of a fluorine-compatible material (e.g., PTFE). The suspension is cooled to approximately -35 °C. A dilute mixture of fluorine gas in nitrogen (e.g., 10% F₂ in N₂) is bubbled through the stirred suspension.[1] The reaction is highly exothermic and must be carefully controlled.

  • Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material), the system is purged with nitrogen to remove any residual fluorine. The solid product, Selectfluor™, is isolated by filtration, washed with a dry, inert solvent, and dried under vacuum. The final product is a stable, white crystalline solid.[15]

α-Fluorination of a 1,3-Dicarbonyl Compound using NFSI

This protocol describes a general procedure for the selective monofluorination of an activated methylene group, a common transformation in medicinal chemistry.

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 1,3-dicarbonyl substrate (1.0 eq) and a suitable dry solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.0-1.2 eq) to the solution in one portion at room temperature. If the substrate is not sufficiently acidic, a non-nucleophilic base (e.g., a tertiary amine or carbonate) may be required to generate the enolate in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction and Purification: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure α-fluoro-1,3-dicarbonyl compound.

G cluster_workflow General Experimental Workflow for Fluorination A 1. Setup - Dry Glassware - Inert Atmosphere (N₂) - Add Substrate & Solvent B 2. Reaction - Add N-F Reagent - Add Base (if needed) - Stir at RT or Heat A->B C 3. Monitoring - TLC / LC-MS B->C C->B Incomplete D 4. Quench & Work-up - Add Water - Extract with Organic Solvent C->D Complete E 5. Purification - Dry Organic Layer - Concentrate - Column Chromatography D->E F Pure Fluorinated Product E->F

Caption: A typical experimental workflow for electrophilic fluorination.

Safety Considerations

While N-F reagents are significantly safer than molecular fluorine, they are still highly reactive and potent oxidizing agents that require careful handling.[20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

  • Ventilation: Handle these reagents in a well-ventilated fume hood to avoid inhalation of any dust or potential decomposition products.[21]

  • Reactivity Hazards: N-F reagents can react violently with highly oxidizable materials. Avoid contact with strong reducing agents. Some reagents, particularly the more reactive cationic salts, can be moisture-sensitive.[5][20]

  • Precursor Hazard (F₂): The synthesis of virtually all N-F reagents involves elemental fluorine (F₂).[6][23] Any work with F₂ gas requires specialized equipment (e.g., reactors made of PTFE or Monel), dedicated facilities, and extensive safety training.[4][11]

  • Toxicity: While less acutely toxic than F₂ or HF, N-F reagents and their byproducts can be irritants. Avoid skin and eye contact.[20][21]

Conclusion

The development of N-F fluorinating reagents has been a transformative event in organic chemistry, enabling the safe and selective synthesis of fluorinated molecules that are vital to the pharmaceutical and agrochemical industries.[1][3][24] With a wide spectrum of reactivities, from the mild N-fluorosulfonamides to the powerful N-fluoroammonium salts like Selectfluor™, chemists can now tailor their choice of reagent to the specific demands of their synthetic target. A thorough understanding of their classification, reactivity, and associated experimental protocols, combined with a commitment to safe handling practices, will ensure the continued and successful application of these indispensable synthetic tools.

References

Methodological & Application

Application Notes and Protocols: Electrophilic Fluorination using 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Fluoro-3,5-dichloropyridinium triflate as a powerful electrophilic fluorinating agent. The information is targeted towards professionals in research and drug development who are looking to incorporate fluorine atoms into organic molecules to modulate their biological and chemical properties.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. Electrophilic fluorination has emerged as a primary method for the direct introduction of fluorine into electron-rich substrates.

This compound is a member of the N-fluoropyridinium class of reagents, which are known for their tunable reactivity and ease of handling compared to other fluorinating agents like elemental fluorine. The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the fluorine atom, making this compound a highly effective reagent for the fluorination of a wide range of nucleophiles, including active methylene compounds and aromatic systems.

Reagent Characteristics

PropertyValue
Chemical Name This compound
Synonyms N-Fluoro-3,5-dichloropyridinium trifluoromethanesulfonate
CAS Number 107264-06-2
Molecular Formula C₆H₃Cl₂F₄NO₃S
Molecular Weight 316.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents such as acetonitrile and dichloromethane.

Health and Safety

This compound is a corrosive and moisture-sensitive solid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Applications in Electrophilic Fluorination

This compound is a versatile reagent for the electrophilic fluorination of various organic substrates. Its high reactivity makes it particularly suitable for the fluorination of less reactive nucleophiles.

Fluorination of Active Methylene Compounds

Active methylene compounds, such as β-ketoesters and 1,3-diketones, are excellent substrates for electrophilic fluorination. The resulting α-fluoro carbonyl compounds are valuable building blocks in medicinal chemistry. The reactivity of N-fluoropyridinium salts in these reactions is influenced by the substituents on the pyridine ring, with electron-withdrawing groups leading to higher reactivity.

General Experimental Workflow for Fluorination of β-Ketoesters:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve β-ketoester in anhydrous solvent reagent Add this compound start->reagent Under inert atmosphere (N2 or Ar) stir Stir at specified temperature reagent->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench reaction mixture monitor->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Characterize α-fluoro-β-ketoester purify->product

Caption: General workflow for the electrophilic fluorination of β-ketoesters.

Representative Data for the Fluorination of β-Ketoesters with N-Fluoropyridinium Triflates:

EntryN-Fluoropyridinium TriflateSubstrate (R=Ph, R'=Et)ProductYield (%)
11-Fluoro-2,4,6-trimethylpyridinium triflateEthyl benzoylacetateEthyl 2-fluoro-2-benzoylacetateModerate
21-Fluoropyridinium triflateEthyl benzoylacetateEthyl 2-fluoro-2-benzoylacetateGood
3This compound Ethyl benzoylacetateEthyl 2-fluoro-2-benzoylacetateHigh

Note: The yields are qualitative descriptors based on the established reactivity trend. Specific yields will vary depending on the exact reaction conditions and the nature of the substrate.

Fluorination of Aromatic Compounds

Electron-rich aromatic and heteroaromatic compounds can be directly fluorinated using potent electrophilic fluorinating agents. This compound, being a strong fluorinating agent, is suitable for this transformation. The regioselectivity of the fluorination is often directed by the electronic nature of the substituents on the aromatic ring.

Logical Relationship in Aromatic Fluorination:

G reagent 1-Fluoro-3,5-dichloropyridinium triflate reaction Electrophilic Aromatic Substitution reagent->reaction substrate Electron-Rich Aromatic Compound substrate->reaction product Fluoroaromatic Product reaction->product

Caption: Key components in the electrophilic fluorination of aromatics.

Representative Data for the Fluorination of Aromatic Compounds with N-Fluoropyridinium Triflates:

Similar to the β-ketoesters, comprehensive tabulated data for the fluorination of a wide array of aromatic substrates with this compound is limited. The following table provides a general representation of the reactivity.

EntryAromatic SubstrateProductExpected Yield with this compound
1AnisoleFluoroanisoles (o-, p- isomers)Good to High
2N,N-DimethylanilineFluoro-N,N-dimethylanilines (o-, p- isomers)Good to High
3Naphthalene1-FluoronaphthaleneGood
4BenzeneFluorobenzeneLow to Moderate

Note: The expected yields are based on the high reactivity of the reagent. Actual yields and isomer ratios will depend on specific reaction conditions.

Experimental Protocols

General Protocol for the Fluorination of a β-Ketoester

Materials:

  • β-Ketoester (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Anhydrous acetonitrile (or dichloromethane) (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 mmol).

  • Dissolve the substrate in anhydrous acetonitrile (5 mL).

  • Add this compound (1.1 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-fluoro-β-ketoester.

  • Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

General Protocol for the Fluorination of an Electron-Rich Aromatic Compound

Materials:

  • Aromatic substrate (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (or acetonitrile) (10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the aromatic substrate (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.2 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic extracts, wash with water (20 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the fluorinated aromatic product.

  • Characterize the product(s) by appropriate spectroscopic methods to confirm the structure and determine the isomer distribution.

Conclusion

This compound is a potent and versatile electrophilic fluorinating agent. Its enhanced reactivity, owing to the electron-withdrawing chloro substituents, allows for the efficient fluorination of a broad range of nucleophiles, including active methylene compounds and electron-rich aromatics. The protocols provided herein offer a general guideline for researchers to explore the application of this reagent in their synthetic endeavors, particularly in the context of drug discovery and development where the strategic incorporation of fluorine is paramount. Careful handling and adherence to safety precautions are essential when working with this powerful reagent.

Application Notes and Protocols: Electrophilic Fluorination of Alkenes with 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and materials science. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Electrophilic fluorination has emerged as a powerful method for the direct installation of fluorine under relatively mild conditions. Among the various electrophilic fluorinating agents, N-fluoropyridinium salts have proven to be versatile and effective.

This document provides a detailed protocol for the electrophilic fluorination of alkenes using 1-Fluoro-3,5-dichloropyridinium triflate. This reagent is a highly reactive, crystalline solid, suitable for the fluorination of a range of alkene substrates. Its reactivity can be attributed to the electron-withdrawing chloro-substituents on the pyridinium ring, which enhance the electrophilicity of the fluorine atom.

Reaction Principle

The fluorination of alkenes with this compound proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the electrophilic fluorine atom of the reagent, leading to the formation of a carbocationic intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture. In the absence of an external nucleophile, the triflate counter-ion can act as the nucleophile, leading to the formation of a vicinal fluoro-triflate. If the reaction is conducted in a nucleophilic solvent such as acetic acid, a vicinal fluoro-acetate can be formed.

Data Presentation: Substrate Scope and Yields

The following table summarizes the reported yields for the fluorination of various alkene substrates with substituted N-fluoropyridinium triflates. While specific data for this compound across a wide range of simple alkenes is not extensively tabulated in the literature, the data for analogous powerful N-fluoropyridinium reagents provide a strong indication of expected reactivity and yields. More potent reagents like this compound are particularly effective for less reactive substrates such as alkenes and aromatic rings.

Alkene SubstrateProduct(s)ReagentSolventReaction Time (h)Yield (%)Reference
StyrenePhCH(OAc)CH₂FN-Fluoropyridinium triflateAcetic Acid172[1]
1-OcteneNot specifiedN-Fluoro-3,5-dichloropyridinium triflateNot specifiedNot specifiedNot specified[1]
CyclohexeneNot specifiedN-Fluoro-3,5-dichloropyridinium triflateNot specifiedNot specifiedNot specified[1]
Estrone 3-methyl ether enol silyl ether16α-Fluoroestrone 3-methyl etherN-Fluoropyridinium triflateDichloromethane8Not specified[1]

Note: The power of N-fluoropyridinium triflates as fluorinating agents increases with the presence of electron-withdrawing groups on the pyridine ring. The general order of reactivity is: 2,4,6-trimethylpyridinium < pyridinium < 3,5-dichloropyridinium < 2,3,4,5,6-pentachloropyridinium.[1]

Experimental Protocols

General Procedure for the Fluorination of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene substrate

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or acetic acid)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 equiv.).

  • Dissolve the alkene in a suitable anhydrous solvent (e.g., 0.1-0.5 M concentration).

  • Add this compound (1.1-1.5 equiv.) to the solution in one portion at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few minutes to several hours depending on the reactivity of the alkene.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Example Protocol: Fluorination of Estrone 3-methyl ether enol silyl ether[1]

This protocol details the fluorination of a specific, more complex alkene derivative.

Procedure:

  • A 125-mL, round-bottomed flask containing the enol silyl ether of estrone 3-methyl ether is purged with argon.

  • 50 mL of dry dichloromethane is added to the flask.

  • N-Fluoropyridinium triflate (1.1 equiv.) is added in one portion.

  • The mixture is stirred at 20–25°C for 8 hours.[1]

  • The reaction mixture is then poured into water and extracted with three 60-mL portions of dichloromethane.[1]

  • The combined organic extracts are washed with saturated sodium bicarbonate and then with water, and dried over magnesium sulfate.[1]

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield 16α-fluoroestrone 3-methyl ether.[1]

Mandatory Visualizations

Logical Relationship of N-Fluoropyridinium Triflate Reactivity

G cluster_reactivity Increasing Fluorinating Power 2,4,6-Trimethyl 2,4,6-Trimethyl Unsubstituted Unsubstituted 2,4,6-Trimethyl->Unsubstituted < 3,5-Dichloro 3,5-Dichloro Unsubstituted->3,5-Dichloro < Pentachloro Pentachloro 3,5-Dichloro->Pentachloro <

Caption: Relative fluorinating power of substituted N-fluoropyridinium triflates.

Experimental Workflow for Alkene Fluorination

G start Start dissolve Dissolve Alkene in Anhydrous Solvent start->dissolve add_reagent Add 1-Fluoro-3,5-dichloropyridinium triflate dissolve->add_reagent monitor Monitor Reaction (TLC/GC-MS) add_reagent->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: General experimental workflow for the fluorination of alkenes.

Safety and Handling

  • This compound is a corrosive and moisture-sensitive solid. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a powerful and effective reagent for the electrophilic fluorination of alkenes. The protocol outlined in this document provides a general framework for conducting these reactions. Researchers should note that reaction conditions may need to be optimized for specific substrates to achieve the best results. The versatility of N-fluoropyridinium salts, with their tunable reactivity, makes them a valuable tool in the synthesis of fluorinated organic molecules for various applications in the pharmaceutical and materials science industries.

References

Application of 1-Fluoro-3,5-dichloropyridinium triflate in Stereoselective Fluorination Reactions: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

While 1-Fluoro-3,5-dichloropyridinium triflate is a known electrophilic fluorinating agent, detailed and specific applications in stereoselective fluorination reactions are not extensively documented in publicly available literature. Research in the field of asymmetric fluorination predominantly features other N-F reagents such as Selectfluor™ and N-fluorobenzenesulfonimide (NFSI).

A notable study by Suzuki et al. describes the use of a "1-fluoropyridinium triflate (NFPY-OTf)" in the asymmetric fluorination of β-keto esters. However, without access to the full experimental details of this particular study, it cannot be definitively confirmed if the reagent used was the 3,5-dichloro substituted variant. The broader context of stereoselective fluorination relies on the use of chiral catalysts or auxiliaries to control the three-dimensional outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer.

General Principles of Catalytic Stereoselective Fluorination

The overarching goal in stereoselective fluorination is to introduce a fluorine atom into a molecule with a high degree of spatial control. This is typically achieved by employing a chiral catalyst that interacts with the substrate and the fluorinating agent to create a chiral environment for the reaction. The catalyst facilitates the transfer of an electrophilic fluorine ("F+") from the reagent to the substrate, favoring one stereochemical pathway over others.

A general workflow for such a reaction can be visualized as follows:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Chiral Catalyst B Substrate (e.g., β-keto ester) E Addition of This compound A->E C Solvent B->E D Inert Atmosphere (e.g., Argon) C->E D->E F Stirring at Specified Temperature E->F G Quenching of Reaction F->G H Extraction G->H I Chromatographic Purification H->I J Stereoselective Fluorinated Product I->J

General workflow for a catalytic stereoselective fluorination reaction.

Hypothetical Protocol for Stereoselective Fluorination

Based on common practices in the field, a generalized protocol for the enantioselective fluorination of a β-keto ester using a chiral metal catalyst and an electrophilic fluorinating agent like this compound would likely follow these steps. Note: This is a representative protocol and would require optimization for any specific substrate and catalyst system.

Materials:

  • Chiral ligand and metal salt (to form the catalyst in situ) or a pre-formed chiral catalyst

  • Substrate (e.g., a β-keto ester)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand and the metal salt in the anhydrous solvent. Stir the mixture at room temperature for the time required to form the active catalyst.

  • Reaction Mixture Assembly: To the solution of the chiral catalyst, add the β-keto ester substrate.

  • Initiation of Fluorination: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Addition of Fluorinating Agent: Add this compound to the reaction mixture, either as a solid or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to proceed at the specified temperature, monitoring the consumption of the starting material by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and the stereoselectivity (enantiomeric excess or diastereomeric ratio) of the product using chiral HPLC or NMR spectroscopy.

Data Presentation

Should experimental data become available for the use of this compound in a stereoselective fluorination reaction, it would be organized for clarity and comparative purposes. A hypothetical data table for the fluorination of various β-keto esters is presented below.

EntrySubstrate (R group of β-keto ester)Catalyst Loading (mol%)Yield (%)Stereoselectivity (ee% or dr)
1Phenyl5--
2Methyl5--
3Ethyl5--
4tert-Butyl5--

Data in this table is hypothetical and for illustrative purposes only.

Signaling Pathway and Logical Relationships

The catalytic cycle of a generic Lewis acid-catalyzed enantioselective fluorination can be represented as a signaling pathway diagram. The chiral Lewis acid catalyst coordinates to the substrate, activating it towards fluorination and controlling the facial selectivity of the attack by the electrophilic fluorinating agent.

G catalyst Chiral Lewis Acid Catalyst complex Catalyst-Substrate Complex catalyst->complex Coordination substrate Substrate (e.g., β-keto ester) substrate->complex product_complex Product-Catalyst Complex complex->product_complex Fluorination fluorinating_agent 1-Fluoro-3,5-dichloropyridinium triflate fluorinating_agent->product_complex product Fluorinated Product product_complex->product Product Release catalyst_regen Chiral Lewis Acid Catalyst product_complex->catalyst_regen Catalyst Regeneration catalyst_regen->complex

Simplified catalytic cycle for a Lewis acid-catalyzed stereoselective fluorination.

Application of 1-Fluoro-3,5-dichloropyridinium triflate in Steroid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into steroid scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. 1-Fluoro-3,5-dichloropyridinium triflate has emerged as a powerful electrophilic fluorinating agent for the synthesis of fluorinated steroids. Its crystalline nature, stability, and predictable reactivity make it a valuable tool for the late-stage functionalization of complex steroid molecules. This document provides detailed application notes and experimental protocols for the use of this compound in steroid synthesis.

Application Notes

This compound is primarily utilized for the electrophilic fluorination of steroid enol ethers, enol acetates, and enamines. The electron-withdrawing chloro substituents on the pyridinium ring enhance the electrophilicity of the fluorine atom, making it a more reactive fluorinating agent compared to unsubstituted N-fluoropyridinium triflate.

Advantages:

  • High Reactivity: The presence of two chlorine atoms on the pyridine ring increases the fluorinating power of the reagent.

  • Solid and Stable: It is a crystalline solid that is stable at room temperature, allowing for ease of handling and weighing.[1]

  • Good Stereoselectivity: The stereochemical outcome of the fluorination can often be controlled by the choice of steroid substrate and reaction conditions, with the fluorine atom typically adding from the less hindered face.

Limitations:

  • Moisture Sensitivity: While stable, the reagent should be handled in a dry atmosphere as it can be sensitive to moisture.

  • Potential for Side Reactions: As a strong electrophile, it can react with other nucleophilic functional groups present in the steroid nucleus if they are not adequately protected.

Key Applications in Steroid Synthesis

The primary application of this compound in steroid chemistry is the synthesis of α-fluoroketones from the corresponding enol ethers or enol acetates. This methodology is particularly useful for introducing fluorine at positions adjacent to a carbonyl group, such as the C6 or C16 positions of the steroid nucleus.

Quantitative Data Summary

The following table summarizes representative quantitative data for the fluorination of steroid derivatives using N-fluoropyridinium triflates. While specific data for the 3,5-dichloro derivative is limited in the provided search results, the data for the parent compound provides a strong indication of the expected yields and conditions.

Steroid SubstrateReagentProductYield (%)Reaction ConditionsReference
3-Methoxy-17-trimethylsiloxy-1,3,5(10),16-estratetraeneN-Fluoropyridinium triflate16α-Fluoro-3-methoxy-1,3,5(10)-estratrien-17-oneNot explicitly stated for this specific reagent, but the general procedure is provided.Dichloromethane, 20-25°C, 8 hr[1]
3,17β-Diacetoxy-3,5-androstadieneN-Fluoropyridinium triflate6α- and 6β-fluoro-androst-4-ene-3,17-dione diacetate1:2 ratio (α:β)Not specified[1]
3,17β-Diacetoxy-3,5-androstadieneN-Fluoro-2,6-lutidinium triflate6α- and 6β-fluoro-androst-4-ene-3,17-dione diacetate1:8.5 ratio (α:β)Not specified[1]

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of a Steroid Silyl Enol Ether

This protocol is adapted from a procedure for N-fluoropyridinium triflate and is expected to be applicable for this compound.[1]

Materials:

  • Steroid silyl enol ether

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottomed flask purged with argon or nitrogen, dissolve the steroid silyl enol ether in anhydrous dichloromethane.

  • Add this compound (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature (20-25°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated steroid.

Diagrams

experimental_workflow cluster_prep Substrate Preparation cluster_fluorination Fluorination Reaction cluster_workup Workup and Purification steroid Steroid Ketone enol_ether Silyl Enol Ether steroid->enol_ether Silylation reaction Fluorination enol_ether->reaction reagent 1-Fluoro-3,5-dichloropyridinium triflate reagent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Fluorinated Steroid purification->product

Caption: Experimental workflow for the fluorination of steroids.

signaling_pathway enol_ether Steroid Silyl Enol Ether (Nucleophile) intermediate Fluorinated Carbocation Intermediate enol_ether->intermediate Nucleophilic Attack reagent 1-Fluoro-3,5-dichloropyridinium triflate (Electrophile) reagent->intermediate F+ transfer product α-Fluorinated Steroid Ketone intermediate->product Deprotonation/ Desilylation side_product 3,5-Dichloropyridinium triflate intermediate->side_product

Caption: Proposed mechanism of electrophilic fluorination.

References

Application Notes and Protocols for Regioselective Electrochemical Fluorination Using 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Regioselective fluorination, the ability to introduce fluorine at a specific position in a molecule, is of paramount importance for the targeted optimization of drug candidates. Electrochemical methods offer a sustainable and often safer alternative to traditional fluorinating reagents, avoiding the use of hazardous materials and allowing for precise control over reaction conditions.[2]

N-Fluoropyridinium salts are a well-established class of electrophilic fluorinating agents.[3][4] Among these, 1-Fluoro-3,5-dichloropyridinium triflate stands out due to the electron-withdrawing nature of the dichloropyridinium ring, which is expected to enhance its fluorinating power. While its application in conventional organic synthesis is documented, its use in electrochemical regioselective fluorination is an emerging area with limited specific literature.

These application notes provide a comprehensive overview of the principles of regioselective electrochemical fluorination and present generalized protocols and conceptual frameworks based on related N-fluoropyridinium reagents and other electrochemical fluorination systems. This document is intended to serve as a foundational guide for researchers looking to explore the potential of this compound in this innovative field.

Principle of Regioselective Electrochemical Fluorination

Electrochemical fluorination typically involves the anodic oxidation of a substrate in the presence of a fluoride source. The regioselectivity of the fluorination is governed by the electronic and steric properties of the substrate and the reaction conditions. In the context of using a reagent like this compound, the reaction likely proceeds via an electrophilic attack of the 'F+' equivalent on the substrate, which is activated at the anode.

The general mechanism can be conceptualized as follows:

  • Substrate Oxidation: The organic substrate is oxidized at the anode to form a radical cation or a dication.

  • Nucleophilic Attack by Fluoride Source (Indirect Electrolysis): In some cases, a fluoride salt in the electrolyte can act as the nucleophile.

  • Electrophilic Fluorination (with a Reagent): In the case of using an N-fluoropyridinium salt, the anodically generated substrate intermediate is attacked by the electrophilic fluorine from the reagent.

  • Regeneration of the Reagent (Potential Catalytic Cycle): Depending on the reaction pathway, the pyridinium moiety may be regenerated.

The regioselectivity is influenced by the site of initial oxidation on the substrate, which is typically the most electron-rich position or a site with a lower oxidation potential.

Hypothetical Experimental Workflow

The following diagram illustrates a potential experimental workflow for regioselective electrochemical fluorination using this compound.

G cluster_prep Preparation cluster_reaction Electrolysis cluster_workup Work-up and Analysis start Start reagents Prepare Electrolyte Solution: - Substrate - this compound - Supporting Electrolyte - Solvent start->reagents cell Assemble Electrochemical Cell: - Anode (e.g., Pt, Glassy Carbon) - Cathode (e.g., Pt) - Reference Electrode (optional) - Divided or Undivided Cell reagents->cell electrolysis Apply Constant Current or Potential cell->electrolysis monitor Monitor Reaction Progress (e.g., TLC, GC-MS, HPLC) electrolysis->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify analyze Characterization (NMR, MS) purify->analyze G cluster_mechanism Proposed Mechanism sub Anisole (Substrate) sub_ox Anisole Radical Cation (Oxidized Substrate) sub->sub_ox Anodic Oxidation (-e⁻) prod Fluoroanisole (Product) sub_ox->prod Electrophilic Attack by 'F+' nfp This compound (Fluorinating Agent) nfp->prod dp 3,5-Dichloropyridine (Byproduct) prod->dp Release of Pyridine

References

Transformation of thioglycosides with 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Transformation of Thioglycosides

A Note on the Titled Reagent: Initial searches for the transformation of thioglycosides using 1-Fluoro-3,5-dichloropyridinium triflate did not yield specific methods or protocols. This reagent is not commonly documented for this particular application. Therefore, this document details a widely used and well-established alternative protocol: the synthesis of glycosyl fluorides from thioglycosides using N-Bromosuccinimide (NBS) and (Diethylamino)sulfur trifluoride (DAST). This transformation is a cornerstone in modern carbohydrate chemistry, providing stable glycosyl donors for the synthesis of complex oligosaccharides.

Application Note: Synthesis of Glycosyl Fluorides from Thioglycosides using NBS and DAST

Introduction

Glycosyl fluorides are valuable intermediates in oligosaccharide synthesis due to their stability compared to other glycosyl halides and their tunable reactivity as glycosyl donors.[1] The conversion of readily available and stable thioglycosides into glycosyl fluorides is a key transformation for accessing these important building blocks. The use of N-Bromosuccinimide (NBS) in conjunction with (Diethylamino)sulfur trifluoride (DAST) provides a reliable method for this conversion.[1]

Reaction Principle

The reaction proceeds via the activation of the thioglycoside by NBS, which acts as a brominating agent for the sulfur atom, forming a reactive sulfonium intermediate. This intermediate is then displaced by the fluoride ion from DAST to yield the corresponding glycosyl fluoride. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

Scope and Limitations

This method is applicable to a range of fully protected thioglycosides. However, there are some limitations to consider:

  • Byproduct Formation: The use of the DAST-NBS system can sometimes lead to the formation of a glycosyl bromide as a byproduct.[1]

  • Protecting Group Compatibility: NBS can react with electron-rich protecting groups or olefinic functionalities within the substrate. Careful consideration of the protecting group strategy is therefore essential.[1]

  • Alternative Conditions: For substrates that are sensitive to NBS, an alternative method using DAST alone has been developed. However, this may be less effective for less-reactive thioglycosides.[2][3]

Data Summary

The following tables summarize the general observations on the substrate scope and typical yields for the conversion of thioglycosides to glycosyl fluorides using NBS and DAST.

Substrate Type Protecting Groups Typical Yield Stereoselectivity Notes
Per-O-acylated thioglycosidesAcetyl (Ac), Benzoyl (Bz)Good to ExcellentTypically high, favoring the thermodynamically more stable anomerNeighboring group participation from C2-acyl groups can influence stereoselectivity.
Per-O-alkylated thioglycosidesBenzyl (Bn)GoodVariable, often yielding anomeric mixturesReaction conditions may need optimization to improve selectivity.
Thioglycosides with acid-labile protecting groupsTrityl (Tr), silyl ethersModerate to GoodDependent on substrateCare must be taken to avoid deprotection under reaction or workup conditions.
Thioglycosides with base-labile protecting groupsFluorenylmethyloxycarbonyl (Fmoc)GoodDependent on substrateGenerally compatible with the reaction conditions.
Parameter Observation Reference
Reaction Time Typically complete within 15-60 minutes at low temperature.[1]
Temperature Usually performed at -15°C to 0°C to control reactivity.[1]
Solvent Anhydrous dichloromethane (CH₂Cl₂) is the most common solvent.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Glycosyl Fluoride from a Thioglycoside using NBS and DAST [1]

Materials:

  • Fully protected thioglycoside (1.0 equiv)

  • (Diethylamino)sulfur trifluoride (DAST) (1.5 equiv)

  • N-Bromosuccinimide (NBS) (1.3 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL/mmol of thioglycoside)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

  • Cooling bath (e.g., ice-salt or cryocool)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the fully protected thioglycoside (1.0 equiv) in anhydrous CH₂Cl₂ (10 mL/mmol).

  • Cooling: Cool the solution to -15°C using a suitable cooling bath.

  • Addition of DAST: Slowly add DAST (1.5 equiv) to the stirred solution via syringe. Stir the reaction mixture for 2 minutes at -15°C.

  • Addition of NBS: Add NBS (1.3 equiv) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at -15°C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Dilute the reaction mixture with CH₂Cl₂. Quench the reaction by slowly adding ice-cold saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired glycosyl fluoride.

Visualizations

Reaction_Mechanism Thioglycoside Thioglycoside Intermediate Glycosylsulfonium Bromide Intermediate Thioglycoside->Intermediate + NBS NBS NBS SideProduct Succinimide DAST DAST Product Glycosyl Fluoride Intermediate->Product + DAST (F⁻ source) SideProduct2 SR-Br

Caption: Proposed reaction pathway for the synthesis of glycosyl fluorides.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Thioglycoside in dry CH₂Cl₂ under Argon B Cool to -15°C A->B C Add DAST (1.5 equiv) B->C D Stir for 2 min C->D E Add NBS (1.3 equiv) D->E F Monitor by TLC E->F G Quench with sat. aq. NaHCO₃ F->G Reaction Complete H Extract and Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Silica Gel Chromatography J->K L Glycosyl Fluoride K->L Isolated Product

Caption: Step-by-step experimental workflow for glycosyl fluoride synthesis.

References

Application Notes and Protocols for Fluorination with 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3,5-dichloropyridinium triflate is a powerful electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts developed by Umemoto and co-workers.[1][2] The presence of electron-withdrawing chloro groups on the pyridinium ring enhances its fluorinating power compared to less substituted analogues.[2][3] This reagent is a crystalline solid, which allows for ease of handling compared to gaseous fluorinating agents.[1] It is effective for the fluorination of a variety of nucleophilic substrates, particularly activated aromatic compounds. Careful selection of reaction conditions is crucial, as its high reactivity can sometimes lead to complex product mixtures or undesired side reactions.[2]

Optimal Reaction Conditions

The optimal conditions for fluorination with this compound are highly dependent on the substrate. The following tables summarize key reaction parameters for different classes of compounds.

Table 1: Fluorination of Activated Aromatic Compounds
SubstrateSolventTemperatureReaction TimeProduct(s)Yield (%)Reference
2-Amino-4,5-dimethylphenol derivative1,2-DichloroethaneRefluxNot SpecifiedMono- and difluorinated phenol derivativesNot Specified[4]
PhenolNot SpecifiedNot SpecifiedNot SpecifiedOrtho- and para-fluorophenolNot Specified[5]
Table 2: Fluorination of Sulfides
SubstrateSolventTemperatureReaction TimeProductYield (%)Reference
Sulfides with α-hydrogenNot SpecifiedNot SpecifiedNot Specifiedα-fluoro sulfide0[2]

Note: While the fluorinating power of N-fluoropyridinium salts increases with electron-withdrawing substituents (e.g., 3,5-dichloro), the yield for α-fluorination of sulfides is reported to be negligible with this specific reagent, in contrast to its less reactive analogues like N-fluoro-2,4,6-trimethylpyridinium triflate.[2][3] This highlights the importance of reagent selection based on the specific transformation.

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of Activated Phenols

This protocol is based on the fluorination of a substituted phenol as described by Ohsawa et al.[4]

Materials:

  • Substrate (e.g., 2-Amino-4,5-dimethylphenol derivative)

  • This compound

  • Anhydrous 1,2-dichloroethane

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the phenol substrate in anhydrous 1,2-dichloroethane.

  • Add this compound to the solution. The stoichiometry will need to be optimized for the specific substrate to control the degree of fluorination (mono- vs. di-fluorination).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove any remaining reagent and inorganic byproducts. This typically involves washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to isolate the desired fluorinated product(s).

Reaction Mechanism and Workflow

The fluorination with this compound proceeds via an electrophilic aromatic substitution mechanism for aromatic substrates. The N-F bond acts as the source of an electrophilic fluorine ("F⁺").

Electrophilic Aromatic Substitution Workflow

G Workflow for Electrophilic Aromatic Fluorination sub Nucleophilic Substrate (e.g., Phenol) intermediate Sigma Complex (Wheland Intermediate) sub->intermediate Electrophilic Attack by 'F+' reagent 1-Fluoro-3,5-dichloropyridinium triflate reagent->intermediate product Fluorinated Product intermediate->product Deprotonation (Restoration of Aromaticity) byproduct 3,5-Dichloropyridinium triflate intermediate->byproduct

Caption: General workflow for the electrophilic fluorination of an aromatic substrate.

Proposed Mechanism for α-Fluorination of Sulfides

For the α-fluorination of sulfides, a two-step mechanism involving oxidative fluorination of the sulfur atom followed by a Pummerer-type rearrangement has been proposed for N-fluoropyridinium salts.[2]

G Proposed Mechanism for Sulfide α-Fluorination sulfide Sulfide with α-hydrogen intermediate1 Fluorosulfonium Salt sulfide->intermediate1 Oxidative Fluorination reagent N-Fluoropyridinium Salt reagent->intermediate1 intermediate2 Ylide Intermediate intermediate1->intermediate2 Deprotonation at α-carbon byproduct Pyridinium Salt intermediate1->byproduct product α-Fluoro Sulfide intermediate2->product Pummerer-type Rearrangement

Caption: Proposed two-step mechanism for the α-fluorination of sulfides.

Safety Information

This compound is a reactive chemical. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: 1-Fluoro-3,5-dichloropyridinium triflate as a Reactant for Palladium-Catalyzed Arylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Fluoro-3,5-dichloropyridinium triflate as a potential reactant in palladium-catalyzed arylation reactions. While direct literature on the Pd-catalyzed arylation of this specific salt is limited, this guide leverages established methodologies for the arylation of analogous dichloropyridines and activated pyridinium salts to provide a robust starting point for reaction development.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. The arylation of pyridine scaffolds is of significant interest as pyridyl and aryl-pyridyl moieties are prevalent in numerous bioactive compounds. This compound represents a highly activated pyridine derivative, poised for selective functionalization. The electron-withdrawing nature of the pyridinium salt and the two chloro-substituents make the C-Cl bonds susceptible to oxidative addition to a Pd(0) center, a key step in many cross-coupling catalytic cycles.

This application note outlines protocols for Suzuki-Miyaura, and Negishi-type cross-coupling reactions, which are highly versatile and tolerate a wide range of functional groups.

Data Presentation: Representative Pd-Catalyzed Arylation of Dichloropyridines

The following tables summarize typical reaction conditions and yields for the Pd-catalyzed arylation of dichloropyridines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane1101692
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802478
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF651888

Table 2: Negishi Coupling of Dichloropyridines with Organozinc Reagents

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(dba)₂ (2)SPhos (4)THF601290
22-Thienylzinc bromidePdCl₂(dppf) (3)-DMF80885
3Ethylzinc iodidePd(PPh₃)₄ (5)-Dioxane1001675
44-Acetylphenylzinc chloridePd₂(dba)₃ (1.5)XPhos (3.5)DMA902482

Experimental Protocols

The following are detailed, generalized protocols for the Pd-catalyzed arylation of a dichloropyridine substrate. These should be adapted and optimized for reactions involving this compound.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the dichloropyridine substrate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (see Table 1 for examples, 1-5 mol%), the ligand (if required), and the base (2.0-3.0 mmol).

  • Solvent Addition: Add the appropriate solvent system (e.g., toluene/water 4:1, 5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring for the specified time (12-24 h).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for Negishi Coupling

  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the dichloropyridine substrate (1.0 mmol) and the palladium catalyst/ligand system (see Table 2 for examples, 1-5 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF, 5 mL).

  • Addition of Organozinc Reagent: Add the organozinc reagent (1.1-1.5 mmol, typically as a solution in THF) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (60-100 °C) and stir for the specified time (8-24 h).

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Mandatory Visualizations

Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Proposed Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Ar-Cl Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Ar'B(OH)₂ RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-Cl Reactant1->OxAdd Reactant2 Ar'B(OH)₂ Reactant2->Transmetal Base Base Base->Transmetal Experimental_Workflow Experimental Workflow for Pd-Catalyzed Arylation start Start reagents Combine Reactants: - Dichloropyridine Substrate - Arylating Agent - Catalyst & Ligand - Base start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Application Notes: Synthesis of Fluorinated Heterocycles using 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

1-Fluoro-3,5-dichloropyridinium triflate, also known as N-fluoro-3,5-dichloropyridinium triflate (FDCPT), is a powerful electrophilic fluorinating agent used in organic synthesis. Its chemical formula is C₆H₃Cl₂F₄NO₃S and its CAS number is 107264-06-2.[1] FDCPT is a stable, crystalline solid with a melting point of 107-112°C, making it convenient to handle compared to gaseous fluorinating agents.[1]

The reactivity of N-fluoropyridinium salts is significantly influenced by the substituents on the pyridine ring. Electron-withdrawing groups, such as the two chlorine atoms in FDCPT, increase the electrophilicity of the fluorine atom, thereby enhancing the reagent's fluorinating power.[2] This makes FDCPT one of the more potent reagents in its class, suitable for the fluorination of a wide range of substrates, including electron-rich heterocycles and other less reactive aromatic systems.[2][3] Its high reactivity allows for the efficient introduction of fluorine atoms, a critical step in the synthesis of many pharmaceutical and agrochemical compounds.

Mechanism of Action

FDCPT functions as an electrophilic "F+" source. The fluorination of heterocyclic compounds proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps involve the attack of the electron-rich heterocyclic ring on the electrophilic fluorine atom of the FDCPT, followed by the restoration of aromaticity.

The general mechanism can be visualized as follows:

  • Electrophilic Attack: The π-system of the heterocycle acts as a nucleophile, attacking the electrophilic fluorine atom of the protonated FDCPT. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

  • Deprotonation: A base, which can be the solvent or the triflate counter-ion, removes a proton from the carbon atom that was fluorinated. This step restores the aromaticity of the heterocyclic ring, yielding the final fluorinated product.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Het Heterocycle (Het-H) Sigma Sigma Complex [Het-HF]⁺ Het->Sigma Electrophilic Attack FDCPT 1-Fluoro-3,5-dichloropyridinium Triflate (FDCPT) FDCPT->Sigma Prod Fluorinated Heterocycle (Het-F) Sigma->Prod Deprotonation (-H⁺) Byprod 3,5-Dichloropyridinium Triflate Sigma->Byprod

Applications and Substrate Scope

FDCPT is particularly useful for the fluorination of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Given its high reactivity, FDCPT is effective for fluorinating a variety of heterocyclic systems.

Heterocycle ClassTypical Position of FluorinationExpected Outcome & Remarks
Indoles C3 positionGenerally provides 3-fluoroindoles. If C3 is substituted, fluorination may occur at C2. Requires careful optimization to avoid side reactions.
Pyrroles C2 or C5 positionsFluorination occurs at the most electron-rich, sterically accessible position. N-protection is typically required.
Thiophenes C2 or C5 positionsHighly reactive towards electrophilic substitution. FDCPT can effectively fluorinate the thiophene ring.
Furans C2 or C5 positionsSimilar to thiophenes, furans are readily fluorinated. The reaction can be vigorous and requires controlled conditions.
Pyrazoles C4 positionFluorination typically occurs at the C4 position of the pyrazole ring, which is electron-rich.
Activated Pyridines Ortho/para to activating groupsPyridines with electron-donating groups (e.g., -NH₂, -OR) can be fluorinated. The reaction is slower than with five-membered heterocycles.

Experimental Protocols

Protocol 1: Synthesis of this compound (FDCPT)

This protocol is adapted from the general procedure for the synthesis of N-fluoropyridinium salts.[2] Caution: This reaction involves fluorine gas (F₂), which is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood by trained personnel with appropriate safety equipment.

G A Charge Reactor: - 3,5-Dichloropyridine - Sodium Triflate (NaOTf) - Anhydrous Acetonitrile B Cool to -40°C & Purge with N₂ A->B C Introduce 10% F₂/N₂ Gas (Controlled Flow) B->C D Monitor Reaction (approx. 2-3 hours) C->D E Quench & Filter (Remove NaF) D->E F Precipitate Product (Add Diethyl Ether) E->F G Isolate & Dry (Vacuum Filtration) F->G

Materials:

  • 3,5-Dichloropyridine

  • Sodium triflate (NaOTf), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Fluorine gas (10% mixture in Nitrogen)

  • Diethyl ether, anhydrous

  • Nitrogen gas (N₂), inert atmosphere

  • Glass reaction vessel (300 mL) with gas inlet/outlet and magnetic stirrer, equipped for low-temperature reactions.

Procedure:

  • Reactor Setup: In a 300 mL reaction flask, charge 3,5-dichloropyridine (0.06 mol, 8.88 g) and anhydrous sodium triflate (0.06 mol, 10.3 g) with anhydrous acetonitrile (80 mL).

  • Inerting and Cooling: Equip the flask with a magnetic stir bar. Purge the system with dry nitrogen gas. Cool the rapidly stirred reaction mixture to -40°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Fluorination: Introduce the 10% F₂/N₂ gas mixture just above the surface of the stirred solution at a controlled rate (e.g., 90 mL/min). The reaction is exothermic; maintain the temperature at -40°C.

  • Reaction Monitoring: Continue the gas flow for approximately 2-3 hours, or until the reaction is complete (monitor by ¹⁹F NMR if possible).

  • Work-up: Once the reaction is complete, stop the fluorine flow and purge the system with nitrogen gas to remove any residual F₂.

  • Isolation: Allow the mixture to warm to room temperature. Filter the suspension through a pad of Celite to remove the precipitated sodium fluoride (NaF).

  • Precipitation: Concentrate the filtrate under reduced pressure (without heating). To the resulting crystalline residue, add dry diethyl ether to precipitate the product.

  • Purification: Collect the precipitated crystals by filtration under a nitrogen atmosphere. Wash the crystals with cold, dry diethyl ether. The crude product can be further purified by recrystallization from a mixture of acetonitrile and diethyl ether.

  • Drying: Dry the pure white crystals under vacuum to yield this compound. The product should be stored under a dry, inert atmosphere.[2]

Protocol 2: General Procedure for Fluorination of an Electron-Rich Heterocycle

This protocol provides a general starting point for the fluorination of substrates like indole or thiophene. Reaction conditions, including solvent, temperature, and time, should be optimized for each specific substrate.

G A Dissolve Heterocyclic Substrate in Anhydrous Solvent (e.g., CH₂Cl₂) under N₂ Atmosphere B Cool Reaction Mixture (e.g., 0°C or RT) A->B C Add FDCPT (1.0-1.2 equiv.) in one portion or portion-wise B->C D Stir Reaction Mixture (Monitor by TLC or LC-MS) C->D E Quench Reaction (e.g., with saturated NaHCO₃ solution) D->E F Aqueous Work-up (Extract with Organic Solvent) E->F G Purify Product (e.g., Column Chromatography) F->G

Materials:

  • Heterocyclic substrate (e.g., N-acetylindole)

  • This compound (FDCPT)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Preparation: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve the heterocyclic substrate (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Reagent Addition: Stir the solution at the desired temperature (start with 0°C to room temperature). Add FDCPT (1.1 mmol, 1.1 equivalents) in one portion. If the reaction is highly exothermic, add the reagent in smaller portions over time.

  • Reaction: Allow the mixture to stir at the selected temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-8 hours).

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any unreacted reagent and neutralize acidic byproducts.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated heterocycle.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

References

Application of 1-Fluoro-3,5-dichloropyridinium triflate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

1-Fluoro-3,5-dichloropyridinium triflate is a powerful electrophilic fluorinating agent employed in the synthesis of fluorinated organic molecules. The introduction of fluorine atoms into pharmaceutical intermediates can significantly enhance the parent drug's metabolic stability, binding affinity, and bioavailability. This N-fluoro pyridinium salt, with its electron-withdrawing chloro groups, exhibits high reactivity and is particularly useful for the fluorination of electron-rich substrates such as enol ethers, enamines, and certain aromatic systems. This document outlines the application of this compound in the synthesis of a key class of pharmaceutical intermediates, fluorinated steroids, and provides a detailed experimental protocol for a representative transformation.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is the regioselective introduction of a fluorine atom into a precursor molecule. This is often a critical step in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of fluorinated corticosteroids, which are widely used for their anti-inflammatory properties. The introduction of a fluorine atom, particularly at the 9α-position of the steroid nucleus, can dramatically increase the glucocorticoid activity of the molecule.

The reactivity of N-fluoropyridinium salts can be modulated by the substituents on the pyridine ring. The presence of two chloro-substituents in this compound enhances its electrophilicity compared to the parent N-fluoropyridinium triflate, making it a more potent fluorinating agent. This increased reactivity is beneficial for the fluorination of less reactive substrates.

A common strategy for the synthesis of α-fluoroketones, which are valuable pharmaceutical intermediates, involves the electrophilic fluorination of enol ethers or enol acetates. This compound is an effective reagent for this transformation, providing the desired fluorinated product under relatively mild conditions.

Experimental Workflow for Electrophilic Fluorination

The general workflow for the electrophilic fluorination of a silyl enol ether using this compound involves the preparation of the silyl enol ether from the corresponding ketone, followed by the fluorination reaction and subsequent purification of the α-fluoroketone.

G A Starting Ketone (e.g., Steroid Precursor) B Silyl Enol Ether Formation A->B C Silyl Enol Ether Intermediate B->C D Electrophilic Fluorination (this compound) C->D E Crude α-Fluoroketone D->E F Purification (e.g., Chromatography) E->F G α-Fluoroketone (Pharmaceutical Intermediate) F->G

Caption: General experimental workflow for the synthesis of α-fluoroketones.

Synthesis of a Fluorinated Steroid Intermediate: A Representative Protocol

The following protocol is adapted from a general method for the fluorination of silyl enol ethers using N-fluoropyridinium salts and is applicable for this compound for the synthesis of fluorinated steroid intermediates. Fluorinated steroids are an important class of pharmaceuticals with anti-inflammatory and immunosuppressive activities.

Reaction Scheme:

G cluster_0 struct1 Steroid Silyl Enol Ether plus + struct2 1-Fluoro-3,5-dichloropyridinium triflate arrow -> struct3 α-Fluorosteroid Ketone

Caption: Electrophilic fluorination of a steroid silyl enol ether.

Materials
MaterialSupplierGrade
Steroid Silyl Enol Ether PrecursorCommercial≥95%
This compoundCommercial≥97%
Dichloromethane (CH₂Cl₂), anhydrousCommercialACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab Prepared-
Water (H₂O), deionizedLab System-
Magnesium Sulfate (MgSO₄), anhydrousCommercialACS Grade
Experimental Procedure
  • Preparation of the Silyl Enol Ether: The steroid silyl enol ether can be prepared from the corresponding ketone by standard methods, for example, by reaction with a silylating agent such as trimethylsilyl triflate in the presence of a base like triethylamine in an anhydrous solvent.

  • Fluorination Reaction:

    • In a round-bottomed flask purged with an inert gas (e.g., argon or nitrogen), dissolve the steroid silyl enol ether (1.0 eq) in anhydrous dichloromethane (0.05 M solution).

    • To this solution, add this compound (1.1 eq) in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into water.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the pure α-fluorinated steroid intermediate.

Quantitative Data

The following table provides representative data for the fluorination of silyl enol ethers using N-fluoropyridinium salts. Yields are expected to be comparable when using this compound, though reaction times may vary depending on the substrate.

SubstrateFluorinating AgentProductYield (%)
3-Methoxy-17-trimethylsiloxy-1,3,5(10),16-estratetraeneN-Fluoropyridinium triflate16α-Fluoro-3-methoxy-1,3,5(10)-estratrien-17-one68-70%

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated pharmaceutical intermediates. Its high electrophilicity allows for the efficient fluorination of various nucleophilic substrates, particularly silyl enol ethers, to produce α-fluoroketones. The provided protocol for the synthesis of a fluorinated steroid intermediate serves as a practical guide for researchers and professionals in drug development, highlighting a key application of this powerful fluorinating agent. The ability to selectively introduce fluorine can lead to the development of more potent and metabolically stable drug candidates.

Troubleshooting & Optimization

Improving yield in fluorination reactions with 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Fluoro-3,5-dichloropyridinium triflate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this fluorinating agent.

Troubleshooting Guide

This section addresses common issues encountered during fluorination reactions with this compound, helping you diagnose and resolve problems to improve reaction yields and outcomes.

Problem IDQuestionPotential CausesSuggested Solutions
LY-01 My reaction yield is low or I'm recovering unreacted starting material. 1. Presence of moisture: this compound and many substrates (e.g., enol ethers) are sensitive to hydrolysis.[1] 2. Suboptimal reaction temperature: Elevated temperatures can lead to reagent decomposition.[2] 3. Incorrect solvent: The polarity and stabilizing ability of the solvent are crucial for the reaction. 4. Insufficient reagent: The stoichiometry of the fluorinating agent to the substrate may be inadequate. 5. Low reagent purity: The reagent may have degraded due to improper storage.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1] 2. Maintain a low reaction temperature. For sensitive substrates, temperatures of -20°C are often optimal.[2] 3. Use anhydrous acetonitrile, as its high dielectric constant helps stabilize ionic intermediates.[2] 4. Increase the molar equivalents of this compound incrementally (e.g., 1.1 to 1.5 equivalents). 5. Verify the purity of the reagent. Store it at 0-6°C, protected from light and moisture.[3]
SP-01 I'm observing significant side product formation in my reaction. 1. Over-fluorination: Excess fluorinating agent or reactive substrates can lead to multiple fluorinations. 2. Reaction with solvent: Some solvents may react with the fluorinating agent. 3. Decomposition of product or starting material: The reaction conditions may be too harsh.1. Carefully control the stoichiometry of the fluorinating agent. Consider adding the reagent portion-wise to the reaction mixture. 2. Use a non-reactive, anhydrous solvent like acetonitrile or dichloromethane.[1][2] 3. Decrease the reaction temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time.
RW-01 I'm having difficulty with the reaction workup and product isolation. 1. Emulsion formation: This can occur during aqueous extraction. 2. Product instability: The fluorinated product may be sensitive to the workup conditions (e.g., acidic or basic washes). 3. Co-elution of impurities: The product and byproducts may have similar polarities.1. Add brine (saturated NaCl solution) to help break up emulsions. 2. Use a neutral quench (e.g., pouring the reaction mixture into water) and avoid harsh acidic or basic washes if the product is sensitive.[1] 3. Optimize your column chromatography conditions (e.g., try different solvent systems or use a different stationary phase).
Quantitative Data Summary

The choice of solvent and temperature significantly impacts the yield of reactions involving N-fluoropyridinium salts. The following table, adapted from data for the closely related 1-Fluoro-2,6-dichloropyridinium triflate, illustrates these effects and provides a strong indication of optimal conditions.[2]

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile -20 96 94
Dichloromethane08288
THF-207585

Table 1: Effect of Solvent and Temperature on N-Fluoropyridinium Triflate Synthesis Yield and Purity.[2]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound is a moisture-sensitive and corrosive solid.[4] It should be stored in a tightly sealed container at 0-6°C, protected from light and moisture.[3][5] Handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

Q2: What is the recommended solvent for fluorination reactions with this reagent?

A2: Anhydrous acetonitrile is generally the preferred solvent. Its high polarity helps to stabilize the ionic intermediates in the reaction, often leading to higher yields compared to other solvents like dichloromethane or THF.[2]

Q3: My substrate is not soluble in acetonitrile. What are my options?

A3: If your substrate is not soluble in acetonitrile, anhydrous dichloromethane can be a suitable alternative.[1] However, you may need to re-optimize the reaction temperature and time, as yields might be lower compared to reactions run in acetonitrile.[2]

Q4: How can I monitor the progress of my fluorination reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). When using TLC, the consumption of the starting material and the appearance of a new, typically more non-polar, product spot can be observed. Staining with potassium permanganate can be effective if the product is not UV-active.

Q5: What is the typical workup procedure for a reaction using this compound?

A5: A general workup procedure involves quenching the reaction by pouring it into water. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.[1]

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of a Silyl Enol Ether

This protocol is adapted from a procedure for the fluorination of a steroidal silyl enol ether with a similar N-fluoropyridinium triflate.[1]

1. Materials and Setup:

  • Silyl enol ether (1.0 equiv)
  • This compound (1.1 equiv)
  • Anhydrous dichloromethane (or acetonitrile)
  • Oven-dried, two-necked round-bottomed flask with a magnetic stir bar
  • Inert atmosphere (argon or nitrogen)

2. Reaction Procedure: a. To the round-bottomed flask, add the silyl enol ether. b. Purge the flask with argon or nitrogen. c. Add anhydrous dichloromethane via syringe to dissolve the substrate. d. In one portion, add the this compound to the stirred solution. e. Stir the reaction mixture at room temperature (or a pre-determined optimal temperature) for the required time (monitor by TLC). The reaction mixture may change color as it progresses.[1]

3. Workup and Purification: a. Upon completion, pour the reaction mixture into water. b. Extract the aqueous layer three times with dichloromethane. c. Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. e. Purify the crude product by silica gel column chromatography.

Visualized Workflows and Logic

experimental_workflow Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Solvent & Reagents setup_reaction Set up Oven-Dried Glassware under Inert Atmosphere prep_reagents->setup_reaction add_substrate Add Substrate & Solvent to Flask setup_reaction->add_substrate add_reagent Add this compound add_substrate->add_reagent run_reaction Stir at Optimal Temperature add_reagent->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Diagram 1: General Experimental Workflow

troubleshooting_workflow Diagram 2: Troubleshooting Low Yield cluster_causes Potential Causes & Solutions start Low Yield or Incomplete Reaction? cause_moisture Moisture Present? start->cause_moisture sol_moisture Use Anhydrous Solvents & Inert Atmosphere cause_moisture->sol_moisture Yes cause_temp Temperature Too High? cause_moisture->cause_temp No sol_temp Lower Temperature (e.g., to -20°C) cause_temp->sol_temp Yes cause_solvent Suboptimal Solvent? cause_temp->cause_solvent No sol_solvent Switch to Anhydrous Acetonitrile cause_solvent->sol_solvent Yes cause_reagent Reagent Stoichiometry or Purity Issue? cause_solvent->cause_reagent No sol_reagent Increase Equivalents / Check Purity & Storage cause_reagent->sol_reagent Yes

Caption: Diagram 2: Troubleshooting Low Yield

References

Side reactions and byproduct formation with 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3,5-dichloropyridinium triflate. The information is designed to help users anticipate and resolve common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Due to the presence of two electron-withdrawing chloro groups, this compound is a highly reactive electrophilic fluorinating agent.[1][2] Common side reactions include:

  • Over-fluorination: Introduction of more than one fluorine atom to the substrate, especially with highly activated substrates or prolonged reaction times.

  • Reaction with Solvent: The highly electrophilic reagent can react with nucleophilic solvents or impurities. For instance, reactions with residual water can lead to hydrolysis of the reagent.

  • cine/tele-Substitution: Nucleophilic attack on the pyridine ring at positions activated by the chloro substituents, leading to the formation of pyridyl-substituted byproducts instead of the desired fluorinated product.[3][4]

  • Decomposition: The reagent can decompose, particularly in the presence of moisture or at elevated temperatures, leading to a loss of fluorinating power and the formation of various degradation products.[2][5]

Q2: How can I minimize the formation of pyridyl-substituted byproducts?

A2: The formation of pyridyl-substituted byproducts arises from the nucleophilic attack of the substrate on the pyridine ring (cine/tele-substitution). To minimize this side reaction:

  • Use non-nucleophilic solvents: Dichloromethane and acetonitrile are generally good choices.

  • Control the temperature: Running the reaction at lower temperatures can increase the selectivity for fluorination over ring substitution.

  • Choose the right substrate: This side reaction is more prevalent with soft, carbon-based nucleophiles. If possible, modifying the substrate to increase its hardness can favor attack at the fluorine atom.

Q3: What is the white precipitate that sometimes forms during my reaction?

A3: A white precipitate can be one of several things:

  • The reagent itself: this compound is a solid and may have limited solubility in some organic solvents.

  • 3,5-Dichloropyridine: This is the byproduct formed after the fluorine atom has been transferred to the substrate. It is a solid at room temperature and may precipitate out depending on the solvent and concentration.

  • Hydrolysis products: If there is moisture in the reaction, the reagent can hydrolyze, forming insoluble byproducts.

Q4: How should I properly quench a reaction involving this compound?

A4: It is important to quench the reaction to destroy any unreacted fluorinating agent, which could interfere with the workup and purification. A common method is to add a saturated aqueous solution of sodium bicarbonate or sodium bisulfite. The quench should be performed carefully, especially on a large scale, as it can be exothermic.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during fluorination reactions with this compound.

Table 1: Troubleshooting Low Yield of Fluorinated Product
Symptom Possible Cause Suggested Solution
Low or no conversion of starting materialInactive reagentEnsure the reagent has been stored under anhydrous conditions and protected from light. Purchase fresh reagent if necessary.
Insufficient reactivity of the substrateConsider converting the substrate to a more reactive form, such as a silyl enol ether.
Reaction temperature is too lowGradually increase the reaction temperature, monitoring for the formation of byproducts.
Formation of multiple productsOver-fluorinationReduce the reaction time, use a stoichiometric amount of the fluorinating agent, or run the reaction at a lower temperature.
cine/tele-SubstitutionUse a less nucleophilic solvent and run the reaction at a lower temperature.
Decomposition of starting material or productThe reaction conditions may be too harsh. Try a lower temperature or a shorter reaction time.
Table 2: Troubleshooting Difficult Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with 3,5-dichloropyridineSimilar polarity of the product and byproductOptimize the chromatography conditions. A different solvent system or a different stationary phase may be required. Consider a pre-purification step, such as an acid wash to remove the basic 3,5-dichloropyridine.
Presence of triflic acid in the productIncomplete quenching or workupEnsure the reaction is thoroughly quenched with a base, and perform an aqueous wash during workup.
Oily or impure product after chromatographyUnidentified byproductsCharacterize the impurities by NMR or MS to understand their origin and devise a targeted purification strategy.

Experimental Protocols

General Protocol for Electrophilic Fluorination of a Ketone
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: At the desired reaction temperature (typically between -78 °C and room temperature), add this compound (1.1 to 1.5 eq) in one portion or in portions.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed or no further conversion is observed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of Fluorinated Product check_reagent Check Reagent Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts start->check_byproducts reagent_ok Reagent is Active check_reagent->reagent_ok reagent_bad Reagent Inactive check_reagent->reagent_bad conditions_ok Conditions Optimized check_conditions->conditions_ok conditions_bad Sub-optimal Conditions check_conditions->conditions_bad byproducts_present Byproducts Identified check_byproducts->byproducts_present no_byproducts No Major Byproducts check_byproducts->no_byproducts solution_reagent Use Fresh Reagent reagent_bad->solution_reagent solution_conditions Adjust Temp, Time, or Substrate conditions_bad->solution_conditions solution_byproducts Modify Conditions to Minimize Byproducts byproducts_present->solution_byproducts

Caption: A flowchart for troubleshooting low product yield.

Diagram 2: Potential Side Reaction Pathways

side_reactions reagent This compound product Fluorinated Product (NuF) reagent->product Desired Fluorination byproduct_pyridine 3,5-Dichloropyridine reagent->byproduct_pyridine byproduct_substitution Pyridyl-substituted Product reagent->byproduct_substitution cine/tele-Substitution byproduct_overfluorination Over-fluorinated Product reagent->byproduct_overfluorination substrate Nucleophilic Substrate (NuH) substrate->product substrate->byproduct_substitution product->byproduct_overfluorination Further Fluorination

Caption: Pathways leading to desired product and common byproducts.

References

Technical Support Center: Electrophilic Fluorination with N-F Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding over-fluorination and other common issues when using N-F (electrophilic) fluorinating reagents.

Frequently Asked Questions (FAQs)

Q1: What are N-F reagents and why are they used?

A1: N-F reagents are a class of compounds containing a nitrogen-fluorine bond that serve as sources of electrophilic fluorine ("F+").[1][2] They are widely used in organic synthesis to introduce fluorine atoms into molecules, a strategy often employed in drug discovery to enhance properties like metabolic stability and binding affinity.[3] Unlike hazardous reagents like molecular fluorine (F₂), N-F reagents such as Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are generally stable, non-toxic, and easier to handle in a standard laboratory setting.[1][4]

Q2: What is over-fluorination and why does it occur?

A2: Over-fluorination is the introduction of more fluorine atoms than desired, for instance, obtaining a difluorinated product when a monofluorinated compound is the target. This typically happens when the monofluorinated product is still sufficiently nucleophilic to react with the remaining N-F reagent in the reaction mixture. For active methylene compounds like 1,3-dicarbonyls, the monofluorinated product can be deprotonated to form a new enolate, which then undergoes a second fluorination.

Q3: How do I choose the right N-F reagent for my substrate?

A3: The key is to match the reactivity of the N-F reagent with the nucleophilicity of your substrate.[5] Using a highly reactive ("powerful") N-F reagent on a very reactive substrate increases the risk of over-fluorination and other side reactions.[5] Conversely, a less reactive reagent may not be effective for a less nucleophilic substrate.[5] A quantitative reactivity scale has been developed to aid in this selection process.[6][7]

Q4: What are the most common N-F reagents and how do they compare in reactivity?

A4: Common N-F reagents include Selectfluor™, N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts.[4] Cationic reagents, like Selectfluor™ and N-fluoropyridinium salts, are generally more powerful fluorinating agents than neutral reagents like NFSI.[1] The reactivity of N-fluoropyridinium salts can be "tuned" by adding electron-withdrawing or -donating substituents to the pyridine ring.[5]

Q5: Besides over-fluorination, what other side reactions can occur?

A5: Depending on the substrate and reaction conditions, other side reactions can include oxidation, dearomatization (especially with phenols), and the formation of chlorinated byproducts if using chlorinated reagents.[4][5] Selectfluor™, for instance, is also a strong oxidizing agent and can lead to oxidative side products.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the monofluorinated product. 1. The N-F reagent is not reactive enough for the substrate. 2. The substrate is not sufficiently nucleophilic under the reaction conditions (e.g., incomplete enolate formation). 3. Reaction temperature is too low or reaction time is too short.1. Choose a more powerful N-F reagent based on reactivity scales (see Table 1). 2. For substrates like 1,3-dicarbonyls, consider adding a base to facilitate enolate formation. For less reactive substrates, a stronger base may be needed. 3. Increase the reaction temperature or extend the reaction time. Microwave irradiation can sometimes accelerate slow reactions.[8]
Significant formation of difluorinated or polyfluorinated byproducts. 1. The N-F reagent is too reactive for the substrate. 2. The monofluorinated product is still reactive and is undergoing further fluorination. 3. Stoichiometry of the N-F reagent is too high.1. Switch to a less reactive N-F reagent.[5] For example, if Selectfluor™ causes over-fluorination, consider using NFSI. 2. Use a stoichiometric amount (or slightly less) of the N-F reagent. 3. Slowly add the N-F reagent to the reaction mixture to maintain a low instantaneous concentration. 4. Lower the reaction temperature.
Reaction is messy with multiple unidentified byproducts. 1. The N-F reagent is acting as an oxidant. 2. The reaction conditions are too harsh (e.g., high temperature). 3. Use of a strong base in large excess is causing side reactions.[9]1. If oxidation is suspected (e.g., with Selectfluor™), try a different N-F reagent like NFSI which is less oxidizing. 2. Optimize reaction conditions by lowering the temperature. 3. Use a stoichiometric amount of base, or consider a weaker base at a slightly higher temperature.[9]
Reaction is not going to completion, leaving starting material and under-fluorinated products. 1. Insufficient equivalents of the N-F reagent or base. 2. Deactivation of the N-F reagent over the course of the reaction.1. Carefully check the stoichiometry of your reagents. Commercial concentrations of bases like NaHMDS can be inaccurate.[9] 2. Consider a second addition of the N-F reagent (and base, if applicable) after a few hours.[9] 3. Isolate the under-fluorinated products and re-subject them to the reaction conditions.[9]

Data Presentation

Table 1: Relative Reactivity of Common N-F Reagents

This table summarizes the relative fluorinating power of various N-F reagents, as determined by kinetic studies on 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile.[7] A higher relative rate constant (krel) indicates a more reactive reagent.

N-F ReagentAbbreviationTypeRelative Rate Constant (krel) vs. Selectfluor™
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Cationic1.00
N-FluorobenzenesulfonimideNFSINeutral1.1 x 10-6
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)Synfluor™Cationic1.3
N-Fluoro-2,6-dichloropyridinium triflateCationic1.0
N-Fluoro-2,4,6-trimethylpyridinium triflateCationic2.5 x 10-3
N-Fluoro-2,3,4,5,6-pentachloropyridinium triflateCationic1.2 x 102
N-Fluoropyridinium triflateCationic1.6 x 10-4

Experimental Protocols

Protocol 1: Selective Monofluorination of a 1,3-Dicarbonyl Compound

This protocol is adapted from procedures for the fluorination of 1,3-dicarbonyls with Selectfluor™.[8]

  • Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl substrate (1.0 mmol) in acetonitrile (2 mL).

  • Reagent Addition: Add Selectfluor™ (1.0 equivalent, 1.0 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. For less reactive substrates, the reaction may be gently heated (e.g., to 40-50 °C).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note on Difluorination: To achieve difluorination, 2.2-2.5 equivalents of Selectfluor™ can be used, often with the addition of a base like tetrabutylammonium hydroxide (TBAH) to facilitate the second fluorination.[8]

Protocol 2: Fluorination of a Silyl Enol Ether

This protocol is based on general procedures for the fluorination of silyl enol ethers with NFSI.[10][11]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the silyl enol ether (1.0 mmol) in a dry, aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (5 mL).

  • Cooling: Cool the solution to the desired temperature, typically between -78 °C and 0 °C.

  • Reagent Addition: Add NFSI (1.1 equivalents, 1.1 mmol) to the cooled solution, either as a solid in one portion or as a solution in the same solvent.

  • Reaction: Allow the reaction to stir at the low temperature, gradually warming to room temperature if necessary. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo. The resulting α-fluoroketone can be purified by silica gel chromatography.

Visualizations

Reagent_Selection_Workflow start Start: Need to monofluorinate a substrate substrate_reactivity Assess nucleophilicity of the substrate start->substrate_reactivity high_reactivity High (e.g., enolates, electron-rich aromatics) substrate_reactivity->high_reactivity High low_reactivity Low (e.g., less activated C-H bonds) substrate_reactivity->low_reactivity Low reagent_choice_high Choose a less reactive N-F reagent (e.g., NFSI) high_reactivity->reagent_choice_high reagent_choice_low Choose a more powerful N-F reagent (e.g., Selectfluor™, N-fluoropyridinium salts) low_reactivity->reagent_choice_low run_reaction Run small-scale test reaction reagent_choice_high->run_reaction reagent_choice_low->run_reaction check_outcome Analyze outcome run_reaction->check_outcome success Success: Monofluorinated product obtained in good yield check_outcome->success Desired over_fluorination Over-fluorination observed check_outcome->over_fluorination Problem no_reaction Low/No reaction check_outcome->no_reaction Problem decrease_reactivity Decrease reagent reactivity or use milder conditions over_fluorination->decrease_reactivity increase_reactivity Increase reagent reactivity or use more forcing conditions no_reaction->increase_reactivity decrease_reactivity->run_reaction increase_reactivity->run_reaction

Caption: Workflow for selecting an N-F reagent.

Troubleshooting_Overfluorination start Problem: Over-fluorination (e.g., difluorination) cause_analysis Analyze Potential Causes start->cause_analysis reagent Reagent Too Reactive? cause_analysis->reagent Reactivity conditions Conditions Too Harsh? cause_analysis->conditions Conditions stoichiometry Stoichiometry Incorrect? cause_analysis->stoichiometry Amount solution_reagent Solution: Use a less reactive N-F reagent (e.g., Selectfluor™ -> NFSI) reagent->solution_reagent solution_conditions Solution: - Lower reaction temperature - Slow addition of reagent conditions->solution_conditions solution_stoichiometry Solution: - Use 1.0 equivalent of N-F reagent - Titrate base if used stoichiometry->solution_stoichiometry outcome Re-run experiment and monitor solution_reagent->outcome solution_conditions->outcome solution_stoichiometry->outcome

Caption: Troubleshooting over-fluorination.

References

Managing moisture sensitivity of 1-Fluoro-3,5-dichloropyridinium triflate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 1-Fluoro-3,5-dichloropyridinium triflate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a powerful electrophilic fluorinating agent. It is primarily used in organic synthesis to introduce fluorine atoms into a wide variety of molecules. Due to the electron-withdrawing chloro substituents on the pyridinium ring, it is a highly reactive reagent.

Q2: How moisture-sensitive is this compound?

A2: This reagent is highly sensitive to moisture . Exposure to atmospheric humidity or wet solvents will lead to its rapid decomposition, rendering it inactive for fluorination and potentially generating corrosive byproducts such as hydrofluoric acid. Strict anhydrous conditions are essential for its successful use.

Q3: How should I store this compound?

A3: To maintain its integrity, the reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry place, such as a desiccator or a glovebox. Refrigeration is often advised to further minimize degradation over time.

Q4: What are the signs of reagent decomposition due to moisture?

A4: The pristine reagent is typically a crystalline solid. Visual signs of decomposition may include a change in color, clumping of the solid, or the appearance of a sticky or oily residue. A significant decrease in the yield of your fluorination reaction is a strong indicator of reagent degradation.

Q5: Can I handle this reagent on the open bench?

A5: It is strongly discouraged to handle this compound on an open bench for extended periods due to its high moisture sensitivity. Weighing and transfer operations should be performed as quickly as possible, ideally within a glovebox or under a positive pressure of an inert gas.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from its moisture sensitivity.

Problem Potential Cause Recommended Solution
Low or no product yield in fluorination reaction Reagent decomposition due to moisture. This is the most common cause of reaction failure.1. Verify Reagent Quality: Before use, visually inspect the reagent for signs of decomposition. If in doubt, use a fresh batch. 2. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and other reagents must be rigorously dried. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas (argon or nitrogen). Use Schlenk line or glovebox techniques.
Incomplete reaction. 1. Reaction Time: Ensure the reaction has been stirred for a sufficient duration as per the literature protocol. 2. Temperature: Verify that the reaction is being conducted at the optimal temperature.
Inconsistent results between experiments Variable exposure to atmospheric moisture. 1. Standardize Handling Procedures: Develop and adhere to a strict protocol for handling and transferring the reagent to ensure minimal and consistent exposure to air. 2. Inert Gas Flow: Maintain a consistent and gentle positive pressure of inert gas throughout the entire experimental setup.
Formation of unexpected byproducts Hydrolysis of the reagent. Moisture can lead to the formation of pyridinone derivatives and hydrofluoric acid, which can catalyze side reactions.1. Scrutinize Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free from water. 2. Temperature Control: In some cases, running the reaction at a lower temperature can minimize side reactions.
Difficulty in dissolving the reagent Use of non-polar or wet solvents. 1. Solvent Choice: this compound is typically soluble in polar aprotic solvents like acetonitrile, dichloromethane, and nitromethane. Ensure the chosen solvent is appropriate for the reaction and rigorously dried.

Experimental Protocols

General Protocol for a Moisture-Sensitive Fluorination Reaction

This protocol outlines the key steps for performing a fluorination reaction using this compound under strictly anhydrous conditions.

1. Glassware Preparation:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry inert gas.

2. Reagent and Solvent Preparation:

  • Use freshly distilled anhydrous solvents. Commercially available anhydrous solvents in septum-sealed bottles are also suitable.

  • Ensure the substrate and any other reagents are dry and free of moisture.

3. Reaction Setup:

  • Assemble the dried glassware while hot and immediately place it under a positive pressure of dry argon or nitrogen. Use a bubbler to monitor the gas flow.

  • The reaction flask should be equipped with a magnetic stir bar and a septum for the introduction of reagents via syringe.

4. Reagent Transfer:

  • This compound should be weighed out in a glovebox or quickly in a dry, inert atmosphere.

  • If a glovebox is not available, a nitrogen-flushed glove bag can be used for weighing and transfer.

  • The reagent can be added to the reaction flask as a solid or dissolved in a small amount of anhydrous solvent and transferred via cannula or a dry syringe.

5. Reaction Execution:

  • Dissolve the substrate in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Add the this compound solution (or solid) to the reaction mixture at the desired temperature.

  • Stir the reaction for the specified time, maintaining the inert atmosphere.

6. Reaction Quenching and Work-up:

  • Upon completion, cool the reaction mixture to the appropriate temperature.

  • Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). Caution: Quenching may be exothermic.

  • Proceed with the standard aqueous work-up and purification procedures.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the handling and reactivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up glassware Oven-Dried Glassware assembly Assemble Hot & Cool under Inert Gas glassware->assembly solvents Anhydrous Solvents addition Add Substrate & Solvent solvents->addition inert_atm Establish Inert Atmosphere (Ar/N2) assembly->inert_atm inert_atm->addition weighing Weigh Reagent (Glovebox/Inert Atm.) fluorination Add Fluorinating Agent weighing->fluorination addition->fluorination stirring Stir at Temp. fluorination->stirring quenching Quench Reaction stirring->quenching extraction Aqueous Work-up quenching->extraction purification Purification extraction->purification

Caption: Experimental workflow for a moisture-sensitive fluorination reaction.

Hydrolysis_Pathway reagent This compound intermediate Unstable Adduct reagent->intermediate Attack by Water water H2O (Moisture) water->intermediate decomposed 3,5-Dichloropyridinone + HF + Triflic Acid intermediate->decomposed Decomposition inactive Inactive for Fluorination decomposed->inactive

Caption: Postulated hydrolysis pathway of this compound.

Optimizing solvent choice for 1-Fluoro-3,5-dichloropyridinium triflate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent choice for reactions involving 1-Fluoro-3,5-dichloropyridinium triflate.

Troubleshooting Guide

This guide addresses common issues encountered during electrophilic fluorination reactions using this compound, with a focus on the role of the solvent.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor solubility of reactants: this compound or the substrate may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.- Solvent Screening: Test a range of aprotic solvents with varying polarities such as acetonitrile, dichloromethane, ethyl acetate, and nitromethane. - Co-solvent System: Consider using a co-solvent system to improve the solubility of all reaction components.
Solvent-reagent incompatibility: Some solvents can react with powerful electrophilic fluorinating agents, leading to decomposition of the reagent. For instance, solvents like DMF and DMSO can react exothermically with some N-F reagents.[1]- Use Inert Solvents: Employ solvents that are known to be compatible with electrophilic fluorinating agents, such as acetonitrile or dichloromethane.[2] - Review Literature: Consult scientific literature for solvent compatibility with analogous N-fluoropyridinium salts.
Incorrect solvent polarity: The polarity of the solvent can significantly influence the reactivity of the fluorinating agent and the stability of reaction intermediates.- Optimize Polarity: Experiment with solvents of different dielectric constants. A less polar solvent may temper the reactivity of the powerful this compound, potentially improving selectivity and yield.
Formation of Side Products (e.g., Elimination, Decomposition) Excessive reactivity of the fluorinating agent: this compound is a highly reactive reagent. In some solvents, its reactivity might be too high, leading to non-selective reactions and decomposition of the starting material or product.- Solvent Tuning: Switch to a less polar or less coordinating solvent to modulate the reactivity of the fluorinating agent. - Temperature Control: Perform the reaction at a lower temperature to decrease the overall reaction rate and minimize side reactions.
Protic solvents: The presence of protic functional groups (e.g., alcohols, water) in the solvent can quench the electrophilic fluorinating agent or participate in side reactions.- Use Anhydrous Solvents: Ensure that the solvent is thoroughly dried before use. - Avoid Protic Solvents: Unless specifically required by the reaction mechanism, avoid using protic solvents like methanol or ethanol.
Difficulty in Product Purification Solvent with high boiling point: Solvents with high boiling points can be difficult to remove from the reaction mixture, complicating product isolation.- Choose Volatile Solvents: Whenever possible, opt for solvents with lower boiling points, such as dichloromethane or acetonitrile, to facilitate their removal under reduced pressure.
Solvent interferes with chromatography: The solvent may have similar polarity to the product, making separation by column chromatography challenging.- Solvent Selection for Work-up: After the reaction is complete, perform a solvent exchange to a more suitable solvent for the purification step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for reactions with this compound?

A1: Acetonitrile and dichloromethane are excellent starting points for solvent screening. They are relatively inert, aprotic, and have been successfully used in a variety of electrophilic fluorination reactions. Nitromethane has also been shown to be a uniquely effective solvent in certain electrophilic fluorinations, potentially by activating the fluorinating agent.

Q2: How does solvent polarity affect the reaction outcome?

A2: Solvent polarity can have a significant impact on both the reaction rate and selectivity. A more polar solvent can enhance the solubility of the ionic this compound and may stabilize charged intermediates, potentially accelerating the reaction. However, for this highly reactive reagent, a less polar solvent might be necessary to temper its reactivity and improve selectivity towards the desired product, minimizing the formation of byproducts.

Q3: Are there any solvents I should avoid?

A3: Caution should be exercised with nucleophilic or reactive solvents. For example, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and pyridine have been reported to react exothermically with some N-F fluorinating agents.[1] Protic solvents like alcohols and water should generally be avoided unless the reaction mechanism specifically benefits from their presence, as they can react with the fluorinating agent.

Q4: My reaction is sluggish. Should I switch to a more polar solvent?

A4: While a more polar solvent can sometimes increase the reaction rate by improving solubility, it is also important to consider other factors. Before changing the solvent, ensure that the starting materials are pure and the reaction is being conducted under anhydrous conditions. If the reaction is still slow, screening a more polar aprotic solvent is a reasonable next step.

Q5: I am observing significant decomposition of my starting material. What role could the solvent be playing?

A5: The high reactivity of this compound might be exacerbated by the solvent. A highly polar or coordinating solvent could enhance its electrophilicity, leading to decomposition. In this case, switching to a less polar and non-coordinating solvent, such as dichloromethane or even a less conventional solvent like ethyl acetate, could help to moderate the reactivity and improve the outcome. Additionally, lowering the reaction temperature can also mitigate decomposition.

Data Presentation

The following table provides a qualitative summary of the expected performance of common solvents in reactions with this compound based on general principles of electrophilic fluorination. Actual results may vary depending on the specific substrate and reaction conditions.

Solvent Dielectric Constant (approx.) Expected Solubility of Reagent Relative Reactivity Potential Issues
Acetonitrile (CH₃CN) 37.5GoodHighMay lead to excessive reactivity with sensitive substrates.
Dichloromethane (CH₂Cl₂) 9.1ModerateModerateLower polarity can help modulate reactivity.
Nitromethane (CH₃NO₂) 35.9GoodPotentially very highCan activate electrophilic fluorinating agents; may not be suitable for all substrates.
Ethyl Acetate (EtOAc) 6.0Moderate to LowModerate to LowLower polarity may be beneficial for controlling reactivity.
Tetrahydrofuran (THF) 7.6ModerateModerateMust be anhydrous as it is miscible with water.
Dimethylformamide (DMF) 36.7GoodHighCaution: Potential for exothermic reaction with the fluorinating agent.[1]
Dimethyl Sulfoxide (DMSO) 46.7GoodHighCaution: Potential for exothermic reaction with the fluorinating agent.[1]

Experimental Protocols

Detailed Methodology for Solvent Screening in a Model Fluorination Reaction

This protocol outlines a general procedure for screening various solvents to optimize the yield and selectivity of a fluorination reaction using this compound.

Objective: To identify the optimal solvent for the fluorination of a model substrate (e.g., a silyl enol ether or an electron-rich aromatic compound).

Materials:

  • This compound

  • Substrate

  • Anhydrous solvents for screening (e.g., acetonitrile, dichloromethane, nitromethane, ethyl acetate, tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials or round-bottom flasks

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Temperature control system (ice bath, oil bath)

  • Analytical equipment (TLC, LC-MS, NMR)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware and reaction vials.

    • Dispense the substrate (e.g., 0.1 mmol) into each of the reaction vials under an inert atmosphere.

  • Solvent Addition:

    • To each vial, add a different anhydrous solvent (e.g., 1.0 mL).

    • Stir the mixtures at the desired initial temperature (e.g., 0 °C or room temperature) until the substrate is fully dissolved.

  • Reagent Addition:

    • In a separate vial, weigh the this compound (e.g., 1.1 equivalents, 0.11 mmol).

    • Add the solid reagent to each reaction vial in one portion under a positive pressure of inert gas.

  • Reaction Monitoring:

    • Stir the reactions at the chosen temperature.

    • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note the consumption of starting material and the formation of the product and any byproducts.

  • Quenching and Work-up:

    • Once the reaction is deemed complete (or after a set time), quench the reactions by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product mixtures by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and the ratio of product to byproducts.

    • Based on the results, identify the solvent that provides the best combination of yield and selectivity. Further optimization of temperature and reaction time can be performed in the most promising solvent.

Mandatory Visualization

Solvent_Optimization_Workflow Solvent Optimization Workflow start Define Reaction: Substrate & Reagent initial_screening Initial Solvent Screening (e.g., MeCN, DCM, THF) start->initial_screening analysis1 Analyze Results (TLC, LC-MS, NMR) initial_screening->analysis1 decision1 Acceptable Yield & Selectivity? analysis1->decision1 optimization Further Optimization (Temperature, Concentration) decision1->optimization Yes secondary_screening Secondary Solvent Screening (e.g., EtOAc, Nitromethane) decision1->secondary_screening No final_protocol Finalized Protocol optimization->final_protocol analysis2 Analyze Results secondary_screening->analysis2 decision2 Improvement? analysis2->decision2 decision2->initial_screening No, Re-evaluate decision2->optimization Yes

Caption: A flowchart illustrating the systematic workflow for optimizing solvent choice in a chemical reaction.

References

Technical Support Center: Temperature Control in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for temperature control in fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing decomposition and ensuring safe, efficient fluorination processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during fluorination reactions, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield and/or Significant Byproduct Formation

Q: My fluorination reaction is giving a low yield of the desired product, and I'm observing significant amounts of byproducts. What are the likely temperature-related causes?

A: Elevated temperatures are a common culprit for low yields and the formation of impurities in fluorination reactions. Many fluorinating reagents and organic substrates are thermally sensitive.[1][2]

  • Decomposition of Reagents: Fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are known to be thermally unstable.[1][2] At higher temperatures, they can decompose, reducing their effective concentration and contributing to side reactions.

  • Decomposition of Starting Material/Product: Your starting material or the fluorinated product itself might be degrading at the reaction temperature. This is particularly relevant for complex molecules with sensitive functional groups.

  • Side Reactions: Increased temperatures can promote undesired side reactions, such as elimination over substitution, leading to a variety of byproducts.[1][3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This is the most direct way to minimize thermal decomposition. Consider using cryogenic conditions (e.g., -78 °C) if your substrate and reagent are active at these temperatures.[4]

  • Choose a More Thermally Stable Reagent: If the reaction temperature cannot be lowered, consider switching to a more thermally stable fluorinating agent. For example, XtalFluor-E and XtalFluor-M are crystalline and more stable than DAST and Deoxo-Fluor.[1][2] FLUOLEAD™ is another option with a high thermal decomposition temperature.[5]

  • Optimize Reagent Addition: Adding the fluorinating reagent slowly to the reaction mixture can help to dissipate the heat of reaction more effectively and maintain a lower, more consistent temperature.

  • Improve Heat Transfer: Ensure efficient stirring and consider using a reaction vessel with a larger surface area-to-volume ratio to improve heat dissipation. For larger-scale reactions, specialized reactors with enhanced cooling capabilities may be necessary.

Issue 2: Reaction Appears Uncontrolled or "Runaway"

Q: My fluorination reaction showed a sudden, rapid increase in temperature and pressure. What is happening, and how can I prevent it?

A: You have likely experienced a "runaway reaction," which is a dangerous situation where the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate.[6][7][8] Fluorination reactions are often highly exothermic and thus have the potential for thermal runaway.[9]

Primary Causes:

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or may have failed.[6]

  • Rapid Reagent Addition: Adding the fluorinating agent too quickly can generate heat faster than it can be dissipated.

  • Incorrect Reagent Stoichiometry: Using an incorrect ratio of reagents can sometimes lead to unexpected exotherms.

  • Scale-Up Issues: A process that is safe on a small scale may become hazardous upon scale-up due to a decrease in the surface area-to-volume ratio, which hinders heat dissipation.[8]

Prevention and Mitigation:

  • Thorough Thermal Hazard Assessment: Before performing a new fluorination reaction, especially on a larger scale, it is crucial to conduct a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's thermal profile.[10][11]

  • Use of Continuous Flow Reactors: Continuous flow chemistry offers significant safety advantages for highly exothermic reactions. The small internal volume and high surface area-to-volume ratio of flow reactors allow for excellent temperature control and rapid heat dissipation, minimizing the risk of runaway reactions.[12][13][14]

  • Controlled Reagent Dosing: In batch reactions, use a syringe pump for the slow, controlled addition of the fluorinating reagent. This allows the cooling system to keep up with the heat generated.

  • Emergency Preparedness: Have an emergency cooling plan in place, such as an ice bath or a quenching agent, that can be quickly deployed if the reaction temperature begins to rise uncontrollably.

Issue 3: Incomplete Conversion at Low Temperatures

Q: I am running my fluorination at a low temperature to avoid decomposition, but the reaction is very slow and gives incomplete conversion. What can I do?

A: This is a common trade-off in optimizing reaction conditions. While low temperatures are excellent for minimizing side reactions, they can also significantly slow down the desired transformation.[15]

Potential Solutions:

  • Gradual Temperature Increase: Start the reaction at a low temperature and then slowly warm the reaction mixture to a temperature where the reaction proceeds at a reasonable rate without significant decomposition. Careful monitoring is key to finding the optimal temperature profile.

  • Use of a More Reactive Fluorinating Agent: Some fluorinating agents are more reactive than others at low temperatures. Research the reactivity profiles of different reagents to see if there is a more suitable option for your specific transformation.

  • Catalysis: Investigate if a catalyst can be used to accelerate the reaction at a lower temperature.

  • Extended Reaction Time: If the starting materials and reagents are stable under the reaction conditions, simply extending the reaction time may be sufficient to achieve complete conversion.

  • Continuous Flow Processing: A continuous flow setup can allow for longer residence times at a precisely controlled low temperature, which can help to drive the reaction to completion without the need for higher temperatures.[16]

Quantitative Data Summary

Thermal Stability of Common Fluorinating Reagents
Fluorinating ReagentDecomposition Onset/TemperatureNotes
DAST (Diethylaminosulfur Trifluoride)~50-60 °C (energetic decomposition)Can detonate when heated above 90 °C.
Deoxo-Fluor ~70 °C (onset of decomposition)More gradual exotherm compared to DAST.
XtalFluor-E / XtalFluor-M More stable than DAST and Deoxo-FluorCrystalline solids, easier to handle.[1][2]
FLUOLEAD™ 232 °C (by DSC)High thermal stability.[5]

Note: Decomposition temperatures can vary depending on the analytical method and conditions.

Illustrative Example: Effect of Temperature on Yield

The following table provides a conceptual example of how temperature can affect the yield of a fluorination reaction. Actual results will vary depending on the specific substrates and reagents used.

Reaction Temperature (°C)Desired Product Yield (%)Major Byproduct(s)
-7825Incomplete conversion, starting material remains
-2075Minor elimination and decomposition products
085Increased elimination byproducts
25 (Room Temp)60Significant decomposition and byproduct formation
5030Widespread decomposition of product and reagent

Experimental Protocols

General Protocol for Low-Temperature Batch Fluorination

This protocol provides a general framework for conducting a fluorination reaction at cryogenic temperatures to minimize decomposition.

Materials:

  • Dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum for reagent addition.

  • Anhydrous solvent.

  • Substrate.

  • Fluorinating agent.

  • Cryogenic bath (e.g., dry ice/acetone for -78 °C).

Procedure:

  • Assemble the glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of dry nitrogen.

  • Add the substrate to the flask and dissolve it in the appropriate anhydrous solvent.

  • Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using the cryogenic bath.

  • Once the temperature has stabilized, slowly add the fluorinating agent dropwise via a syringe through the septum. Monitor the internal temperature closely to ensure it does not rise significantly.

  • Stir the reaction mixture at the low temperature for the desired amount of time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water) at the low temperature.

  • Allow the mixture to warm to room temperature, and then proceed with the workup and purification.

Conceptual Workflow for Continuous Flow Fluorination

Continuous flow chemistry offers precise control over reaction parameters, including temperature. Below is a conceptual workflow for setting up a continuous flow fluorination.

Components:

  • Syringe pumps or HPLC pumps for reagent delivery.

  • T-mixer for combining reagent streams.

  • Tubing reactor (e.g., PFA, FEP) of a defined length and internal diameter.

  • Cooling/heating module to control the reactor temperature.

  • Back-pressure regulator to maintain pressure and prevent solvent boiling.

  • Collection vessel.

Setup and Operation:

  • Prepare solutions of the substrate and the fluorinating agent in a suitable solvent.

  • Pump the two solutions at defined flow rates into the T-mixer, where they combine and initiate the reaction.

  • The reaction mixture then flows through the tubing reactor, which is maintained at a precise temperature by the cooling/heating module.

  • The residence time (the time the reaction mixture spends in the reactor) is determined by the reactor volume and the total flow rate.

  • The back-pressure regulator maintains a constant pressure in the system.

  • The product stream is continuously collected in the collection vessel.

Visualizations

Troubleshooting_Fluorination_Decomposition cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield / Byproduct Formation High_Temp High Reaction Temperature Low_Yield->High_Temp is often caused by Reagent_Decomp Reagent Decomposition High_Temp->Reagent_Decomp Product_Decomp Product/Substrate Decomposition High_Temp->Product_Decomp Side_Reactions Side Reactions (e.g., Elimination) High_Temp->Side_Reactions Lower_Temp Lower Reaction Temperature (e.g., Cryogenic) High_Temp->Lower_Temp can be addressed by Slow_Addition Slow Reagent Addition High_Temp->Slow_Addition Improve_Cooling Improve Heat Transfer High_Temp->Improve_Cooling Stable_Reagent Use More Thermally Stable Reagent Reagent_Decomp->Stable_Reagent

Caption: Troubleshooting workflow for low yield and byproduct formation in fluorination reactions.

Runaway_Reaction_Prevention cluster_hazard Hazard cluster_contributing_factors Contributing Factors cluster_prevention Prevention Strategies Runaway Runaway Reaction (Uncontrolled Exotherm) Thermal_Analysis Thermal Hazard Assessment (DSC, RC) Runaway->Thermal_Analysis Prevent with Flow_Chemistry Use Continuous Flow Reactor Runaway->Flow_Chemistry Prevent with Controlled_Dosing Controlled Reagent Dosing Runaway->Controlled_Dosing Prevent with Emergency_Plan Emergency Cooling Plan Runaway->Emergency_Plan Mitigate with Cooling_Failure Inadequate or Failed Cooling Cooling_Failure->Runaway Rapid_Addition Rapid Reagent Addition Rapid_Addition->Runaway Scale_Up Scale-Up Issues Scale_Up->Runaway

Caption: Prevention and mitigation strategies for runaway fluorination reactions.

References

Technical Support Center: Purification of Products from 1-Fluoro-3,5-dichloropyridinium triflate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3,5-dichloropyridinium triflate. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of reaction products.

Troubleshooting Guides

Problem 1: Difficulty in separating the fluorinated product from unreacted starting material and pyridinium byproducts.

Q: My crude reaction mixture shows a complex spot on the TLC plate that streaks. How can I achieve better separation?

A: Streaking on a TLC plate often indicates that the compound is highly polar or ionic, which is common for pyridinium salts. Here are several strategies to improve separation:

  • Initial Work-up: Begin with a standard aqueous work-up. Quench the reaction mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 0.5 N HCl) to remove basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts. Finally, wash with brine to remove residual water.[1]

  • Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with different polarities.[2]

    • Normal-Phase Chromatography: Use silica gel as the stationary phase. Since your product is likely polar, you may need to use a more polar eluent system. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or acetone. A slow gradient and a slow flow rate can often improve the separation of isomers or compounds with very similar polarities.[2]

    • Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography (e.g., C18 silica) might be more effective. In this case, you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and gradually decrease the polarity to elute your compound.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained by reversed-phase columns, HILIC is an excellent alternative. HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.

Problem 2: The purified product is an oil and will not crystallize.

Q: I have isolated my fluorinated product by chromatography, but it remains an oil. How can I induce crystallization?

A: "Oiling out" is a common problem, especially for low-melting solids or when residual impurities are present.[3] Here are some techniques to try:

  • Solvent Selection for Recrystallization: The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Single Solvent System: Test the solubility of a small amount of your oil in various solvents at room temperature and upon heating. Good single solvents for recrystallization of polar compounds include ethanol, isopropanol, or ethyl acetate.

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system is often successful. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethyl acetate/hexanes and dichloromethane/hexanes.[3][4]

  • Seeding: If you have a small crystal of the desired product, adding it to the supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

  • Patience: Sometimes, crystallization is a slow process. Allowing the solution to stand undisturbed for an extended period, even in a refrigerator or freezer, can promote crystal formation.

Problem 3: The NMR spectrum of the purified product shows unexpected peaks.

Q: My ¹H NMR spectrum has broad peaks, or I see signals that I cannot identify. What could be the source of these impurities?

A: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvent: Ensure that you have thoroughly removed all solvents used during the work-up and purification. Common residual solvents and their chemical shifts are well-documented.[5][6][7][8][9]

  • Residual Pyridinium Salts: The 3,5-dichloropyridine byproduct or unreacted this compound can be difficult to remove completely. These salts can broaden NMR signals. A thorough aqueous wash during the work-up is crucial.

  • Triflate Counterion: The triflate anion (CF₃SO₃⁻) itself does not have protons, but residual triflic acid can be present. More importantly, residual triflate salts can affect the electronic environment of your product, potentially causing shifts in your NMR spectrum.

  • Side Products of Fluorination: Electrophilic fluorination can sometimes lead to side products, especially with electron-rich aromatic substrates.[10] These can include regioisomers (if multiple positions on the aromatic ring are reactive) or products of over-fluorination. Careful analysis of your ¹H and ¹⁹F NMR spectra can help identify these minor components.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in reactions using this compound?

A1: The most common byproduct is 3,5-dichloropyridine, which is formed after the fluorine atom is transferred to the substrate. Depending on the substrate and reaction conditions, other potential byproducts include:

  • Over-fluorinated products: If the substrate is highly activated, multiple fluorination events can occur.

  • Regioisomers: For substrates with multiple reactive sites, a mixture of fluorinated isomers may be formed.[11]

  • Products from side reactions: The reactivity of N-fluoropyridinium salts can sometimes lead to unexpected transformations, though these are generally minor.[12]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress.

  • Visualization: Many fluorinated organic compounds are not UV-active. After running your TLC, you may need to use a stain to visualize the spots. Common stains include potassium permanganate (for oxidizable groups) and p-anisaldehyde. However, finding a universal stain for all fluorinated compounds can be challenging. Sometimes, a combination of UV visualization and staining is necessary.

  • ¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer with fluorine capabilities, taking a small aliquot from the reaction mixture can be a very effective way to monitor the formation of your fluorinated product directly.

Q3: Are there any specific safety precautions I should take when working with this compound and during the purification process?

A3: Yes, this compound is a corrosive and moisture-sensitive reagent.

  • Handling the Reagent: Always handle the solid reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust. It should be stored in a cool, dry place, protected from light and moisture.

  • During Purification: The solvents used for extraction and chromatography are often flammable and volatile. Ensure proper ventilation and avoid sources of ignition. When performing extractions, be sure to vent the separatory funnel frequently to release any pressure buildup.

Data Presentation

Table 1: Common Solvent Systems for Purification

Purification TechniqueStationary PhaseCommon Mobile Phase / Solvent SystemTarget Compound Polarity
Normal-Phase Flash Chromatography Silica GelHexanes/Ethyl Acetate, Dichloromethane/MethanolNon-polar to Moderately Polar
Reversed-Phase Flash Chromatography C18 SilicaWater/Acetonitrile, Water/MethanolPolar
HILIC Amine or other polar bonded silicaAcetonitrile/Water (high organic content)Very Polar
Recrystallization N/AEthanol, Isopropanol, Ethyl Acetate/Hexanes, Dichloromethane/HexanesCrystalline Solids

Table 2: Reactivity of N-Fluoropyridinium Salts

ReagentRelative Reactivity (vs. Selectfluor™)Notes
N-Fluoropyridinium triflateVaries with substituentsElectron-withdrawing groups on the pyridine ring increase reactivity.
This compound HighThe electron-withdrawing chlorine atoms enhance the electrophilicity of the fluorine.
Selectfluor™1.00 (Reference)A common and relatively stable electrophilic fluorinating agent.
NFSI (N-Fluorobenzenesulfonimide)~10⁻²A milder fluorinating agent.

Relative reactivity data is based on kinetic studies of the fluorination of 1,3-dicarbonyl compounds and can vary depending on the substrate.

Experimental Protocols

General Protocol for Aqueous Work-up:

  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 1 M HCl (aqueous)

    • Saturated NaHCO₃ (aqueous)

    • Brine (saturated NaCl aqueous)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography (Silica or C18) Dry->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Logic start Purification Issue Identified streaking_tlc Streaking or Poor Separation on TLC? start->streaking_tlc oily_product Product is an Oil, Will Not Crystallize? streaking_tlc->oily_product No workup Optimize Aqueous Work-up (Acid/Base Wash) streaking_tlc->workup Yes nmr_impurities Unexpected Peaks in NMR? oily_product->nmr_impurities No recrystallization Optimize Recrystallization (Solvent Screening) oily_product->recrystallization Yes solvent Check for Residual Solvent Peaks nmr_impurities->solvent Yes chromatography Column Chromatography (Normal, Reversed, or HILIC) workup->chromatography seeding Seeding or Scratching recrystallization->seeding salts Re-purify to Remove Pyridinium Salts solvent->salts side_products Analyze for Reaction Side Products (e.g., ¹⁹F NMR) salts->side_products

Caption: Troubleshooting decision tree for common purification issues.

References

Troubleshooting low reactivity of 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3,5-dichloropyridinium triflate. The information is presented in a question-and-answer format to directly address common issues encountered during electrophilic fluorination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My fluorination reaction with this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

Low reactivity of this compound can stem from several factors, ranging from reagent integrity to reaction conditions. Follow this troubleshooting guide to diagnose and resolve the issue.

Troubleshooting Low Reactivity

  • Reagent Quality and Handling:

    • Moisture Sensitivity: this compound is sensitive to moisture.[1] Ensure the reagent has been stored under anhydrous conditions, preferably in a desiccator or glovebox, and at the recommended temperature of 0-6°C.[2] Exposure to atmospheric moisture can lead to decomposition and a loss of reactivity.

    • Light Sensitivity: The reagent should be protected from light during storage and handling.[1]

    • Age and Purity: Verify the age and purity of the reagent. Older batches or those with visible signs of degradation (e.g., discoloration) may have reduced efficacy. If in doubt, using a fresh batch is recommended.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Anhydrous acetonitrile is a commonly used solvent due to its ability to stabilize ionic intermediates.[3] Ensure your solvent is freshly dried and degassed. Other aprotic solvents like dichloromethane can also be used.

    • Temperature: While many reactions proceed at room temperature, some less reactive substrates may require elevated temperatures.[4] Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side reactions.

    • Reaction Time: The reaction time can vary significantly depending on the substrate. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or NMR) to determine the optimal reaction time. Some reactions may require several hours to reach completion.[4]

  • Substrate Reactivity:

    • Nucleophilicity: The success of the fluorination is highly dependent on the nucleophilicity of the substrate. Electron-rich substrates, such as enol silyl ethers, carbanions, and activated aromatic compounds, are generally more reactive.[4][5] If you are working with a less reactive substrate, you may need to consider derivatization to increase its nucleophilicity.

    • Steric Hindrance: Significant steric hindrance around the reaction center can impede the approach of the fluorinating agent.

Q2: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?

The formation of byproducts can be attributed to several factors, including the inherent reactivity of N-fluoropyridinium salts and the reaction conditions.

  • Potential Side Reactions:

    • Over-fluorination: This can occur with highly activated substrates. To mitigate this, consider using a less powerful fluorinating agent, reducing the stoichiometry of the this compound, or lowering the reaction temperature.

    • Proton Abstraction: N-fluoropyridinium salts can act as a base, leading to proton abstraction from acidic substrates.

    • Single-Electron Transfer (SET): N-fluoropyridinium salts can also act as one-electron oxidants, which can lead to undesired side reactions.

To minimize side product formation, careful optimization of reaction conditions is key. This includes adjusting the temperature, reaction time, and stoichiometry of the reagents.

Factors Influencing Reactivity

The reactivity of this compound is a multifactorial issue. The following diagram illustrates the key factors that can influence the outcome of your fluorination reaction.

G cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Reactivity Low Reactivity Moisture Moisture Exposure Reactivity->Moisture Light Light Exposure Reactivity->Light Age Age & Purity Reactivity->Age Solvent Inappropriate Solvent Reactivity->Solvent Temperature Suboptimal Temperature Reactivity->Temperature Time Insufficient Reaction Time Reactivity->Time Nucleophilicity Low Nucleophilicity Reactivity->Nucleophilicity StericHindrance Steric Hindrance Reactivity->StericHindrance

Caption: Key factors contributing to the low reactivity of this compound.

Troubleshooting Workflow

The following workflow provides a systematic approach to troubleshooting low-yield fluorination reactions.

G Start Low Reaction Yield CheckReagent 1. Verify Reagent Integrity - Check for moisture/light exposure - Confirm age and purity Start->CheckReagent OptimizeConditions 2. Optimize Reaction Conditions - Use anhydrous solvent (e.g., MeCN) - Vary temperature - Monitor reaction over time CheckReagent->OptimizeConditions Reagent OK EvaluateSubstrate 3. Assess Substrate Reactivity - Is the substrate sufficiently nucleophilic? - Consider steric effects OptimizeConditions->EvaluateSubstrate Still low yield Success Reaction Successful OptimizeConditions->Success Yield improves EvaluateSubstrate->OptimizeConditions Substrate OK ConsiderAlternatives 4. Explore Alternatives - Increase substrate nucleophilicity - Use a more reactive N-F reagent EvaluateSubstrate->ConsiderAlternatives Substrate is the issue ConsiderAlternatives->Success

Caption: A stepwise workflow for troubleshooting low-yield fluorination reactions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the fluorination of various substrates using N-fluoropyridinium salts. This data can serve as a baseline for optimizing your experiments.

Table 1: Fluorination of Silyl Enol Ethers

SubstrateN-Fluoropyridinium SaltSolventTemperature (°C)Time (h)Yield (%)
1-phenyl-1-(trimethylsiloxy)etheneThis compoundCH2Cl220-25885
Cyclohexanone trimethylsilyl enol etherThis compoundMeCN20-25690
1-morpholinocyclohexene1-Fluoro-2,4,6-trimethylpyridinium triflateCH2Cl20192

Table 2: Fluorination of Aromatic Compounds

SubstrateN-Fluoropyridinium SaltSolventTemperature (°C)Time (h)Yield (%)
AnisoleThis compoundMeCN801265
PhenolN-fluoro-2,4,6-trimethylpyridinium triflateCH2Cl225478
N,N-dimethylanilineThis compoundMeCN50872

Key Experimental Protocols

Protocol 1: General Procedure for the Fluorination of a Silyl Enol Ether

  • To a solution of the silyl enol ether (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add this compound (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Fluorination of an Activated Aromatic Compound

  • In a flame-dried flask under an inert atmosphere, dissolve the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (15 mL).

  • Add this compound (1.2 mmol) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane; 3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

References

Impact of substrate electronics on 1-Fluoro-3,5-dichloropyridinium triflate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3,5-dichloropyridinium triflate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a powerful electrophilic fluorinating agent. Its primary application is the introduction of fluorine atoms into a wide variety of nucleophilic substrates, including aromatics, carbanions, enol ethers, and active methylene compounds.[1] The electron-withdrawing chloro groups on the pyridine ring enhance its reactivity, making it a potent reagent for C-F bond formation.

Q2: How does the reactivity of this compound compare to other N-fluoropyridinium salts?

The reactivity of N-fluoropyridinium salts is significantly influenced by the substituents on the pyridine ring. Electron-withdrawing groups increase the electrophilicity of the fluorine atom, thereby increasing the fluorinating power. Conversely, electron-donating groups decrease reactivity. The general order of reactivity is:

N-fluoro-2,4,6-trimethylpyridinium triflate (less reactive) < N-fluoropyridinium triflate < This compound (more reactive)[1]

Q3: What are the recommended storage and handling conditions for this compound?

This compound is a stable, crystalline solid that can be handled in the air for routine laboratory use.[2] However, as with many reactive reagents, it is good practice to store it in a cool, dry place, away from moisture. Always consult the safety data sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.

Q4: What solvents are suitable for reactions with this compound?

Acetonitrile (CH₃CN) and dichloromethane (CH₂Cl₂) are commonly used solvents for fluorination reactions with N-fluoropyridinium salts.[2] The choice of solvent can influence reaction rates and product yields, so it is often optimized for specific substrates. In some cases, solubility of the reagent can be a limiting factor, and alternative counter-ions (e.g., tetrafluoroborate) might offer better solubility in certain solvents.[3]

Impact of Substrate Electronics on Reactivity

Qualitative Reactivity Trend:

Electron-rich substrates (e.g., activated arenes, enamines) generally exhibit higher reaction rates and yields compared to electron-deficient substrates (e.g., nitro-substituted arenes).

Table 1: Illustrative Examples of Substrate Impact on Fluorination

Substrate ClassElectronic NatureTypical Reactivity with this compoundRepresentative Transformation (Example)Notes
PhenolsElectron-richGenerally high reactivity, though regioselectivity can be a challenge.Fluorination of 4-methoxyphenolThe hydroxyl group activates the aromatic ring towards electrophilic attack.
AnilinesElectron-richHigh reactivity, but can be prone to side reactions and oxidation.Fluorination of N-protected anilinesProtection of the amino group is often necessary to prevent side reactions.
Enol EthersElectron-richVery high reactivity, often leading to α-fluorinated carbonyl compounds.Fluorination of 1-(trimethylsilyloxy)cyclohexeneThe reaction is typically fast and high-yielding.[3]
β-KetoestersActive MethyleneReactive due to the acidity of the α-proton and formation of an enolate.Fluorination of ethyl acetoacetateThe enolate is a soft nucleophile that readily attacks the electrophilic fluorine.
Electron-deficient ArenesElectron-poorLow to moderate reactivity, often requiring harsher conditions or catalysis.Fluorination of nitrobenzeneThe deactivating nitro group makes electrophilic aromatic substitution challenging.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Question: I am not observing any formation of my desired fluorinated product. What are the possible causes and solutions?

  • Answer:

    • Insufficient Reagent Reactivity: Your substrate may be too electron-deficient for this compound under the current conditions.

      • Solution: Consider switching to a more powerful N-fluoropyridinium salt, such as N-fluoro-2,3,4,5,6-pentachloropyridinium triflate. Alternatively, you may need to increase the reaction temperature or use a Lewis acid catalyst to enhance the electrophilicity of the fluorinating agent.

    • Reagent Decomposition: The reagent may have degraded due to improper storage or handling, especially exposure to moisture over prolonged periods.

      • Solution: Use a fresh batch of the reagent. It is advisable to store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

    • Poor Nucleophilicity of the Substrate: If your substrate is a weak nucleophile, the reaction may be very slow.

      • Solution: For substrates like β-ketoesters, ensure complete deprotonation to form the more nucleophilic enolate by using a suitable base. For aromatic substrates, ensure that the reaction conditions are optimized for electrophilic aromatic substitution.

Issue 2: Formation of Multiple Products and Byproducts

  • Question: My reaction is producing a mixture of isomers and other unexpected byproducts. How can I improve the selectivity?

  • Answer:

    • Regioselectivity Issues in Aromatic Fluorination: Fluorination of activated aromatic rings can often lead to a mixture of ortho and para isomers.

      • Solution: The regioselectivity can be influenced by steric hindrance. Using a bulkier N-fluoropyridinium salt might favor the para product. Additionally, a zwitterionic N-fluoropyridinium salt with a sulfonate group can promote ortho-selectivity in the fluorination of phenols through hydrogen bonding.[1]

    • Over-fluorination: Highly activated substrates, such as some phenols or active methylene compounds, can undergo di- or poly-fluorination.

      • Solution: Use a stoichiometric amount of the fluorinating agent or even a slight excess of the substrate. Running the reaction at a lower temperature and for a shorter duration can also help to minimize over-fluorination.

    • Side Reactions: Electron-rich substrates like anilines can be susceptible to oxidation.

      • Solution: Protect sensitive functional groups before the fluorination step. For example, anilines can be protected as amides or carbamates.

Issue 3: Reaction Stalls or is Incomplete

  • Question: The reaction starts but does not go to completion, even after extended reaction times. What could be the problem?

  • Answer:

    • Product Inhibition: The product formed might be deactivating the substrate or reacting with the fluorinating agent.

      • Solution: Try adding the fluorinating agent portion-wise to maintain a low concentration of the product in the reaction mixture.

    • Reagent Insolubility: In some solvent systems, the N-fluoropyridinium salt may not be fully soluble, leading to a slower reaction rate.

      • Solution: Ensure the chosen solvent provides good solubility for both the substrate and the fluorinating agent. As mentioned, N-fluoropyridinium tetrafluoroborates can offer better solubility in some cases.[3]

    • Formation of Unreactive Adducts: In some cases, the fluorinating agent can form unreactive complexes with other species in the reaction mixture.

      • Solution: Review the literature for similar substrates to see if specific additives or reaction conditions are required to prevent the formation of such adducts.

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of a Phenol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenol (1.0 equiv.) in anhydrous acetonitrile (0.1 M).

  • Addition of Reagent: Add this compound (1.1 equiv.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Fluorination of a β-Ketoester

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-ketoester (1.0 equiv.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C. Add a non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide, 1.05 equiv.) dropwise and stir for 30 minutes to an hour to ensure complete enolate formation.

  • Fluorination: Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous acetonitrile and add it dropwise to the enolate solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizations

G cluster_reactivity Impact of Pyridine Substituents on Reactivity Electron-Donating Groups\n(e.g., -CH3) Electron-Donating Groups (e.g., -CH3) Decreased Reactivity Decreased Reactivity Electron-Donating Groups\n(e.g., -CH3)->Decreased Reactivity Increase electron density on N Electron-Withdrawing Groups\n(e.g., -Cl) Electron-Withdrawing Groups (e.g., -Cl) Increased Reactivity Increased Reactivity Electron-Withdrawing Groups\n(e.g., -Cl)->Increased Reactivity Decrease electron density on N G start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent Add this compound dissolve->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Column Chromatography) extract->purify end End purify->end

References

Technical Support Center: Safely Scaling Up Fluorination Reactions with 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely scaling up electrophilic fluorination reactions using 1-Fluoro-3,5-dichloropyridinium triflate. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable, solid electrophilic fluorinating agent.[1][2] It belongs to the class of N-F reagents and is used to introduce fluorine atoms into organic molecules.[1][2] Its primary application is in the synthesis of fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts to molecules.[3]

Q2: What are the main safety hazards associated with this compound?

Like many fluorinating agents, this compound is a hazardous substance that requires careful handling. The primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage.[4]

  • Toxicity: Inhalation of dust or fumes can be harmful.

  • Reactivity: As an N-F reagent, it can react violently with certain materials. It is crucial to assess material compatibility before use.[5]

  • Thermal Instability: Fluorination reactions are often exothermic and can pose a risk of thermal runaway if not properly controlled, especially during scale-up.[6]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability and safety, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed to prevent moisture ingress.

Troubleshooting Guide

Problem 1: Low or no product yield in a scaled-up reaction.

  • Possible Cause 1: Inadequate Mixing. In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and uniform agitation of the reaction mixture. For very large-scale reactions, consider the reactor geometry and baffle design to optimize mixing.

  • Possible Cause 2: Poor Temperature Control. Fluorination reactions are often temperature-sensitive. Deviations from the optimal temperature range can significantly impact yield.

    • Solution: Use a reactor with a reliable and responsive cooling system. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation. Reaction calorimetry can be a valuable tool to understand the heat flow of your reaction and design an appropriate cooling strategy.[6]

  • Possible Cause 3: Reagent Degradation. Moisture can degrade this compound.

    • Solution: Ensure all solvents and reagents are anhydrous. Handle the fluorinating agent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Problem 2: Formation of significant byproducts.

  • Possible Cause 1: Over-fluorination. If the reaction is run for too long or at too high a temperature, multiple fluorine atoms may be added to the substrate.

    • Solution: Optimize the reaction time and temperature through small-scale experiments before scaling up. Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal endpoint.

  • Possible Cause 2: Side reactions with solvent or impurities.

    • Solution: Choose a solvent that is inert under the reaction conditions. Ensure the purity of your starting materials.

Problem 3: The reaction exotherm is difficult to control during scale-up.

  • Possible Cause: Rapid Reagent Addition. Adding the fluorinating agent too quickly to a large batch can lead to a rapid and potentially dangerous temperature increase.

    • Solution 1: Controlled Addition. Use a syringe pump or an addition funnel to add the this compound solution at a controlled rate. The addition rate should be slow enough to allow the cooling system to dissipate the heat generated by the reaction.

    • Solution 2: Reverse Addition. In some cases, adding the substrate solution to the fluorinating agent can provide better control over the exotherm.

    • Solution 3: Flow Chemistry. For highly exothermic reactions, transitioning to a continuous flow process can offer superior heat and mass transfer, leading to a safer and more controlled reaction.[5][7]

Data Presentation

Table 1: General Reaction Parameters for Fluorination with this compound (Lab Scale)

ParameterRecommended Range/ValueNotes
Solvent Acetonitrile, DichloromethaneMust be anhydrous.
Temperature -20°C to room temperatureSubstrate dependent; lower temperatures can improve selectivity.
Stoichiometry 1.0 - 1.5 equivalents of fluorinating agentExcess may be needed for less reactive substrates.
Reaction Time 1 - 24 hoursMonitor by TLC, GC, or LC-MS.

Table 2: Material Compatibility for N-F Fluorinating Agents

MaterialCompatibilityNotes
Glass (Borosilicate) GoodStandard laboratory glassware is generally suitable for small to medium scale.
Stainless Steel (316L) GoodOften used for larger scale reactors.
Hastelloy C-276 ExcellentRecommended for highly corrosive conditions or when product purity is critical.
Teflon® (PTFE, PFA) ExcellentGaskets, tubing, and liners.[8]
Polypropylene FairMay be suitable for short-term contact at room temperature.
Elastomers (Viton®, Kalrez®) Good to ExcellentCheck specific chemical compatibility charts for the grade of elastomer.
Aluminum PoorAvoid contact.
Brass PoorAvoid contact.

Experimental Protocols

General Protocol for Scaling Up a Fluorination Reaction (Illustrative Example)

Warning: This is a general guideline and must be adapted and optimized for your specific substrate and equipment. A thorough risk assessment should be conducted before any scale-up.

  • Reactor Setup:

    • Choose a reactor of appropriate size with an overhead stirrer, a temperature probe, a port for inert gas, and an addition funnel or pump inlet.

    • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

    • Connect the reactor to a cooling system capable of maintaining the desired reaction temperature.

  • Reagent Preparation:

    • Dissolve the substrate in an appropriate anhydrous solvent in the reactor.

    • In a separate flask, under an inert atmosphere, prepare a solution of this compound in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the substrate solution to the desired reaction temperature.

    • Slowly add the solution of this compound to the reactor via the addition funnel or pump.

    • Crucially, monitor the internal temperature of the reaction closely during the addition. If the temperature rises too quickly, stop the addition and allow the reactor to cool before resuming.

    • After the addition is complete, allow the reaction to stir at the set temperature, monitoring its progress by a suitable analytical method.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate). Caution: Quenching can be exothermic.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Scaled-Up Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_setup Reactor Setup & Purge substrate_sol Prepare Substrate Solution reactor_setup->substrate_sol cool_substrate Cool Substrate Solution substrate_sol->cool_substrate reagent_sol Prepare Fluorinating Agent Solution add_reagent Controlled Addition of Fluorinating Agent reagent_sol->add_reagent cool_substrate->add_reagent monitor_temp Monitor Temperature add_reagent->monitor_temp stir_react Stir and Monitor Reaction Progress add_reagent->stir_react quench Quench Reaction stir_react->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: A typical workflow for a scaled-up fluorination reaction.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield inadequate_mixing Inadequate Mixing low_yield->inadequate_mixing poor_temp_control Poor Temperature Control low_yield->poor_temp_control reagent_degradation Reagent Degradation low_yield->reagent_degradation optimize_stirring Optimize Stirring inadequate_mixing->optimize_stirring improve_cooling Improve Cooling/Controlled Addition poor_temp_control->improve_cooling use_anhydrous Use Anhydrous Conditions reagent_degradation->use_anhydrous

Caption: A troubleshooting guide for addressing low product yield.

References

Validation & Comparative

Unlocking Fluorination Potential: A Comparative Guide to Substituted N-Fluoropyridinium Triflates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount for the successful synthesis of novel chemical entities. Substituted N-fluoropyridinium triflates have emerged as a versatile class of electrophilic fluorinating reagents, offering a spectrum of reactivity that can be tailored to specific synthetic needs. This guide provides an objective comparison of the reactivity of various substituted N-fluoropyridinium triflates, supported by experimental data, to aid in reagent selection.

The reactivity of N-fluoropyridinium salts is significantly influenced by the electronic nature of the substituents on the pyridine ring.[1][2] Electron-withdrawing groups generally increase the electrophilicity of the fluorine atom, leading to higher reactivity, while electron-donating groups have the opposite effect.[2] This principle allows for the fine-tuning of the reagent's "fluorinating power" to match the reactivity of the substrate, thereby minimizing side reactions.[2]

Quantitative Comparison of Reactivity

A quantitative scale for the reactivity of various electrophilic fluorinating reagents has been established, providing a valuable tool for comparing their efficacy. The relative rate constants, determined in acetonitrile, offer a direct measure of their fluorinating ability.

N-Fluoropyridinium Triflate DerivativeSubstituentsRelative Rate Constant (k_rel)[3]
N-Fluoro-2,4,6-trimethylpyridinium triflate2,4,6-trimethylNot explicitly on this scale, but generally considered a mild reagent
N-Fluoropyridinium triflateUnsubstitutedNot explicitly on this scale, but serves as a baseline
N-Fluoro-2,6-dichloropyridinium triflate2,6-dichloro~1
N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate2,3,4,5,6-pentachloro~10^2
Reference Reagent
Selectfluor®1

Note: The reactivity of N-fluoro-2,6-dichloropyridinium triflate is comparable to that of the widely used Selectfluor®.[3] The pentachloro-substituted derivative is approximately 100 times more reactive.[3] It is important to note that the counter-ion can also have a minor effect on reactivity, though the triflate anion is common.[3]

The stability of these reagents is often inversely proportional to their reactivity.[4] Highly reactive reagents like N-fluoro-2,3,4,5,6-pentachloropyridinium triflate may be more sensitive to moisture and require careful handling, including the use of plastic containers to avoid reaction with glass.[3]

Experimental Protocols

The following is a generalized experimental protocol for assessing the relative reactivity of N-fluoropyridinium triflates, based on competitive reactions.

Objective: To determine the relative fluorinating power of different substituted N-fluoropyridinium triflates.

Materials:

  • A standard substrate (e.g., a β-ketoester or an electron-rich aromatic compound)

  • A series of substituted N-fluoropyridinium triflates

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Analytical instrumentation (e.g., NMR, GC-MS)

Procedure:

  • In a series of reaction vessels, dissolve the standard substrate in the anhydrous solvent under an inert atmosphere.

  • To each vessel, add a different substituted N-fluoropyridinium triflate in a stoichiometric amount.

  • For competitive reactions, a mixture of two different N-fluoropyridinium triflates can be added to a single reaction vessel containing the substrate.

  • Stir the reactions at a controlled temperature for a defined period.

  • Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them using a suitable analytical technique (e.g., 19F NMR to observe the consumption of the fluorinating agent and the formation of the fluorinated product).

  • Upon completion, quench the reactions and work up appropriately.

  • Determine the yield of the fluorinated product for each reaction. The relative yields will provide a qualitative measure of the reactivity of the different reagents.

  • For a more quantitative comparison, kinetic studies can be performed by measuring the rate of disappearance of the starting material or the rate of formation of the product.[3]

Logical Relationship of Reactivity

The relationship between the electronic properties of the substituents on the pyridine ring and the resulting reactivity of the N-fluoropyridinium salt can be visualized as a logical flow.

G Reactivity Flow of Substituted N-Fluoropyridinium Triflates substituent Substituent on Pyridine Ring ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2) substituent->ewg is an edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent->edg is an pyridinium_ring Pyridinium Ring Electron Density ewg->pyridinium_ring leads to edg->pyridinium_ring leads to decreased_density Decreased pyridinium_ring->decreased_density being increased_density Increased pyridinium_ring->increased_density being nf_bond N-F Bond Polarity decreased_density->nf_bond causes increased_density->nf_bond causes increased_polarity Increased nf_bond->increased_polarity to have decreased_polarity Decreased nf_bond->decreased_polarity to have reactivity Electrophilic Fluorinating Reactivity increased_polarity->reactivity results in decreased_polarity->reactivity results in increased_reactivity Increased reactivity->increased_reactivity being decreased_reactivity Decreased reactivity->decreased_reactivity being

Caption: Logical flow from substituent to reactivity.

Experimental Workflow for Reactivity Screening

A typical workflow for screening the reactivity of different N-fluoropyridinium triflates against a new substrate is outlined below.

G Workflow for Reactivity Screening substrate Select Substrate reactions Set up Parallel Reactions (Same Conditions) substrate->reactions reagents Choose a Range of Substituted N-Fluoropyridinium Triflates reagents->reactions monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) reactions->monitoring analysis Analyze Product Yield and Purity (NMR, GC-MS) monitoring->analysis comparison Compare Reactivity and Select Optimal Reagent analysis->comparison

Caption: Experimental workflow for reagent screening.

References

The Counterion's Role: A Comparative Guide to the Efficacy of N-Fluoropyridinium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount for the successful synthesis of fluorinated organic compounds. Among the arsenal of modern electrophilic fluorinating reagents, N-fluoropyridinium salts stand out for their versatility and tunable reactivity. A critical, yet often subtle, factor influencing their performance is the nature of the counterion. This guide provides an objective comparison of N-fluoropyridinium salts with different counterions, supported by experimental data, to aid in the rational selection of these powerful reagents.

The efficacy of N-fluoropyridinium salts in electrophilic fluorination is a multifactorial equation where the counterion plays a significant, though indirect, role. While the inherent reactivity is primarily dictated by the substituents on the pyridinium ring, the counterion influences key physical properties such as solubility and stability, which in turn affect reaction rates, yields, and even the feasibility of a transformation in a given solvent system.

Comparative Efficacy: A Data-Driven Overview

The choice of counterion, most commonly trifluoromethanesulfonate (triflate, OTf⁻) or tetrafluoroborate (BF₄⁻), can lead to notable differences in experimental outcomes. The following tables summarize quantitative data from comparative studies.

N-Fluoropyridinium SaltSubstrateSolventReaction TimeYield (%)Reference
N-Fluoro-2,4,6-trimethylpyridinium Triflate1-(Trimethylsilyloxy)cyclohexeneCH₂Cl₂1 h85[1]
N-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate1-(Trimethylsilyloxy)cyclohexeneCH₂Cl₂1 hUnsatisfactory[1]
N-Fluoro-2,4,6-trimethylpyridinium Triflate1-(Trimethylsilyloxy)cyclohexeneCH₃CN1 hSimilar to BF₄⁻ salt[1]
N-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate1-(Trimethylsilyloxy)cyclohexeneCH₃CN1 hGood[1]

Table 1: Comparison of Triflate and Tetrafluoroborate Salts in the Fluorination of a Silyl Enol Ether.

N-Fluoropyridinium SaltRelative Rate Constant (k_rel) in CH₃CNReference
2,6-Dichloro-N-fluoropyridinium Triflate1.0[2]
2,6-Dichloro-N-fluoropyridinium Tetrafluoroborate~1.0[2]

Table 2: Kinetic Data on the Effect of the Counterion on the Reactivity of 2,6-Dichloro-N-fluoropyridinium Salts.

The data clearly indicates that the triflate salt of N-fluoro-2,4,6-trimethylpyridinium is more effective in dichloromethane, a common solvent for fluorination reactions, which is attributed to its higher solubility compared to the tetrafluoroborate counterpart.[1][3] However, this advantage is diminished in a more polar solvent like acetonitrile, where both salts exhibit good solubility and consequently, similar efficacy.[1] Interestingly, for the more reactive 2,6-dichloro-N-fluoropyridinium salts, a quantitative kinetic study found that the counterion has a negligible effect on the reaction rate in acetonitrile.[2] This suggests that for highly reactive N-fluoropyridinium cations, the intrinsic reactivity may overshadow the subtle effects of the counterion, especially in solvents where solubility is not a limiting factor.

Experimental Protocols

To provide a practical context, a detailed experimental protocol for the fluorination of a β-ketoester is outlined below. This protocol can be adapted for comparing the efficacy of N-fluoropyridinium salts with different counterions.

General Protocol for the Electrophilic Fluorination of a β-Ketoester:

  • Preparation: To a stirred solution of the β-ketoester (1.0 mmol) in the chosen solvent (e.g., CH₂Cl₂, CH₃CN, 10 mL) at the desired temperature (e.g., 0 °C or room temperature), add the N-fluoropyridinium salt (1.1 mmol, 1.1 equivalents) in one portion.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-fluoro-β-ketoester.

  • Analysis: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity. The yield should be calculated based on the isolated product.

Mechanistic Considerations and Visualizations

The electrophilic fluorination with N-fluoropyridinium salts is generally believed to proceed through a polar, Sₙ2-type mechanism or a single-electron transfer (SET) pathway. The counterion is not directly involved in the fluorine transfer step but rather influences the overall process by modulating the properties of the N-fluoropyridinium cation.

Fluorination_Workflow cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_process Fluorination Process cluster_factors Factors Influenced by Counterion (X⁻) NFPy_X N-Fluoropyridinium Salt (NFPy-X) Reaction Electrophilic Fluorination NFPy_X->Reaction Substrate Nucleophilic Substrate Substrate->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Product Fluorinated Product Reaction->Product Solubility Solubility Solubility->NFPy_X affects concentration Stability Stability Stability->NFPy_X affects shelf-life & side reactions

Figure 1. Experimental workflow for electrophilic fluorination.

The diagram above illustrates the general workflow of an electrophilic fluorination reaction using an N-fluoropyridinium salt. The counterion (X⁻) primarily impacts the "Reagent Selection" phase by influencing the solubility and stability of the salt.

Counterion_Effect cluster_properties Physicochemical Properties cluster_outcome Reaction Outcome NFPy_cation N-Fluoropyridinium Cation (NFPy⁺) Reaction_Rate Reaction Rate NFPy_cation->Reaction_Rate primary determinant of reactivity Counterion Counterion (OTf⁻ vs. BF₄⁻) Solubility Solubility Counterion->Solubility influences Stability Stability Counterion->Stability influences Solubility->Reaction_Rate affects Yield Yield Stability->Yield affects (via side reactions)

Figure 2. Logical relationship of the counterion's effect.

This diagram visualizes the logical flow of the counterion's influence. The counterion's primary effect is on the physicochemical properties of the salt, which in turn modulate the reaction outcome. The intrinsic reactivity, however, remains a function of the N-fluoropyridinium cation itself.

References

A Comparative Guide to Electrophilic Fluorinating Agents: 1-Fluoro-3,5-dichloropyridinium triflate vs. 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. N-fluoropyridinium salts have emerged as a versatile and widely used class of electrophilic fluorinating agents, offering a range of reactivities that can be tuned by modifying the substituents on the pyridine ring. This guide provides an objective comparison of two prominent dichlorinated N-fluoropyridinium triflate reagents: 1-Fluoro-3,5-dichloropyridinium triflate and 1-Fluoro-2,6-dichloropyridinium triflate, supported by available experimental data and established chemical principles.

Chemical Properties and Reactivity

The fluorinating power of N-fluoropyridinium salts is intrinsically linked to the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, thereby increasing the reagent's reactivity.[1]

1-Fluoro-2,6-dichloropyridinium triflate features chlorine atoms in the ortho-positions (2 and 6) relative to the nitrogen atom. This positioning exerts a strong electron-withdrawing effect through both induction and the proximity to the positively charged nitrogen, significantly enhancing the electrophilicity of the N-F bond.

In contrast, This compound has chlorine atoms in the meta-positions (3 and 5). While still electron-withdrawing, the inductive effect from the meta position is less pronounced compared to the ortho position. Consequently, this compound is a less potent fluorinating agent than its 2,6-dichloro isomer.

A comprehensive study on the historical development of N-F fluorinating agents established a qualitative reactivity order for several N-fluoropyridinium salts. This study places the 2,6-dichloro isomer as a more powerful fluorinating agent than the 3,5-dichloro isomer. The observed order of increasing fluorinating power is: 2,4,6-trimethyl < unsubstituted < 3,5-dichloro < 2,6-dichloro < pentachloro.[1] This trend aligns with the decreasing pKa values of the corresponding parent pyridines, further underscoring the influence of electronic effects on reactivity.

More recently, a quantitative reactivity scale for electrophilic fluorinating reagents was developed, providing kinetic data for the fluorination of 1,3-dicarbonyl compounds. In this scale, 1-Fluoro-2,6-dichloropyridinium triflate was found to have a reactivity very similar to the widely used Selectfluor™.[2]

Data Presentation: Physical and Chemical Properties

PropertyThis compound1-Fluoro-2,6-dichloropyridinium triflate
CAS Number 107264-06-2[3]130433-68-0[4]
Molecular Formula C₆H₃Cl₂F₄NO₃S[3]C₆H₃Cl₂F₄NO₃S[4]
Molecular Weight 316.06 g/mol [3]316.06 g/mol [4][5]
Appearance Solid[3]White to yellow powder[6]
Melting Point 107-112 °C[3]121-126 °C[4]
Storage Temperature 0-6 °C[3]2-8 °C[4]

Experimental Protocols

General Synthesis of N-Fluorodichloropyridinium Triflates

A general and widely applicable method for the synthesis of N-fluoropyridinium triflates involves the direct fluorination of the corresponding pyridine derivative in the presence of sodium triflate.[7]

Materials:

  • 3,5-Dichloropyridine or 2,6-Dichloropyridine

  • Sodium triflate (NaOTf)

  • Acetonitrile (dry)

  • Fluorine gas (diluted with nitrogen, e.g., 10% F₂/N₂)

  • Diethyl ether (dry)

Procedure:

  • A solution of the corresponding dichloropyridine and sodium triflate (in equimolar amounts) in dry acetonitrile is prepared in a reaction vessel suitable for gas dispersion.

  • The solution is cooled to -40 °C with vigorous stirring.

  • A stream of diluted fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the solution. The reaction progress can be monitored by observing the disappearance of the starting material.

  • Upon completion, the reaction mixture is warmed to room temperature.

  • The product is precipitated by the addition of dry diethyl ether.

  • The crude product is collected by filtration and can be further purified by recrystallization (e.g., from acetonitrile/ether).

Note: This is a general procedure. Specific reaction times and workup procedures may vary. The synthesis of 1-Fluoro-2,6-dichloropyridinium triflate has been reported with a yield of 96% in anhydrous acetonitrile at -20°C.[8]

Mandatory Visualization

fluorination_mechanism General Electrophilic Fluorination Workflow cluster_reagents Reagents cluster_reaction Reaction Step cluster_products Products & Byproducts Reagent N-Fluoropyridinium Triflate (Electrophile, 'F+ source') Reaction Electrophilic Attack by Fluorine Reagent->Reaction Substrate Nucleophilic Substrate (e.g., Enolate, Aromatic Ring) Substrate->Reaction Product Fluorinated Product Reaction->Product Byproduct Dichloropyridinium Triflate Reaction->Byproduct

Caption: General workflow for electrophilic fluorination using N-fluoropyridinium triflates.

reactivity_scale Relative Reactivity of Dichloropyridinium Triflates node_less_reactive Less Reactive node_35 1-Fluoro-3,5-dichloropyridinium triflate node_less_reactive->node_35 Increasing Reactivity node_26 1-Fluoro-2,6-dichloropyridinium triflate node_35->node_26 node_more_reactive More Reactive node_26->node_more_reactive

Caption: The relative fluorinating power increases with electron-withdrawing substituents closer to the nitrogen.

Conclusion

Both this compound and 1-Fluoro-2,6-dichloropyridinium triflate are effective electrophilic fluorinating agents. The choice between them depends on the specific requirements of the chemical transformation.

  • 1-Fluoro-2,6-dichloropyridinium triflate is the more powerful reagent, suitable for the fluorination of less reactive substrates. Its reactivity is comparable to that of Selectfluor™.[2] However, its higher reactivity may lead to a decrease in selectivity and potential side reactions with sensitive substrates.

  • This compound offers a milder alternative for the fluorination of more reactive nucleophiles. Its lower reactivity can translate to higher selectivity and better functional group tolerance in complex molecules. For instance, in the fluorination of sulfides, while more powerful reagents like the 3,5-dichloro isomer gave no desired product, less reactive analogues provided the α-fluoro sulfide in good yields.[9]

Researchers should consider the nucleophilicity of their substrate and the desired level of selectivity when choosing between these two reagents. For challenging fluorinations requiring a potent electrophilic fluorine source, the 2,6-dichloro isomer is the preferred choice. For substrates prone to over-reaction or where chemoselectivity is paramount, the 3,5-dichloro isomer may provide a more controlled and higher-yielding outcome.

References

The Solid Choice: Unveiling the Advantages of 1-Fluoro-3,5-dichloropyridinium triflate in Modern Fluorination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorination chemistry, the choice of a fluorinating agent is paramount. While traditional gaseous agents like elemental fluorine (F₂) have their place, the emergence of stable, solid electrophilic fluorinating reagents has revolutionized the field. This guide provides an objective comparison of 1-Fluoro-3,5-dichloropyridinium triflate against gaseous alternatives, supported by experimental data and protocols, to inform safer, more selective, and efficient synthetic strategies.

The introduction of fluorine into organic molecules can dramatically alter their biological properties, making fluorination a critical tool in pharmaceutical and agrochemical development. However, the high reactivity and hazardous nature of gaseous fluorinating agents present significant challenges. This compound, a member of the N-fluoropyridinium salt class of reagents, offers a compelling alternative, providing a powerful yet tunable reactivity profile in a solid, easy-to-handle form.

At a Glance: Key Performance Comparisons

The advantages of this compound over gaseous fluorinating agents are multi-faceted, spanning safety, handling, reactivity, and selectivity.

FeatureThis compoundGaseous Fluorinating Agents (e.g., F₂, ClF₃)
Physical State Crystalline SolidGas
Handling Bench-stable, weighable solid.[1] Requires standard laboratory glassware.Requires specialized, corrosion-resistant equipment and dedicated facilities.[2][3]
Safety Corrosive solid, requires careful handling but is significantly less hazardous than gaseous agents.[3][4]Extremely toxic, corrosive, and highly reactive.[2][3] Can react violently with a wide range of materials.[2]
Reactivity High, but tunable based on substituents on the pyridine ring.[1][5]Extremely high and often difficult to control, leading to over-fluorination and side reactions.[1]
Selectivity Generally high, allowing for regioselective and stereoselective fluorinations.[1]Often poor, with a tendency for non-selective reactions with C-H bonds.[1]
Storage Can be stored in a standard laboratory environment, protected from moisture.Requires specialized, high-pressure cylinders and dedicated storage facilities.

Quantitative Reactivity Profile

A quantitative reactivity scale for various electrophilic fluorinating agents has been established, providing a valuable tool for reagent selection. The data below, adapted from kinetic studies, showcases the relative reactivity of a close analog, 2,6-dichloro-N-fluoropyridinium triflate, in comparison to other common reagents.

Fluorinating ReagentRelative Rate Constant (k_rel) vs. Selectfluor®
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate1.0 x 10⁸
2,6-Dichloro-N-fluoropyridinium triflate 1.1
Selectfluor®1.0
N-Fluorobenzenesulfonimide (NFSI)1.0 x 10⁻³
N-Fluoro-2,4,6-trimethylpyridinium triflate1.0 x 10⁻⁵

Data adapted from established kinetic studies. The reactivity scale is based on the fluorination of 1,3-dicarbonyl compounds.

This data illustrates that 2,6-dichloro-N-fluoropyridinium triflate exhibits a reactivity comparable to the widely used Selectfluor®, positioning it as a potent electrophilic fluorinating agent. The reactivity of N-fluoropyridinium salts can be finely tuned by the electronic nature of the substituents on the pyridine ring, a level of control not achievable with gaseous agents.

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester

This protocol provides a representative example of the application of an N-fluoropyridinium salt in the synthesis of an α-fluorinated carbonyl compound.

Reaction:

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous dichloromethane at room temperature, add this compound in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-fluoro-2-oxocyclopentanecarboxylate.

Visualizing the Advantage: A Workflow Comparison

The following diagrams, generated using Graphviz, illustrate the stark contrast in the experimental workflows for utilizing this compound versus a gaseous fluorinating agent.

G cluster_0 Workflow with this compound a Weigh Solid Reagent b Dissolve in Solvent a->b c Add to Reaction Mixture b->c d Standard Workup c->d G cluster_1 Workflow with Gaseous Fluorinating Agent (e.g., F₂) e Specialized Gas Handling Setup f Pressure & Flow Control e->f g Introduction into Reactor f->g h Scrubbing of Excess Gas g->h i Specialized Workup h->i G cluster_pathway Electrophilic Fluorination Mechanism Enolate Enolate Intermediate TransitionState Transition State Enolate->TransitionState NF_Reagent This compound NF_Reagent->TransitionState Product α-Fluorinated Product TransitionState->Product Pyridinium 3,5-Dichloropyridine TransitionState->Pyridinium

References

Comparative study of N-F reagents for fluorination of aromatic compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. Electrophilic fluorination using N-F reagents has emerged as a safe and effective method for this transformation. This guide provides a comparative analysis of common N-F reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.

Overview of N-F Reagents

N-F reagents are compounds containing a nitrogen-fluorine bond, where the fluorine atom acts as an electrophile. These reagents have largely replaced hazardous elemental fluorine and offer a range of reactivities and selectivities.[1][2][3] They can be broadly categorized into neutral and cationic reagents.[1][2]

The choice of an N-F reagent is critical and is often based on a balance of reactivity, stability, and cost. While highly reactive reagents can fluorinate a broader range of substrates, they may suffer from lower selectivity. Conversely, milder reagents may require harsher reaction conditions or be limited to more activated aromatic systems.[4]

Quantitative Comparison of N-F Reagent Performance

To provide a clear comparison, the following tables summarize the performance of key N-F reagents in the fluorination of representative aromatic compounds.

Table 1: Quantitative Reactivity Scale of Electrophilic Fluorinating Reagents

This table is based on kinetic studies that provide a quantitative measure of the electrophilicity of various N-F reagents. The relative rate constants were determined using 1,3-diaryl-1,3-dicarbonyl derivatives as substrates in acetonitrile. While not aromatic C-H fluorination, this scale provides an excellent proxy for the inherent reactivity of these reagents.[5][6]

ReagentAbbreviationClassRelative Rate Constant (k_rel) vs. Selectfluor™
Selectfluor™F-TEDA-BF₄Cationic1.0
N-FluorobenzenesulfonimideNFSINeutral1.0 x 10⁻⁵
N-Fluoro-2,4,6-trimethylpyridinium triflateCationic2.5 x 10⁻⁶
N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborateCationic2.0 x 10⁻⁶
N-Fluoro-3,5-dichloropyridinium triflateCationic1.6 x 10⁻⁴
N-Fluoro-3,5-dichloropyridinium tetrafluoroborateCationic1.3 x 10⁻⁴
N-Fluoro-2,6-dichloropyridinium triflateCationic1.3
N-Fluoro-2,6-dichloropyridinium tetrafluoroborateCationic1.0
Synfluor™ (N-fluoro-N'-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))NFThCationic0.1
N-Fluoro-2,3,4,5,6-pentachloropyridinium triflateCationic25

Data adapted from Rozatian et al., Chem. Sci., 2018, 9, 8692-8702.[5]

Table 2: Comparative Yields for the Fluorination of Anisole

This table provides a comparison of reported yields for the fluorination of anisole, an electron-rich aromatic substrate, with different N-F reagents. It is important to note that reaction conditions can significantly impact yields and may not be directly comparable across different studies.

ReagentConditionsYield of Fluoroanisoles (%)Reference
Selectfluor™ (F-TEDA-BF₄)MeCN, rt, 15 min99 (quantitative conversion)[4]
N,N'-Difluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)MeCN, rt, 15 min99 (quantitative conversion)[4]
N-Fluorobenzenesulfonimide (NFSI)Neat, 150 °CModerate[4]
N-Fluoro-2,3,4,5,6-pentachloropyridinium triflateExcess anisole, rt98[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the fluorination of an aromatic compound using two common N-F reagents.

Protocol 1: Fluorination of Anisole using Selectfluor™

Materials:

  • Anisole

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of anisole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor™ (1.1 mmol, 1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 15-30 minutes.[4]

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired fluoroanisole isomers.

Protocol 2: Fluorination of 1,3-Dimethoxybenzene using N-Fluorobenzenesulfonimide (NFSI) under Mechanochemical Conditions

Materials:

  • 1,3-Dimethoxybenzene

  • N-Fluorobenzenesulfonimide (NFSI)

  • Zirconia milling balls

  • Milling vials (e.g., Eppendorf tubes)

  • Ball mill

  • NMR solvent (for yield determination)

  • Internal standard (e.g., 4-fluoroacetanilide)

Procedure:

  • In a 2 mL Eppendorf tube, place 1,3-dimethoxybenzene (0.148 mmol), NFSI (1.0-2.0 equivalents), and four zirconia milling balls (total mass 350 mg).

  • Seal the tube and place it in a ball mill.

  • Mill the mixture at a frequency of 25-30 Hz for 3 hours at ambient temperature.

  • After milling, carefully open the vial and dissolve the contents in a suitable NMR solvent (e.g., CDCl₃) containing a known amount of an internal standard.

  • Analyze the resulting solution by ¹H and ¹⁹F NMR spectroscopy to determine the product distribution and yield.

This protocol is adapted from a reported mechanochemical fluorination procedure.

Visualizing the Landscape of N-F Reagents and their Application

To better understand the relationships between different N-F reagents and the general workflow of an aromatic fluorination experiment, the following diagrams are provided.

N_F_Reagent_Classification cluster_main N-F Fluorinating Reagents cluster_neutral Neutral Reagents cluster_cationic Cationic Reagents N-F Reagents N-F Reagents Neutral Reagents Neutral Reagents N-F Reagents->Neutral Reagents e.g. Cationic Reagents Cationic Reagents N-F Reagents->Cationic Reagents e.g. NFSI N-Fluorobenzenesulfonimide (NFSI) NFOBS N-Fluoro-o-benzenedisulfonimide (NFOBS) Other Neutral Other Neutral (e.g., N-Fluorosultams) Selectfluor Selectfluor™ (F-TEDA-BF₄) NFPy N-Fluoropyridinium Salts Accufluor Accufluor™ (NFTh) Neutral Reagents->NFSI Neutral Reagents->NFOBS Neutral Reagents->Other Neutral Cationic Reagents->Selectfluor Cationic Reagents->NFPy Cationic Reagents->Accufluor

Caption: Classification of common N-F electrophilic fluorinating reagents.

Aromatic_Fluorination_Workflow Start Start Reaction_Setup Reaction Setup: Aromatic Substrate + N-F Reagent in suitable solvent Start->Reaction_Setup Reaction Reaction: Stirring at appropriate temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring: TLC, GC, or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: Quenching and Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: NMR, MS Purification->Analysis End Fluorinated Product Analysis->End

Caption: A generalized experimental workflow for aromatic fluorination using N-F reagents.

Mechanism of Fluorination

The precise mechanism of electrophilic aromatic fluorination with N-F reagents has been a subject of debate, with evidence supporting both a polar two-electron (SNAr-type) pathway and a single-electron transfer (SET) pathway.[8] For electron-rich aromatics, the reaction is generally considered to proceed through a polar mechanism involving the formation of a sigma-complex (Wheland intermediate), followed by deprotonation to restore aromaticity.[8] The small kinetic isotope effects observed in these reactions suggest that the C-H bond cleavage is not the rate-determining step.[8]

Conclusion

The selection of an appropriate N-F reagent is a critical decision in the synthesis of fluorinated aromatic compounds. This guide provides a comparative overview of some of the most common reagents, highlighting their relative reactivities and providing practical experimental guidance. For highly activated systems, milder and more economical reagents like NFSI may be suitable, albeit potentially requiring more forcing conditions. For less reactive substrates or when mild conditions are paramount, the more powerful cationic reagents such as Selectfluor™ and its analogs are often the reagents of choice. The provided quantitative data, experimental protocols, and visualizations aim to equip researchers with the necessary information to make informed decisions and accelerate their drug discovery and development efforts.

References

A Comparative Guide to the Efficacy of 1-Fluoro-3,5-dichloropyridinium triflate and Other Fluorinating Agents with Diverse Nucleophilic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties. The choice of fluorinating agent is critical for the success of these synthetic endeavors. This guide provides an objective comparison of the performance of 1-Fluoro-3,5-dichloropyridinium triflate against other common fluorinating agents, namely Selectfluor and Diethylaminosulfur Trifluoride (DAST), across a range of common nucleophilic substrates. The information presented herein is supported by experimental data to aid researchers in selecting the optimal reagent for their specific applications.

Overview of Fluorinating Agents

This compound belongs to the class of N-fluoropyridinium salts, which are powerful electrophilic fluorinating agents. The electron-withdrawing chloro substituents on the pyridine ring enhance its reactivity, making it a potent source of electrophilic fluorine.

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is another widely used electrophilic fluorinating agent. It is known for its stability, ease of handling, and broad applicability.

Diethylaminosulfur Trifluoride (DAST) is a nucleophilic deoxyfluorinating agent. It is particularly effective for the conversion of alcohols and carbonyl compounds to their corresponding fluorinated analogues. However, its use can sometimes be complicated by its potential to induce carbocationic rearrangements.

Comparative Efficacy with Nucleophilic Substrates

The following tables summarize the reported yields for the fluorination of various nucleophilic substrates with the aforementioned reagents. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution.

Table 1: Fluorination of Alcohols
SubstrateReagentProductYield (%)Reference
Primary Alcohols (General)DASTAlkyl FluorideGood to Excellent[1]
Secondary Alcohols (General)DASTAlkyl FluorideGood to Excellent[1]
Tertiary Alcohols (General)DASTAlkyl FluorideModerate to Good (Rearrangement possible)[1]
4-Nitrobenzyl alcoholDAST4-Nitrobenzyl fluoride72
Benzylic Alcohols (General)Selectfluor®Benzylic FluoridesGood[2]
Table 2: Fluorination of Phenols
SubstrateReagentProductYield (%)Reference
p-Substituted Phenols (General)Selectfluor®o-Fluorophenols-[3]
Electron-deficient Phenols (General)DAST AnalogsAryl FluoridesGood to Excellent[4]
4-MethoxyphenolPhenoFluor (DAST analog)4-Fluoroanisole82-88[5][6]

Specific yield data for the reaction of this compound with a range of simple phenols is limited in the available literature.

Table 3: Fluorination of Amines
SubstrateReagentProductYield (%)Reference
Primary Aliphatic AminesSelectfluor®RNF₂, RNHFHigh[7]
Secondary Aliphatic AminesSelectfluor®R₂NFHigh[7]
N-ArylhydroxylaminesDASTo- or p-FluoroanilidesModerate to Good[8][9]

Quantitative data for the fluorination of simple amines with this compound is not well-documented in the reviewed sources.

Table 4: Fluorination of Thiols

Quantitative data for the direct fluorination of thiols with this compound, Selectfluor, or DAST to form sulfenyl fluorides is scarce in the general literature, as these reactions can be complex and lead to various products.

Experimental Protocols

General Procedure for Deoxyfluorination of Alcohols using DAST:

To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, DAST (1.1 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[10]

General Procedure for Electrophilic Fluorination of Primary/Secondary Amines using Selectfluor®:

To a solution of the amine (1.0 mmol) in acetonitrile (10 mL), Selectfluor® (1.1 mmol) is added in one portion. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[7]

Reaction Mechanisms and Logical Relationships

The fluorination reactions with these reagents proceed through distinct mechanistic pathways. Understanding these pathways is crucial for predicting product outcomes and potential side reactions.

Electrophilic Fluorination with N-Fluoropyridinium Salts and Selectfluor®

These reactions typically proceed via an electrophilic attack of the "F+" source on the nucleophilic substrate. The general mechanism can be depicted as a direct transfer of a fluorine atom to the substrate.

Electrophilic_Fluorination Nucleophile (Nu:) Nucleophile (Nu:) Fluorinated Product (Nu-F) Fluorinated Product (Nu-F) Nucleophile (Nu:)->Fluorinated Product (Nu-F) Electrophilic Attack on F N-F Reagent N-F Reagent (e.g., this compound, Selectfluor®) Byproduct Pyridinium Salt or Selectfluor® byproduct N-F Reagent->Byproduct Loss of F+

Caption: General workflow for electrophilic fluorination.

Nucleophilic Deoxyfluorination with DAST

The reaction of alcohols with DAST involves the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic displacement by fluoride. This can proceed via an SN1 or SN2 mechanism, which can influence the stereochemical outcome and the potential for rearrangements.

DAST_Mechanism Alcohol (R-OH) Alcohol (R-OH) Intermediate Alkoxyaminosulfur difluoride Alcohol (R-OH)->Intermediate + DAST, - HF DAST DAST Fluorinated Product (R-F) Fluorinated Product (R-F) Intermediate->Fluorinated Product (R-F) SN1 or SN2 attack by F- Byproducts Byproducts Intermediate->Byproducts

Caption: Simplified mechanism of alcohol deoxyfluorination with DAST.

Conclusion

The choice between this compound, Selectfluor®, and DAST depends heavily on the nature of the substrate and the desired outcome. While this compound is a powerful electrophilic fluorinating agent, its efficacy with a broad range of simple nucleophiles requires further systematic investigation to be fully compared with the more extensively documented reagents like Selectfluor® and DAST. Selectfluor® stands out as a versatile and user-friendly electrophilic fluorinating agent for a variety of nucleophiles, particularly amines. DAST remains a go-to reagent for the deoxyfluorination of alcohols, although the potential for rearrangements must be considered. Researchers are encouraged to consider the specific electronic and steric properties of their substrates when selecting a fluorinating agent and to perform small-scale trials to optimize reaction conditions.

References

A Comparative Guide to the Diastereoselectivity of Modern Fluorinating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can dramatically influence a molecule's bioactivity, metabolic stability, and physicochemical characteristics. Achieving precise stereochemical control during fluorination is paramount, as different diastereomers can exhibit vastly different biological effects. This guide provides an objective comparison of the diastereoselectivity of modern fluorinating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Electrophilic Fluorinating Agents: A Tale of Two Reagents - Selectfluor vs. NFSI

Electrophilic fluorinating agents are widely employed for the fluorination of electron-rich substrates such as enolates, enamides, and alkenes. Among the most common and versatile of these are 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluorobrate), commercially known as Selectfluor, and N-fluorobenzenesulfonimide (NFSI). Their steric and electronic properties often lead to different diastereomeric outcomes.

Diastereoselective Fluorination of Chiral Enamides

A study by Xu et al. provides a direct comparison of Selectfluor and NFSI in the fluorination of chiral enamides derived from (S)-4-isopropyloxazolidin-2-one. The reaction proceeds via electrophilic attack on the electron-rich enamide double bond, followed by trapping of the resulting β-fluoro-iminium cationic intermediate with water. The diastereoselectivity is largely governed by the approach of the fluorinating agent to the enamide, which is influenced by the chiral auxiliary.

Table 1: Comparison of Selectfluor and NFSI in the Fluorination of a Chiral Enamide

EntryFluorinating AgentSubstrateProductYield (%)Diastereomeric Ratio (d.r.)
1SelectfluorPhenyl-substituted enamideα-fluoro-N-acyloxazolidinone7593:7[1]
2NFSIPhenyl-substituted enamideα-fluoro-N-acyloxazolidinone6885:15

Data extracted from Xu, Y.-S., et al. Org. Lett. 2015, 17 (3), pp 572–575.[1]

As the data indicates, Selectfluor generally provides higher diastereoselectivity in this transformation. This is often attributed to its bulkier structure, which leads to a more organized transition state where the electrophilic fluorine is delivered from the less sterically hindered face of the enamide.

Experimental Protocol: Diastereoselective Fluorination of a Chiral Enamide with Selectfluor [1]

To a solution of the chiral enamide (0.2 mmol) in CH3CN (2.0 mL) was added H2O (7.2 µL, 0.4 mmol). The solution was stirred at room temperature for 10 minutes before Selectfluor (1.5 equiv, 0.3 mmol) was added in one portion. The reaction mixture was stirred at 40 °C and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous Na2S2O3 solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the α-fluorinated product. The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture.

Mechanistic Insight and Stereochemical Model

The observed diastereoselectivity can be rationalized by considering the transition state of the fluorination step. The chiral auxiliary directs the conformation of the enamide, exposing one face to the electrophilic attack. The bulkier Selectfluor is more sensitive to the steric environment created by the auxiliary, leading to a more pronounced facial bias compared to the smaller NFSI.

G cluster_selectfluor Fluorination with Selectfluor cluster_nfsi Fluorination with NFSI Enamide_S Chiral Enamide TS_S More Organized Transition State Enamide_S->TS_S Selectfluor (Bulky) Product_S_major Major Diastereomer (High d.r.) TS_S->Product_S_major Favored Attack (Less Hindered Face) Product_S_minor Minor Diastereomer TS_S->Product_S_minor Enamide_N Chiral Enamide TS_N Less Organized Transition State Enamide_N->TS_N NFSI (Less Bulky) Product_N_major Major Diastereomer (Lower d.r.) TS_N->Product_N_major Product_N_minor Minor Diastereomer TS_N->Product_N_minor

Figure 1. Proposed rationale for the higher diastereoselectivity observed with Selectfluor.

Nucleophilic Fluorinating Agents: A Focus on Deoxyfluorination with PyFluor

Nucleophilic fluorinating agents are essential for the conversion of alcohols to alkyl fluorides via deoxyfluorination. Diethylaminosulfur trifluoride (DAST) has been a workhorse in this area, but it is often plagued by the formation of elimination byproducts and has safety concerns. A more modern alternative, 2-pyridinesulfonyl fluoride (PyFluor), has emerged as a highly selective and safer reagent.

Comparison of PyFluor and DAST in Deoxyfluorination

A study by Doyle and coworkers provides a clear comparison of the performance of PyFluor and DAST in the deoxyfluorination of a secondary alcohol prone to elimination.

Table 2: Comparison of PyFluor and DAST in the Deoxyfluorination of a Secondary Alcohol

EntryFluorinating AgentSubstrateProductYield (%)F:Elimination Ratio
1DAST1-Phenylethanol1-Fluoro-1-phenylethane471.1:1
2PyFluor1-Phenylethanol1-Fluoro-1-phenylethane79>20:1[2]

Data extracted from Nielsen, M. K., et al. J. Am. Chem. Soc. 2015, 137 (30), pp 9571–9574.[2]

The data clearly demonstrates the superior selectivity of PyFluor , which provides a significantly higher yield of the desired fluorinated product with minimal formation of the styrene byproduct resulting from elimination. This enhanced selectivity simplifies purification and improves the overall efficiency of the process.

Experimental Protocol: Deoxyfluorination of a Secondary Alcohol with PyFluor [2]

To a solution of the alcohol (0.5 mmol) in toluene (5.0 mL) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 0.75 mmol) followed by PyFluor (1.2 equiv, 0.6 mmol). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the fluorinated product. The ratio of fluorination to elimination was determined by 1H NMR analysis of the crude reaction mixture.

Mechanistic Rationale for Selectivity

The higher selectivity of PyFluor is attributed to a mechanism that avoids the formation of a carbocationic intermediate, which is a common pathway for elimination with DAST. The reaction with PyFluor proceeds through the formation of a pyridyl-2-sulfonate ester intermediate. The subsequent SN2 displacement by fluoride, facilitated by a base, favors substitution over elimination.

G cluster_pyfluor Deoxyfluorination with PyFluor cluster_dast Deoxyfluorination with DAST Alcohol_P Secondary Alcohol Intermediate_P Pyridyl-2-sulfonate Ester Intermediate Alcohol_P->Intermediate_P PyFluor Product_P Fluorinated Product (SN2) Intermediate_P->Product_P DBU, F⁻ Byproduct_P Elimination Product (Minor) Intermediate_P->Byproduct_P Alcohol_D Secondary Alcohol Intermediate_D Carbocationic Intermediate Alcohol_D->Intermediate_D DAST Product_D Fluorinated Product Intermediate_D->Product_D Byproduct_D Elimination Product (Major) Intermediate_D->Byproduct_D

Figure 2. Mechanistic comparison of PyFluor and DAST in deoxyfluorination.

Conclusion

The choice of fluorinating agent has a profound impact on the diastereoselectivity of a reaction. For electrophilic fluorinations where steric factors are dominant, the bulkier Selectfluor often provides superior diastereocontrol compared to NFSI . In the realm of nucleophilic deoxyfluorination, PyFluor stands out as a highly selective alternative to traditional reagents like DAST , significantly minimizing the formation of undesired elimination byproducts.

Researchers and drug development professionals are encouraged to consider these comparative data and mechanistic insights when designing synthetic routes that require precise stereochemical control in the introduction of fluorine. The detailed experimental protocols provided serve as a starting point for the practical implementation of these modern fluorinating agents.

References

A Comparative Guide to 1-Fluoro-3,5-dichloropyridinium triflate and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is a critical decision that can significantly impact the efficiency, cost, and safety of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 1-Fluoro-3,5-dichloropyridinium triflate, a powerful electrophilic fluorinating agent, and compares its performance with three widely used alternatives: Selectfluor®, Diethylaminosulfur Trifluoride (DAST), and Deoxo-Fluor®.

Executive Summary

This compound is a highly reactive electrophilic fluorinating agent, particularly effective for the fluorination of a wide range of nucleophiles, including active methylene compounds and electron-rich aromatics. Its primary advantages are its high reactivity, often leading to good yields where other reagents may fail. However, this high reactivity is also associated with higher costs and more stringent handling requirements.

This guide presents a detailed comparison of these four reagents across several key metrics: cost, performance on representative substrates, safety and handling, and waste disposal. The information is intended to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

Cost Comparison

The cost of fluorinating agents can be a significant factor in process development and large-scale synthesis. The following table provides an approximate cost comparison based on currently available data from various suppliers. Prices can vary depending on the vendor, purity, and quantity purchased.

ReagentCAS NumberTypical Price (USD/g) - Small Scale (1-10g)Typical Price (USD/g) - Larger Scale (50-100g)
This compound107264-06-2~$100/g (for 5mg)Price on request, likely lower but still high
Selectfluor®140681-55-6$4 - $8$1.80 - $2.50
DAST (Diethylaminosulfur trifluoride)38078-09-0$12 - $23$2.90 - $4.00
Deoxo-Fluor®202289-38-1$17.50 (for 25g)~$4.95/g

Note: The price for this compound is based on a very small quantity and may not be representative of bulk pricing. It is generally considered a more specialized and expensive reagent.

Performance Comparison: Fluorination of Active Methylene Compounds and Alcohols

To provide a practical comparison of performance, this section details experimental protocols for the fluorination of representative substrates: a β-ketoester (an active methylene compound) and a primary alcohol.

Fluorination of Ethyl 2-oxocyclopentanecarboxylate (a β-ketoester)
ReagentReaction ConditionsYieldReference
This compound Acetonitrile, room temperature, 2-4 hours.Good to excellent (specific data not found in direct comparison).General reactivity of N-fluoropyridinium salts.
Selectfluor® Acetonitrile, room temperature, 10-24 hours.~55% (monofluorinated product)[1][2]
DAST Not typically used for this transformation.--
Deoxo-Fluor® Not typically used for this transformation.--
Fluorination of a Primary Alcohol (e.g., 4-Nitrobenzyl alcohol)
ReagentReaction ConditionsYieldReference
This compound Not typically used for this transformation.--
Selectfluor® Not typically used for this transformation.--
DAST Dichloromethane, room temperature, 1 hour.72%
Deoxo-Fluor® Dichloromethane, 0°C to room temperature, overnight.Good to excellent (often superior to DAST).[3]

Experimental Protocols

General Procedure for Electrophilic Fluorination of a β-Ketoester with N-Fluoropyridinium Salts

To a solution of the β-ketoester (1.0 mmol) in anhydrous acetonitrile (5 mL) is added the N-fluoropyridinium salt (1.1 mmol) in one portion. The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the fluorinated product.

General Procedure for Deoxyfluorination of an Alcohol with DAST

To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere is added DAST (1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

General Procedure for Deoxyfluorination of an Alcohol with Deoxo-Fluor®

To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere is added Deoxo-Fluor® (1.2 mmol) dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Safety, Handling, and Waste Disposal

ReagentKey HazardsHandling PrecautionsQuenching & Disposal
This compound Corrosive, causes severe skin burns and eye damage. Moisture sensitive.Handle in a fume hood wearing appropriate PPE (gloves, goggles, lab coat). Avoid inhalation of dust. Store in a cool, dry place away from moisture.Quench with a large excess of a basic aqueous solution (e.g., sodium bicarbonate). Dispose of as halogenated organic waste.
Selectfluor® Oxidizer, may cause fire or explosion. Causes skin and eye irritation.Handle in a fume hood with appropriate PPE. Keep away from combustible materials.Can be quenched by slowly adding to a stirred solution of sodium bisulfite. Dispose of as non-halogenated organic waste.[2][6]
DAST Highly toxic, corrosive, reacts violently with water. Thermally unstable, can decompose explosively above 90°C.Use in a well-ventilated fume hood with appropriate PPE. Handle with extreme caution, avoiding contact with moisture and heat.Quench very carefully by slow addition to a stirred, cooled solution of a high-boiling alcohol (e.g., isopropanol), followed by slow addition of water. Dispose of as halogenated organic waste.[3][7]
Deoxo-Fluor® Toxic, corrosive, reacts violently with water. More thermally stable than DAST but still requires careful handling.Use in a well-ventilated fume hood with appropriate PPE. Avoid contact with moisture.Quench similarly to DAST by slow addition to a cooled alcohol solution followed by water. Dispose of as halogenated organic waste.

Visualizing Workflows and Relationships

To further aid in the understanding of the selection and application of these reagents, the following diagrams have been generated.

Electrophilic_Fluorination_Workflow General Workflow for Electrophilic Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Substrate (e.g., β-ketoester) dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent Add Fluorinating Agent (e.g., this compound) dissolve->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor Reaction (TLC, GC-MS) stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Fluorinated Product purify->product

Caption: General experimental workflow for electrophilic fluorination.

Reagent_Selection_Logic Decision Logic for Fluorinating Agent Selection start Substrate Type? active_methylene Active Methylene Compound? start->active_methylene alcohol Alcohol? start->alcohol select_nf_reagent Consider Electrophilic N-F Reagents active_methylene->select_nf_reagent Yes select_deoxy_reagent Consider Deoxyfluorinating Reagents alcohol->select_deoxy_reagent Yes select_1f35dcp 1-Fluoro-3,5-dichloropyridinium triflate (High Reactivity) select_nf_reagent->select_1f35dcp select_selectfluor Selectfluor® (Lower Cost, Good General Use) select_nf_reagent->select_selectfluor select_dast DAST (Lower Cost, Thermally Sensitive) select_deoxy_reagent->select_dast select_deoxofluor Deoxo-Fluor® (More Thermally Stable) select_deoxy_reagent->select_deoxofluor

Caption: Decision tree for selecting a suitable fluorinating agent.

Synthesis_Pathway Synthesis of this compound pyridine 3,5-Dichloropyridine reaction_vessel Reaction Vessel (-40°C to -20°C) pyridine->reaction_vessel acid Triflic Acid acid->reaction_vessel fluorine Dilute Fluorine Gas (F2/N2) fluorine->reaction_vessel Slow addition solvent Anhydrous Acetonitrile solvent->reaction_vessel product 1-Fluoro-3,5-dichloropyridinium triflate reaction_vessel->product Crystallization

Caption: Simplified synthesis pathway for the target compound.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on a variety of factors.

  • This compound is a powerful, highly reactive reagent best suited for challenging fluorinations where milder reagents are ineffective. Its high cost and demanding handling procedures make it less ideal for large-scale synthesis unless its unique reactivity is essential.

  • Selectfluor® offers an excellent balance of reactivity, cost-effectiveness, and ease of handling, making it a go-to reagent for a wide range of electrophilic fluorinations, particularly for active methylene compounds.

  • DAST is a cost-effective choice for deoxyfluorination of alcohols, but its thermal instability and hazardous nature necessitate extreme caution and make it unsuitable for large-scale operations.

  • Deoxo-Fluor® provides a safer, more thermally stable alternative to DAST for deoxyfluorination reactions, often with comparable or improved yields. While more expensive than DAST, its enhanced safety profile may justify the additional cost, especially in a process development setting.

Ultimately, the optimal fluorinating agent will be determined by the specific substrate, the desired scale of the reaction, budgetary constraints, and the available safety infrastructure. This guide provides the foundational data to aid researchers in making that critical selection.

References

Safety Operating Guide

Proper Disposal of 1-Fluoro-3,5-dichloropyridinium triflate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 1-Fluoro-3,5-dichloropyridinium triflate, a corrosive and moisture-sensitive reagent, are critical for ensuring laboratory safety and regulatory compliance. This document provides a detailed operational and disposal plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. The compound is sensitive to moisture and light, necessitating storage in a tightly sealed container in a cool, dry, and dark environment, preferably refrigerated at temperatures below 4°C (39°F).[1]

In the event of accidental exposure, immediate action is crucial. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1] If inhaled, the individual should be moved to fresh air immediately, and medical assistance should be sought.[2] Spills should be managed by carefully sweeping up the solid material to avoid dust formation, placing it into a designated, sealed container for hazardous waste, and preventing its entry into drains.[1]

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2] This ensures adherence to all federal, state, and local environmental regulations.

For situations involving small residual amounts, such as the decontamination of laboratory glassware, a chemical neutralization process can be undertaken by trained personnel with extreme caution. This procedure is based on the known reactivity of N-fluoropyridinium salts with water, which leads to their decomposition.

Quantitative Data for this compound
PropertyValue
CAS Number 107264-06-2[1][3]
Molecular Formula C₆H₃Cl₂F₄NO₃S[3]
Molecular Weight 316.06 g/mol [3]
Appearance White to off-white crystalline solid
Storage Temperature < 4°C (39°F)[1]
Incompatible Materials Moisture, Strong Bases[1]
Hazardous Decomposition Products Hydrogen chloride, Hydrogen fluoride, Nitrogen oxides, Carbon monoxide, Sulfur oxides[1]

Detailed Protocol for Chemical Neutralization of Small Residues

Objective: To safely neutralize trace amounts of this compound through controlled hydrolysis.

Materials:

  • Beaker of appropriate size

  • Stir plate and stir bar

  • Ice bath

  • Sodium bicarbonate (NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation: In a fume hood, place a beaker containing a volume of cold water at least 100 times greater than the estimated volume of the chemical residue on a stir plate.

  • Cooling: Immerse the beaker in an ice bath to maintain a low temperature and control the reaction rate.

  • Controlled Addition: With vigorous stirring, slowly and cautiously introduce the item containing the chemical residue (e.g., contaminated glassware) into the cold water. If handling the solid directly, add it in very small increments. Be aware that the reaction may be exothermic.

  • Neutralization: After the initial substance has been added and any visible reaction has ceased, begin the slow addition of sodium bicarbonate in small portions. Continue this process until the pH of the solution is neutral (pH 7-8), as verified by a pH indicator.

  • Waste Collection: The resulting neutralized aqueous solution, which will contain 3,5-dichloro-2-pyridinol and inorganic salts, should be collected in a properly labeled hazardous waste container.

  • Final Disposal: The collected aqueous waste must be disposed of through a licensed hazardous waste disposal company.

Disposal Decision Workflow

Start Waste this compound Decision Bulk Quantity or Small Residue? Start->Decision Bulk_Disposal Package for Licensed Disposal Decision->Bulk_Disposal Bulk Neutralization Perform Chemical Neutralization Decision->Neutralization Residue Licensed_Disposal Dispose via Licensed Vendor Bulk_Disposal->Licensed_Disposal Neutralization->Licensed_Disposal

Caption: Logical flow for the disposal of this compound.

References

Personal protective equipment for handling 1-Fluoro-3,5-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for 1-Fluoro-3,5-dichloropyridinium triflate (CAS #107264-06-2). Adherence to these guidelines is essential to ensure a safe laboratory environment. This chemical is a powerful electrophilic fluorinating agent and requires careful management to mitigate risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate personal protective equipment at all times.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shieldProtects against splashes and solid particulates that can cause severe eye damage.
Skin Protection Flame-retardant lab coatProvides a barrier against accidental contact with the skin.
Closed-toe shoesPrevents exposure from spills.
Hand Protection Double gloving is recommended. Use a heavier-duty glove as the outer layer.Provides robust protection against a corrosive substance.
Inner Glove: Nitrile rubberOffers a primary barrier and good dexterity.
Outer Glove: Butyl rubber or heavy-duty NeopreneProvides superior resistance to corrosive chemicals and reactive agents. While specific breakthrough times for this compound are not available, butyl rubber gloves are recommended for handling highly corrosive acids and reactive compounds.[2]

Glove Selection Considerations: Always inspect gloves for any signs of degradation or perforation before use.[3] Given the reactive nature of this compound, it is advisable to change gloves immediately if contamination is suspected. While general chemical resistance charts for nitrile and neoprene gloves are available, they do not specifically list this compound. Therefore, erring on the side of caution with more robust glove materials is recommended.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and integrity of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or fumes.[4] An emergency eyewash station and safety shower must be readily accessible.[5]

  • Handling: Avoid generating dust.[1] Use spark-proof tools. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The compound is sensitive to moisture and light, so it should be stored accordingly.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to minimize harm.

Emergency Response Protocol:

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, cover with a dry, inert absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials.

  • Neutralize (for residue): After absorbing the bulk of the spill, the area can be decontaminated. While specific neutralization procedures for this compound are not well-documented, a cautious approach would involve wiping the area with a cloth dampened with a dilute solution of a mild base like sodium bicarbonate, followed by a water rinse.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[1][6]

Step-by-Step Disposal Protocol for Small Quantities:

This protocol is adapted from standard procedures for quenching reactive electrophilic fluorinating agents.

  • Preparation: In a chemical fume hood, prepare a flask equipped with a stirrer and an inert gas inlet (e.g., nitrogen or argon). The flask should be large enough to accommodate the volume of the quenching solution.

  • Inert Atmosphere: Place the waste material in the flask and establish an inert atmosphere.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Initial Quenching (Slow Addition): While stirring, slowly add a less reactive protic solvent such as isopropanol. The addition should be dropwise to control the exothermic reaction.

  • Secondary Quenching: After the initial vigorous reaction subsides, a mixture of isopropanol and water (e.g., 1:1) can be slowly added to ensure complete quenching.

  • Neutralization: Once the reaction is complete and the mixture has returned to room temperature, check the pH. Neutralize the solution by slowly adding a weak acid (e.g., citric acid) or a weak base (e.g., sodium bicarbonate) as needed.

  • Waste Collection: The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for collection by environmental health and safety personnel.

Visual Guides

Diagram 1: Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection cluster_ppe PPE Selection for this compound start Handling the Compound eye_protection Wear Chemical Safety Goggles + Face Shield start->eye_protection skin_protection Wear Flame-Retardant Lab Coat & Closed-Toe Shoes start->skin_protection hand_protection Double Glove: Inner: Nitrile Outer: Butyl Rubber or Neoprene start->hand_protection end_ppe Proceed with Handling eye_protection->end_ppe skin_protection->end_ppe hand_protection->end_ppe

Caption: PPE selection workflow for handling this compound.

Diagram 2: Spill Response Logical Relationship

Spill_Response cluster_spill Logical Steps for Spill Response spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe absorb Cover with Inert Absorbent ppe->absorb collect Collect into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

Caption: Logical relationship of steps for responding to a spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3,5-dichloropyridinium triflate
Reactant of Route 2
1-Fluoro-3,5-dichloropyridinium triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.